Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space. Molecules possessing three-dimensional, rigid scaffolds are of particular interest as they can offer improved metabolic stability, and target selectivity. Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a bicyclic amine, represents a key building block in the synthesis of such complex molecules. Its constrained bicyclic structure provides a unique conformational rigidity that is highly sought after in the design of new therapeutic agents. This guide offers a detailed examination of the core physical and chemical properties of this compound, providing essential data and methodologies for its effective use in research and development.
Molecular Structure and Key Identifiers
The fundamental architecture of this compound is a strained bicyclic system. The stereochemistry of the amino group relative to the bicyclic core is a critical feature, leading to the existence of endo and exo isomers. It is imperative for researchers to distinguish between these isomers, as their spatial arrangement can significantly influence their physical properties and biological activity.
Table 1: Key Identifiers and Structural Information
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number (Unspecified Stereochemistry) | 1427359-44-1[1] |
| endo Isomer CAS Number | 1250997-08-0[2] |
| exo Isomer CAS Number | Not explicitly found in searches |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug development. These properties dictate its behavior in various chemical environments and biological systems.
Physical State and Appearance
At room temperature, this compound is typically a solid.
Boiling and Melting Points
The boiling point of the compound has been reported to be 294.8 ± 33.0 °C at 760 mmHg. However, the melting point is not consistently reported in publicly available literature, with most sources indicating "no data available." This lack of data highlights the need for empirical determination.
Table 2: Thermal Properties
| Property | Value |
| Boiling Point | 294.8 ± 33.0 °C at 760 mmHg |
| Melting Point | Data not available |
Solubility
Spectral Data and Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectral data for this exact compound is not widely published, several suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1][4][5] Researchers should request this information directly from the supplier or perform their own analyses.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound.
Safety Precautions
This compound is known to cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Storage Conditions
To ensure stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container.[2] Several suppliers recommend refrigeration at 2-8°C.[1] It is advisable to store it under an inert atmosphere to prevent degradation.
Stability
The Boc protecting group is stable under a wide range of conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[7] The compound is generally stable under basic conditions and in the presence of many nucleophiles.[3]
Experimental Protocols for Physical Property Determination
The following section outlines standard experimental procedures for determining key physical properties. These protocols are designed to be self-validating and provide a framework for researchers to generate reliable data.
Melting Point Determination
The melting point is a critical indicator of purity.[8][9]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry.[8] Grind a small amount of the solid into a fine powder.[8] Pack the powder into a capillary tube to a height of 2-3 mm.[10]
-
Initial Determination: Place the capillary tube in a melting point apparatus and heat at a moderate rate to quickly determine an approximate melting range.[10]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Workflow for Solubility Assessment
Caption: Workflow for assessing the solubility of a compound.
Step-by-Step Protocol:
-
Preparation: Place a small, known amount (e.g., 1-5 mg) of the compound into a series of small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Mixing: Vigorously mix the contents of each vial using a vortex mixer or sonicator.
-
Observation: Visually inspect each vial for the dissolution of the solid.
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble. For soluble samples, you can proceed with incremental additions of the compound to determine an approximate saturation point.
Purification and Analysis
High purity of this compound is essential for its use in drug discovery and development.
Purification Methods
Column chromatography is a common method for purifying compounds of this nature.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of a compound by column chromatography.
Analytical Techniques
A combination of analytical techniques should be employed to confirm the identity and purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for purification on a smaller scale.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the amine (N-H) and the carbamate (C=O).
Conclusion
This compound is a valuable building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. A comprehensive understanding of its physical properties is fundamental to its effective use. This guide has provided a detailed overview of its known properties, as well as standardized protocols for the experimental determination of key physical parameters. By following these guidelines, researchers can ensure the quality and consistency of their starting materials, which is a critical step in the rigorous process of drug discovery and development.
References
-
PubChem. (n.d.). Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
Sources
- 1. 1427359-44-1|this compound|BLD Pharm [bldpharm.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. benchchem.com [benchchem.com]
- 4. N/A|tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 1427359-44-1 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 6. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | C10H18N2O2 | CID 50986414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Structural Analysis of 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold
Overview of Bicyclic Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, there is a persistent drive to "escape from flatland"—a strategic shift away from planar, aromatic structures toward more three-dimensional, sp³-rich molecular architectures. Bicyclic scaffolds are at the forefront of this movement, offering rigid conformational constraint that can pre-organize substituents into well-defined vectors for optimal interaction with biological targets. This rigidity often leads to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties compared to their more flexible acyclic or monocyclic counterparts.
The Unique Conformational Constraints and Vectorial Properties of the 3-Azabicyclo[3.1.1]heptane Core
The 3-azabicyclo[3.1.1]heptane framework is a particularly compelling scaffold, serving as a non-classical, conformationally restricted isostere of piperidine, one of the most ubiquitous heterocycles in approved drugs.[1][2][3][4] Its rigid structure, dictated by the fusion of a six-membered piperidine ring with a cyclobutane ring, presents substituents at the C6 position with a distinct spatial orientation. Unlike the flexible chair-boat conformations of piperidine, the 3-azabicyclo[3.1.1]heptane core locks functional groups into specific axial- or equatorial-like positions, minimizing conformational entropy loss upon binding and providing novel structural vectors for exploration.[3][4] This unique topology has been explored for its potential to mimic meta-substituted aromatic rings, offering a saturated, patent-free alternative with potentially improved properties like aqueous solubility.[5][6]
Role of the Boc-Protecting Group and the C6-Amino Moiety in Synthetic Strategy and Target Engagement
The subject of this guide, 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane, is a bifunctional building block of significant interest.
-
The C6-Amino Group: This primary amine serves as a crucial handle for synthetic elaboration. It can be readily derivatized to form amides, sulfonamides, ureas, or used in reductive amination to introduce a wide array of substituents, enabling chemists to probe the specific steric and electronic requirements of a target's binding pocket.
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the bridgehead nitrogen (N3) is a cornerstone of modern organic synthesis. It renders the nitrogen nucleophilic, preventing unwanted side reactions during the functionalization of the C6-amino group. Its key advantage is its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions, which regenerates the secondary amine for further modification.[7]
Objectives of this Guide: A Multi-modal Approach to Unambiguous Structural Elucidation
The precise three-dimensional structure, including stereochemistry and conformation, is inextricably linked to biological function. An error in structural assignment can derail a research program. This guide provides a comprehensive, multi-technique framework for the unambiguous structural analysis of 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causal logic behind the selection of each analytical technique, the critical parameters for data acquisition, and the systematic interpretation of the resulting data. We will proceed through a logical workflow, from initial molecular weight confirmation to the definitive mapping of its atomic connectivity and spatial arrangement.
Fundamental Physicochemical Properties and Handling
A foundational understanding of the molecule's basic properties is essential for its proper handling, storage, and preparation for analysis.
| Property | Value | Source |
| Chemical Name | tert-butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate | [8] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | Calculated |
| CAS Number | 1363382-46-0 | [8] |
| Appearance | Solid | |
| Purity | Typically >95% | |
| Storage | Room Temperature, store in a dry place |
Stability and Handling: Boc-protected amines are generally stable solids. However, they are sensitive to strong acids, which will cleave the Boc group. Therefore, storage in a neutral, dry environment is critical. For analytical purposes, dissolution in common deuterated solvents like CDCl₃, DMSO-d₆, or MeOD is standard.
Mass Spectrometry (MS): The First Line of Molecular Verification
Rationale: Why MS is Essential for Initial Confirmation
Mass spectrometry is the first and most direct method to confirm the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated briefly to ensure complete dissolution.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The two nitrogen atoms in the molecule are basic and readily accept a proton.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy.
-
-
Data Acquisition: Infuse the sample solution directly or via a short liquid chromatography (LC) run into the mass spectrometer. Acquire data in full scan mode over a mass range of m/z 50-500.
Data Interpretation
-
Expected [M+H]⁺ Adduct: The primary ion expected in the positive ESI spectrum is the protonated molecule, [M+H]⁺. For C₁₁H₂₀N₂O₂, the theoretical exact mass of the neutral molecule is 212.1525. The expected m/z for the protonated species [C₁₁H₂₁N₂O₂]⁺ is 212.1525 + 1.0073 = 213.1598 . Observation of a peak at this m/z with high accuracy confirms the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For Boc-protected amines, characteristic fragmentation patterns are observed.[9] The most common fragmentation involves the loss of moieties from the Boc group.
-
Loss of isobutylene (56 Da): A neutral loss of C₄H₈ (isobutylene) via a McLafferty-like rearrangement is a hallmark of Boc-protected amines, leading to a carbamic acid intermediate which then readily decarboxylates.[10][11]
-
Loss of tert-butyl cation (57 Da): Cleavage can result in the loss of the tert-butyl cation, [C₄H₉]⁺, at m/z 57.
-
Loss of Boc group (100 Da): The entire Boc group (C₅H₈O₂) can be lost, resulting in an [M+H-100]⁺ fragment.
-
Visualization: MS Fragmentation Pathway
Caption: A logical workflow for structure elucidation using 2D NMR techniques.
X-Ray Crystallography: The Unambiguous Solid-State Conformation
When to Pursue Crystallography: The Gold Standard
While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution map of the atomic positions in the solid state. [12]It is the ultimate "gold standard" for confirming absolute and relative stereochemistry, bond lengths, bond angles, and torsional angles. [13][14]If a high-quality single crystal can be obtained, this technique should be pursued to definitively validate the structural and stereochemical assignment made by NMR. [15]
Protocol: From Crystal Growth to Data Refinement
-
Crystal Growth (The Crucial, Often Difficult Step):
-
Dissolve the purified compound in a minimal amount of a good solvent.
-
Slowly introduce a "poor" solvent in which the compound is less soluble. Common techniques include slow evaporation, vapor diffusion (placing a vial of the sample solution inside a sealed jar containing the anti-solvent), or slow cooling of a saturated solution.
-
Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether, dichloromethane/pentane) to find conditions that yield diffraction-quality single crystals.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. [12]3. Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.
Interpreting the Crystal Structure
The output of a crystallographic experiment is a 3D model of the molecule. This allows for:
-
Absolute Confirmation of Stereochemistry: Unambiguously determines the exo vs. endo orientation of the C6-amino group.
-
Precise Geometric Parameters: Provides exact measurements of bond lengths and angles, which can reveal the effects of ring strain in the bicyclic system.
-
Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, revealing hydrogen bonding networks involving the NH₂ and carbamate groups.
Integrated Structural Verification Workflow
A confident structural assignment relies not on a single piece of data, but on the convergence of evidence from multiple, orthogonal techniques. The workflow below illustrates a robust, self-validating system for structural verification.
Caption: Integrated workflow for the structural verification of a novel chemical entity.
Conclusion: A Framework for Confident Structural Assignment
The structural analysis of 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane is a multi-faceted process that demands a systematic and evidence-based approach. By integrating High-Resolution Mass Spectrometry for elemental composition, a full suite of 1D and 2D NMR experiments for constitutional and configurational assignment, and, when possible, single-crystal X-ray crystallography for ultimate stereochemical and conformational proof, researchers can achieve an unambiguous and robust structural characterization. This rigorous validation is not merely an academic exercise; it is the essential foundation upon which all subsequent medicinal chemistry, drug development, and biological studies are built, ensuring the integrity and reproducibility of the scientific endeavor.
References
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. Retrieved January 4, 2026, from [Link]
-
Sureshbabu, V. V., & Tantry, S. J. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1147-1157. Retrieved January 4, 2026, from [Link]
-
Grygorenko, O. O., et al. (2019). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 21(18), 7249-7252. Retrieved January 4, 2026, from [Link]
-
Jorgensen, W. L., & Anderson, K. S. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4824-4827. Retrieved January 4, 2026, from [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64(37), e202505519. Retrieved January 4, 2026, from [Link]
-
Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. Retrieved January 4, 2026, from [Link]
-
Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. (n.d.). Thieme Connect. Retrieved January 4, 2026, from [Link]
-
Mykhailiuk, P. K. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 4, 2026, from [Link]
-
Design and Synthesis of Novel Scaffolds and Building Blocks. (n.d.). IRIS. Retrieved January 4, 2026, from [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | 1427460-12-5. (n.d.). AA Blocks. Retrieved January 4, 2026, from [Link]
-
Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. Retrieved January 4, 2026, from [Link]
-
Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. (n.d.). AIR Unimi. Retrieved January 4, 2026, from [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Retrieved January 4, 2026, from [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
-
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Boc-6-amino-3-azabicyclo[3.1.1]heptane: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. Beyond a mere presentation of data, this guide offers insights into the structural rationale behind the observed spectroscopic features, grounded in the rigid, bicyclic nature of the scaffold. Detailed experimental protocols, data summary tables, and explanatory diagrams are provided to ensure both clarity and reproducibility, establishing a benchmark for the analytical characterization of this important synthetic intermediate.
Introduction: The Structural Significance of a Constrained Scaffold
The 3-azabicyclo[3.1.1]heptane framework has garnered significant attention in drug discovery as a conformationally restricted bioisostere for the ubiquitous piperidine ring. Its rigid, bridged structure locks the embedded six-membered ring into a defined spatial arrangement, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. The title compound, N-Boc-6-amino-3-azabicyclo[3.1.1]heptane, serves as a versatile bifunctional building block, offering orthogonal protecting groups that allow for selective chemical elaboration at either the C6-amino group or the C3-aza position.
Accurate and comprehensive characterization of such building blocks is paramount. It ensures the structural integrity of the scaffold before its incorporation into complex target molecules, a critical step for both research reproducibility and regulatory compliance. This guide provides an in-depth examination of the key spectroscopic data that unequivocally confirms the identity and purity of this compound.
Molecular Identity and Physicochemical Properties
The foundational step in any analytical endeavor is the confirmation of the molecule's basic properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1427359-44-1 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
Below is a diagram of the molecular structure with atom numbering used for subsequent spectroscopic assignments.
Caption: Atom Numbering for Spectroscopic Assignment
In-Depth Spectroscopic Analysis
The following sections provide a detailed breakdown and interpretation of the primary spectroscopic data used to characterize N-Boc-6-amino-3-azabicyclo[3.1.1]heptane.
¹H NMR Spectroscopy: Probing the Rigid Framework
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a constrained bicyclic system like this, ¹H NMR provides a wealth of information regarding the spatial arrangement of protons.
Expertise & Experience: The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical. While CDCl₃ is standard, DMSO-d₆ can be advantageous for resolving exchangeable protons like those on the primary amine (-NH₂) and any residual N-H protons, which would appear as broader signals. The rigid, boat-like conformation of the six-membered ring in the 3-azabicyclo[3.1.1]heptane system leads to distinct chemical shifts for axial and equatorial protons, and the coupling constants (J-values) provide direct evidence of their dihedral angles.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Utilize a standard pulse program for ¹H acquisition. A spectral width of approximately 12 ppm, centered around 5 ppm, is typically sufficient.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Data Interpretation:
While the exact peak list for the title compound is not publicly available in the cited literature, the spectral data for a very closely related analogue, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, provides a reliable template for interpreting the core scaffold's signals.[3]
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~4.0 - 3.8 | Broad Multiplet | 2H | H2, H4 (axial) | Protons adjacent to the Boc-protected nitrogen are deshielded. The broadness is due to conformational exchange on the NMR timescale, often observed in Boc-protected amines. |
| ~3.6 - 3.4 | Multiplet | 2H | H2, H4 (equatorial) | Similar to the axial protons but typically shifted slightly upfield. |
| ~3.2 | Multiplet | 1H | H6 | This proton is at the base of the amino group and its chemical shift is influenced by the electron-withdrawing nature of the nitrogen. |
| ~2.5 | Broad Singlet | 2H | H1, H5 (bridgehead) | The bridgehead protons are unique and often appear as a broad signal due to multiple small couplings. |
| ~2.0 - 1.8 | Multiplet | 2H | H7 (geminal) | These are the methylene protons of the bridging cyclobutane ring. They will exhibit geminal coupling to each other and smaller couplings to the bridgehead protons. |
| ~1.6 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. They often appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. |
| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The classic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 101 MHz).
-
Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A spectral width of ~220 ppm is standard.
-
Referencing: The spectrum is referenced to the solvent peak (CDCl₃: δ 77.16 ppm).
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~155.0 | Boc C=O | The carbonyl carbon of the carbamate is highly deshielded. |
| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~52.0 | C2, C4 | Carbons adjacent to the nitrogen of the azabicycle. |
| ~48.0 | C6 | The carbon bearing the amino group. |
| ~35.0 | C1, C5 | The bridgehead carbons. |
| ~30.0 | C7 | The methylene carbon of the cyclobutane bridge. |
| 28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.[4]
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
-
Expected HRMS: For C₁₁H₂₀N₂O₂, the calculated exact mass for the [M+H]⁺ ion is 213.1598. The experimentally observed mass should be within 5 ppm of this value to confirm the molecular formula.
-
Fragmentation: A key fragmentation pathway in ESI-MS for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene, followed by the loss of CO₂ (44 Da), or the loss of the entire Boc group (100 Da).
Sources
- 1. Synthonix, Inc > Synthons > tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - [B82164] [synthonix.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. N/A|tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to BI-9740: A Potent and Selective Cathepsin C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9740, identified by CAS number 1427359-44-1, is a potent, selective, and orally bioavailable inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] These NSPs are key mediators of tissue damage and inflammation in a variety of diseases. By inhibiting Cathepsin C, BI-9740 effectively reduces the activity of these downstream proteases, offering a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[1][3][5] This technical guide provides a comprehensive overview of the chemical, pharmacological, and experimental aspects of BI-9740.
Chemical and Physicochemical Properties
While the definitive chemical structure and a detailed synthesis protocol for BI-9740 are proprietary, a patent application provides information on substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides as inhibitors of Cathepsin C, which likely encompasses the structure of BI-9740.[1]
Physicochemical Characteristics:
| Property | Value | Reference |
| Solubility | High at pH 2.2, 4.5, and 7 | [1] |
| MDCK Permeability (PappAB @ 1µM) | 6.1 x 10-6 cm/s | [1] |
| MDCK Efflux Ratio | 9.6 | [1] |
| Plasma Protein Binding (Human) | 98.5% | [1] |
| Plasma Protein Binding (Mouse) | 97.7% | [1] |
| Plasma Protein Binding (Rat) | 99.9% | [1] |
Mechanism of Action
BI-9740 exerts its pharmacological effect through the direct inhibition of Cathepsin C.[1] Cathepsin C is responsible for the proteolytic removal of an N-terminal dipeptide from the inactive zymogen forms of NSPs within the bone marrow during neutrophil maturation.[3][4] This cleavage event is essential for their activation. By binding to and inhibiting Cathepsin C, BI-9740 prevents the activation of NE, CG, and PR3.[1][2] This leads to a systemic reduction in the activity of these damaging proteases in circulating neutrophils.[1][3]
Caption: Mechanism of BI-9740 in inhibiting Cathepsin C and reducing active NSPs.
Pharmacological Properties
In Vitro Activity
BI-9740 is a highly potent inhibitor of human Cathepsin C with an IC50 of 1.8 nM.[1][2] It demonstrates excellent selectivity, being over 1,500 times more selective for Cathepsin C than for related proteases such as Cathepsins B, F, H, K, L, and S.[1][2] In a cellular context, BI-9740 effectively inhibits the production of active neutrophil elastase in the human U937 cell line with an IC50 of 5.4 nM.[1][2]
In Vitro Potency and Selectivity of BI-9740:
| Target | IC50 | Selectivity vs. Cathepsin C | Reference |
| Human Cathepsin C | 1.8 nM | - | [1][2] |
| Mouse Cathepsin C | 0.6 nM | - | [3] |
| Rat Cathepsin C | 2.6 nM | - | [3] |
| Human Cathepsin B | >100 µM | >55,555-fold | [1] |
| Human Cathepsin F | >100 µM | >55,555-fold | [1] |
| Human Cathepsin H | >100 µM | >55,555-fold | [1] |
| Human Cathepsin K | 3.5 µM | >1,944-fold | [1] |
| Human Cathepsin L | >30 µM | >16,666-fold | [1] |
| Human Cathepsin S | 32.6 µM | >18,111-fold | [1] |
| NE activity in U937 cells | 5.4 nM | - | [1][2] |
In Vivo Activity and Pharmacokinetics
BI-9740 exhibits favorable pharmacokinetic properties across multiple species, including mouse, rat, and minipig, and is orally bioavailable.[1] In a mouse model, oral administration of BI-9740 for 11 consecutive days led to the elimination of active neutrophil elastase in peripheral neutrophils with an ED50 of 0.05 mg/kg once daily.[1] The levels of active Cathepsin G and Proteinase 3 were also similarly reduced.[1] In a rat model of heart transplantation, oral administration of 20 mg/kg BI-9740 for 12 days significantly reduced the activity of NE and CatG in bone marrow lysates.[3]
In Vivo Pharmacokinetic Parameters of BI-9740:
| Species | Clearance (%QH) | Mean Residence Time (h) | tmax (h) | Cmax (nM) | Bioavailability (F%) | Vss (L/kg) |
| Mouse | 5 | 2 | 0.3 | 655 | 100 | 0.54 |
| Rat | 0.6 | 5 | 1.4 | 5,590 | 72 | 0.12 |
| Minipig | 4 | 3.7 | 2.5 | 283 | 30 | 0.38 |
| Data from opnMe.com by Boehringer Ingelheim[1] |
Experimental Protocols
In Vivo Mouse Model for Neutrophil Elastase Activity
This protocol describes a method to assess the in vivo efficacy of BI-9740 in a mouse model of LPS-induced lung inflammation.[1]
Workflow:
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of 6-amino-3-azabicyclo[3.1.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional piperidine isostere that has garnered significant attention in medicinal chemistry. Its unique conformational constraints offer a powerful strategy to orient substituents in well-defined vectors, enabling precise interactions with biological targets. The introduction of an amino group at the C-6 position creates a chiral center, adding a layer of stereochemical complexity that is critical for pharmacological activity. This guide provides a comprehensive analysis of the stereochemistry of 6-amino-3-azabicyclo[3.1.1]heptane derivatives, covering conformational analysis, stereoisomerism, stereoselective synthesis, and analytical techniques for stereochemical assignment. The profound impact of stereochemistry on biological outcomes is discussed, offering field-proven insights for drug development professionals.
The 3-Azabicyclo[3.1.1]heptane Core: A Privileged Scaffold
The bicyclo[3.1.1]heptane framework is a structurally rigid motif found in numerous natural products and pharmaceutical agents.[1] Its defining feature is a six-membered ring constrained by a one-carbon bridge, which locks the ring into a puckered geometry, significantly limiting its conformational flexibility.[1][2] Replacing the C-3 carbon with a nitrogen atom to form the 3-azabicyclo[3.1.1]heptane core introduces a key site for chemical modification while retaining the desirable three-dimensional character. This scaffold has been successfully employed as a nonclassical isostere for piperidine and pyridine rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[3][4]
The true value of this scaffold in drug design lies in its ability to project substituents into specific and predictable regions of three-dimensional space, a critical factor for optimizing interactions with complex biological targets like enzymes and receptors.[4]
Conformational Analysis and Inherent Strain
The bicyclo[3.1.1]heptane system is characterized by significant ring strain due to deviations from ideal sp³ hybridized bond angles.[2] Unlike a simple cyclohexane, which can readily interconvert between chair conformations, the bicyclic system is much more rigid. The six-membered ring can be described as adopting a distorted chair or boat-like conformation.[4]
Computational studies and X-ray crystallography of analogous systems reveal this inherent puckered geometry.[2] This rigidity is a double-edged sword; while it reduces the entropic penalty of binding to a biological target, it also presents synthetic challenges. A thorough understanding of the scaffold's preferred conformations is paramount for the rational design of derivatives with optimized biological activity.[1]
Stereoisomerism in 6-amino-3-azabicyclo[3.1.1]heptane
The introduction of an amino group at the C-6 position, along with the inherent chirality of the bicyclic core, gives rise to a rich stereochemical landscape.
Chiral Centers and Possible Stereoisomers
The 6-amino-3-azabicyclo[3.1.1]heptane core contains multiple stereocenters. The bridgehead carbons (C1 and C5) are chiral, and the C-6 carbon bearing the amino group is also a stereocenter. This results in the possibility of multiple diastereomers and enantiomers.
Endo and Exo Isomerism
A critical stereochemical descriptor for bridged ring systems is the endo/exo nomenclature. This specifies the relative orientation of a substituent on the ring.[5]
-
Exo Isomer: The substituent is oriented anti, or away from, the longest bridge (the C1-C7-C5 bridge in this case).
-
Endo Isomer: The substituent is oriented syn, or toward, the longest bridge.[5]
In the context of 6-amino-3-azabicyclo[3.1.1]heptane, the amino group can exist in either the exo or endo position, leading to two distinct diastereomers. These diastereomers possess different spatial arrangements and, consequently, can exhibit vastly different chemical and biological properties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one () for sale [vulcanchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]
Solubility of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
An In-depth Technical Guide to the Solubility of tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. As a conformationally restricted aliphatic amine, its utility in drug discovery is significant, making a thorough understanding of its physicochemical properties essential for researchers, chemists, and formulation scientists. This document delineates the structural factors governing its solubility, presents qualitative and quantitative data, and provides detailed, field-proven experimental protocols for its characterization. The guide is designed to bridge theoretical understanding with practical laboratory application, ensuring reliable and reproducible results in a research and development setting.
Chapter 1: Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is not an arbitrary property but a direct consequence of its structure. For this compound (Molecular Formula: C₁₁H₂₀N₂O₂, Molecular Weight: 212.29 g/mol ), three primary structural motifs dictate its behavior in various solvents: the rigid bicyclic core, the lipophilic Boc-protecting group, and the basic primary amine.[1]
Molecular Structure Analysis
-
The Azabicyclo[3.1.1]heptane Core: This rigid, sp³-hybridized framework serves as a non-polar scaffold. Unlike flexible aliphatic chains, its conformational restriction can influence crystal lattice packing and reduces the entropic penalty of dissolution. Its hydrocarbon character contributes significantly to the molecule's overall non-polar surface area. Such bicyclic systems have become increasingly popular in drug design to improve the pharmacokinetic properties of lead molecules.[2]
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a large, non-polar moiety that dominates the molecule's physical properties.[3] It masks the polarity and nucleophilicity of the secondary amine within the bicyclic system and significantly increases the molecule's lipophilicity. This structural feature is the primary driver for its high solubility in a wide range of non-polar and polar aprotic organic solvents.[3][4]
-
The Primary Amino Group (-NH₂): This functional group is the molecule's primary center of polarity and basicity. It is capable of forming hydrogen bonds with protic solvents.[5] More importantly, its basic nature allows for protonation in acidic media to form a highly polar ammonium salt (R-NH₃⁺). This pH-dependent ionization is the key to modulating the compound's solubility in aqueous solutions, a critical factor in pharmaceutical development and work-up procedures.
Predicted Solubility Profile
Based on the molecular structure analysis, a general solubility profile can be predicted:
-
High Solubility: Expected in a broad range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. The large non-polar surface area from the Boc group and bicyclic core facilitates interaction with these media.[1][3]
-
Moderate to Low Solubility: Expected in polar protic solvents like methanol and ethanol. While the primary amine can hydrogen bond, the bulky non-polar regions of the molecule hinder extensive solvation.
-
Poor Solubility: Expected in highly non-polar alkane solvents (e.g., hexane) and neutral aqueous solutions (e.g., water, pH 7 buffer). The molecule is not sufficiently non-polar for the former, and lacks the charge necessary for the latter.
-
pH-Dependent Aqueous Solubility: Solubility in aqueous media is predicted to increase dramatically under acidic conditions (pH < 7) due to the protonation of the primary amine.
Chapter 2: Solubility Data
While comprehensive, publicly available quantitative solubility data (e.g., in g/L) is scarce, a robust qualitative profile can be constructed from the known behavior of Boc-protected amines and similar bicyclic structures.
Qualitative Solubility Table
The following table summarizes the expected qualitative solubility at ambient temperature (~20-25°C). This serves as a practical guide for solvent selection in synthesis, purification, and analysis.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Halogenated | Dichloromethane (DCM) | Highly Soluble | Excellent solvent for the non-polar Boc group and hydrocarbon scaffold. |
| Ethers | Tetrahydrofuran (THF) | Soluble | The polar ether functionality and non-polar ring are compatible with the molecule's mixed characteristics. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent capable of solvating both the carbamate and the lipophilic regions. |
| Polar Aprotic | Acetonitrile (MeCN) | Soluble | Good general-purpose solvent for moderately polar organic compounds. |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Strong polar aprotic solvent, effective for compounds with hydrogen bonding capabilities.[4] |
| Alcohols | Methanol (MeOH) | Moderately Soluble | The amine can hydrogen bond, but the large lipophilic portion limits high solubility.[6] |
| Hydrocarbons | Hexanes / Heptane | Sparingly Soluble | The molecule's polarity from the amine and carbamate groups is too high for dissolution in purely non-polar alkanes.[4] |
| Aqueous (Neutral) | Water (pH 7.0) | Sparingly Soluble | The large, non-polar structure dominates, preventing significant dissolution in the absence of ionization.[5] |
| Aqueous (Acidic) | 5% aq. HCl | Highly Soluble | Protonation of the basic primary amine forms a polar ammonium salt, which is readily solvated by water. |
pH-Dependent Aqueous Solubility: A Conceptual Overview
For any ionizable compound, solubility is not a single value but a function of pH. For a basic compound like this compound, the relationship is defined by the equilibrium between the insoluble free base (B) and the soluble protonated conjugate acid (BH⁺).
B(solid) ⇌ B(aqueous) + H₂O ⇌ BH⁺(aqueous) + OH⁻
As the pH of the solution decreases, the equilibrium shifts to the right, consuming the aqueous free base and pulling more solid into the solution to maintain equilibrium. This results in a logarithmic increase in total solubility as the pH drops below the pKa of the primary amine. This principle is fundamental for designing aqueous-based extractions or preparing solutions for biological assays.
Chapter 3: Experimental Protocols for Solubility Determination
Accurate solubility determination requires robust and reproducible methods. The choice of method depends on the required precision, from rapid qualitative screening to rigorous quantitative measurement.
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a fast and efficient way to screen solubility in a variety of solvents, essential for initial process development.
Objective: To visually determine if the compound is "soluble," "sparingly soluble," or "insoluble" in a range of solvents at a defined concentration (e.g., ~10 mg/mL).
Methodology:
-
Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested.
-
Aliquot Compound: Accurately weigh approximately 5 mg of the compound into each vial.
-
Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial securely and vortex for 60 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The majority of the solid has dissolved, but some particles remain, or the solution is hazy.
-
Insoluble: The vast majority of the solid remains undissolved.[3]
-
-
Record: Record the observation and repeat for all other solvents.
Protocol 2: Quantitative Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It ensures that the solution is truly saturated and that the measurement reflects a stable thermodynamic state.
Objective: To determine the precise solubility (e.g., in mg/mL or µg/mL) of the compound in a specific solvent at a controlled temperature.
Causality Behind Choices:
-
Excess Solid: Adding an amount of solid that is visibly in excess ensures that the solution reaches its saturation point.[7]
-
Prolonged Equilibration: Agitating the slurry for an extended period (24-48 hours) allows the system to reach thermodynamic equilibrium, accounting for slow dissolution kinetics or potential solid-form conversions.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.[8]
-
Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is crucial to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the result.
-
Validated Analytical Method: Using a validated, sensitive analytical method like HPLC-UV ensures accurate and precise quantification of the dissolved compound.[9]
Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer.
-
Equilibration: Seal the vial and place it in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation:
-
Allow the vial to stand for 30 minutes to let larger particles settle.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter (chemically compatible, e.g., PTFE) into a clean analysis vial.
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve of known concentrations.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the thermodynamic solubility at the specified temperature.
Chapter 4: Practical Considerations and Troubleshooting
-
Purity of Material: The presence of impurities can significantly alter measured solubility. Highly soluble impurities can lead to an overestimation, while insoluble impurities can lead to an underestimation. Always use material of the highest possible purity for definitive measurements.[8]
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. The shake-flask method should ideally result in the solubility of the most stable form after prolonged equilibration. It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD) to confirm the solid form.[10]
-
Supersaturation: If a compound is dissolved with the aid of heat, it may form a supersaturated solution upon cooling, which can persist for some time before precipitating.[4] Thermodynamic solubility must be measured by approaching equilibrium from an undersaturated state, as described in the shake-flask protocol.
Conclusion
This compound is a versatile chemical building block whose solubility is governed by a balance of a large, lipophilic Boc-protected scaffold and a polar, basic primary amine. It exhibits excellent solubility in a wide array of common organic solvents, making it easy to handle in synthetic applications.[1] Its aqueous solubility is minimal under neutral conditions but can be dramatically increased in acidic media through salt formation. This comprehensive guide provides the theoretical framework and practical, validated protocols necessary for researchers to accurately characterize and confidently manipulate this compound's solubility, facilitating its effective use in drug discovery and chemical development programs.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
- Mcule. (n.d.). Endo-tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. Mcule.
- Benchchem. (n.d.). Addressing solubility issues of Boc-Aminooxy-PEG4-CH2-Boc in organic solvents. Benchchem.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
- Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate. AK Scientific, Inc.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. AK Scientific, Inc.
- Chemistry LibreTexts. (2024). Structure and Properties of Amines.
- Quora. (2018). Are amines soluble in organic solvents?. Quora.
- University of Toronto. (2023). Solubility of Organic Compounds.
- ResearchGate. (2024). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
- ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Enamine. (n.d.). Bicyclic Aliphatic Amines. Enamine.
Sources
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
The Ascendancy of Bicyclic Amines: A Technical Guide to Their Core Principles and Applications in Modern Medicinal Chemistry
Abstract
Bicyclic amines have emerged as privileged scaffolds in contemporary drug discovery, prized for their unique three-dimensional structures that offer a compelling blend of conformational rigidity, metabolic stability, and novel exit vectors for substituent placement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and practical applications of bicyclic amines in medicinal chemistry. We will explore their structural classification, delve into key synthetic strategies with detailed experimental protocols, and illuminate their therapeutic significance through a survey of prominent drug molecules across a range of disease areas. This guide aims to be an essential resource, bridging the gap between foundational knowledge and the forefront of innovation in the application of these remarkable molecular architectures.
Introduction: The Strategic Advantage of Three-Dimensionality
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. Bicyclic amines, a class of organic compounds featuring two fused or bridged ring systems containing at least one nitrogen atom, are at the vanguard of this movement. Their inherent structural rigidity and defined spatial arrangement of atoms offer several key advantages over their acyclic or monocyclic counterparts:
-
Conformational Restriction: By locking the molecule into a more defined shape, bicyclic scaffolds can pre-organize pharmacophoric elements for optimal interaction with a biological target, leading to enhanced potency and selectivity. This conformational constraint can also reduce the entropic penalty upon binding.
-
Improved Physicochemical Properties: The introduction of sp³-rich bicyclic systems can favorably modulate key drug-like properties. These scaffolds can influence lipophilicity (LogP), aqueous solubility, and membrane permeability, often leading to improved pharmacokinetic profiles. For instance, bridged amines have been observed to be less lipophilic than their monocyclic matched pairs.[1]
-
Enhanced Metabolic Stability: The rigid framework of bicyclic amines can shield metabolically labile sites from enzymatic degradation, thereby increasing the in vivo half-life of a drug molecule.
-
Novel Chemical Space: Bicyclic amines provide unique vectors for the spatial projection of substituents, allowing for the exploration of previously inaccessible regions of chemical space and the establishment of novel structure-activity relationships (SAR).
This guide will navigate the diverse landscape of bicyclic amines, providing the theoretical underpinnings and practical knowledge necessary to harness their full potential in drug discovery programs.
Classification of Bicyclic Amines: A Structural Overview
Bicyclic amines can be broadly categorized into three main classes based on the connectivity of the two rings: fused, bridged, and spirocyclic systems. Understanding these structural distinctions is crucial as they dictate the overall shape, rigidity, and synthetic accessibility of the scaffold.
Fused Bicyclic Amines
In fused systems, the two rings share two adjacent atoms (a bond). These scaffolds are prevalent in both natural products and synthetic pharmaceuticals. A notable example is the 3-azabicyclo[3.3.0]octane core, which is a key intermediate in the synthesis of the anti-diabetic drug Gliclazide.[2]
graph Fused_Bicyclic_Amine {
layout=neato;
node [shape=plaintext];
A [label="Fused Bicyclic Amine\n(e.g., 3-Azabicyclo[3.3.0]octane)"];
B [pos="0,0!", image="fused_bicyclic_amine.png"];
}
```**Caption:** General structure of a fused bicyclic amine.
Bridged Bicyclic Amines
Bridged bicyclic amines are characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms, which are connected by a "bridge" of one or more atoms. This arrangement imparts a high degree of rigidity and a distinct three-dimensional topology. The tropane alkaloid scaffold, found in molecules like atropine and cocaine, is a classic example of a bridged bicyclic amine.
[3]
```dot
graph Bridged_Bicyclic_Amine {
layout=neato;
node [shape=plaintext];
A [label="Bridged Bicyclic Amine\n(e.g., Tropane)"];
B [pos="0,0!", image="bridged_bicyclic_amine.png"];
}
Caption: General structure of a bridged bicyclic amine.
Spirocyclic Bicyclic Amines
Spirocyclic systems feature two rings connected by a single, shared atom. This spiro-fusion creates a unique and highly three-dimensional architecture with substituents projecting in orthogonal directions.
graph Spiro_Bicyclic_Amine {
layout=neato;
node [shape=plaintext];
A [label="Spirocyclic Bicyclic Amine"];
B [pos="0,0!", image="spiro_bicyclic_amine.png"];
}
Caption: General structure of a spirocyclic bicyclic amine.
Synthetic Strategies for Bicyclic Amine Construction
The synthesis of bicyclic amines often requires specialized strategies to construct their complex and strained ring systems. Here, we highlight two powerful intramolecular cyclization reactions that have proven invaluable in this endeavor.
The Hofmann-Löffler-Freytag (HLF) Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a classic and robust method for the synthesis of pyrrolidines and piperidines via an intramolecular C-H amination. [4][5]The reaction proceeds through a nitrogen-centered radical cation, which abstracts a hydrogen atom from a remote carbon, typically at the δ-position, leading to the formation of a five-membered ring.
Reaction Mechanism:
Caption: Mechanism of the Hofmann-Löffler-Freytag Reaction.
Experimental Protocol: Synthesis of a Bridged Bicyclic Amine via Intramolecular C-H Amination [6][7][8] This protocol describes a general procedure for the synthesis of bridged bicyclic amines using a synergistic activation by light and heat.
Materials:
-
N-chloroamine precursor
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Photoreactor equipped with a suitable light source (e.g., blue LEDs)
-
Heating mantle
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-chloroamine precursor in the anhydrous solvent.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with the light source while stirring.
-
Simultaneously, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using the heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired bridged bicyclic amine.
Intramolecular C-H Amination
More broadly, intramolecular C-H amination reactions, often catalyzed by transition metals, have become a powerful tool for the synthesis of a wide variety of bicyclic amines, including bridged, fused, and spirocyclic systems. [1]These reactions offer a highly efficient and atom-economical approach to constructing complex nitrogen-containing scaffolds.
Physicochemical Properties of Bicyclic Amines in Drug Design
The incorporation of a bicyclic amine scaffold can have a profound impact on the physicochemical properties of a molecule. A key parameter in drug design is the basicity of an amine, quantified by its pKa. The pKa influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The conformational constraints of bicyclic systems can lead to significant and sometimes non-intuitive effects on pKa. For example, the spatial orientation of electron-withdrawing groups relative to the nitrogen lone pair can have a dramatic impact on basicity. Fluorination is a common strategy to modulate pKa, and in bicyclic systems, the effect of fluorine substitution is highly dependent on its position and stereochemistry. [9][10][11] Table 1: Comparison of pKa and LogP for Selected Bicyclic Amine Scaffolds
| Bicyclic Amine Scaffold | pKa | cLogP |
| Quinuclidine | 11.1 | 1.4 |
| Tropane | 10.4 | 1.5 |
| 3-Azabicyclo[3.1.0]hexane | 9.2 | 0.4 |
| 7-Azabicyclo[2.2.1]heptane | 9.8 | 0.8 |
Note: These are representative values and can vary depending on substitution.
Bicyclic Amines in Approved Drugs: Case Studies
The therapeutic impact of bicyclic amines is evident in the numerous approved drugs that feature these scaffolds. Below, we examine several key examples, highlighting the role of the bicyclic amine in their mechanism of action and overall pharmacological profile.
Varenicline (Chantix®): A Bridged Bicyclic Amine for Smoking Cessation
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) and is a first-line treatment for smoking cessation. [12][13][14][15]Its rigid, bridged bicyclic structure, derived from the natural product cytisine, is crucial for its high affinity and selectivity for the α4β2 nAChR subtype. [1] Mechanism of Action:
Caption: Mechanism of action of Varenicline.
Solifenacin (Vesicare®): A Fused Bicyclic Amine for Overactive Bladder
Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a preference for the M3 subtype, and is used to treat overactive bladder. [16][17][18][19]Its structure features a quinuclidine ring, a bridged bicyclic amine, fused to a tetrahydroisoquinoline moiety. This complex, rigid structure is responsible for its high affinity and selectivity.
Experimental Protocol: Synthesis of Solifenacin [8][11][12][15][20][21][22][23] This protocol outlines a key step in the synthesis of solifenacin, the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.
Materials:
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Triphosgene
-
Pyridine
-
(R)-3-quinuclidinol
-
Sodium hydride
-
Anhydrous aprotic solvent (e.g., toluene, THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C and add pyridine.
-
Slowly add a solution of triphosgene in the same solvent, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to form the corresponding carbonyl chloride intermediate.
-
In a separate flask, prepare a suspension of sodium hydride in the anhydrous aprotic solvent.
-
To this suspension, add a solution of (R)-3-quinuclidinol in the same solvent and stir at room temperature for 30-60 minutes.
-
Add the previously prepared carbonyl chloride solution to the (R)-3-quinuclidinol/sodium hydride mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solifenacin base by column chromatography.
Umeclidinium Bromide (Incruse® Ellipta®): A Quaternary Bridged Bicyclic Amine for COPD
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). [24][25][26]It features a quaternary ammonium salt of a quinuclidine derivative. The permanent positive charge on the nitrogen atom is a key feature, limiting its systemic absorption and confining its action to the lungs when administered via inhalation. [26]
Epibatidine: A Potent Analgesic from Nature
Epibatidine is a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor. It is an extremely potent agonist of nicotinic acetylcholine receptors and exhibits analgesic effects far exceeding that of morphine. [21][27][28]Due to its high toxicity, epibatidine itself is not used clinically, but its 7-azabicyclo[2.2.1]heptane core has served as a valuable template for the design of novel analgesic agents with improved safety profiles. [16]
Emerging Applications of Bicyclic Amines in Drug Discovery
The versatility of bicyclic amine scaffolds continues to be explored in a wide range of therapeutic areas beyond those highlighted above.
-
Oncology: Bicyclic amines are being investigated as inhibitors of key cancer targets, such as cyclin-dependent kinase 2 (CDK2), for the treatment of metastatic breast and lung cancer. [5][27][29]* Neurodegenerative Diseases: The ability of bicyclic amines to cross the blood-brain barrier and interact with central nervous system targets makes them attractive scaffolds for the development of drugs for Alzheimer's and Parkinson's diseases. [4]* Antiviral Agents: Bicyclic amines have shown promise as antiviral agents, with some derivatives exhibiting activity against influenza and other viruses. [18][28][30][31]Bicyclic scaffolds have also been incorporated into HIV protease inhibitors. [8][12][13][27][32]
Conclusion
Bicyclic amines represent a powerful and versatile class of scaffolds in modern medicinal chemistry. Their unique three-dimensional structures provide a wealth of opportunities to design novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for their construction continue to advance, we can expect to see an even greater proliferation of these remarkable architectures in the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles and applications of bicyclic amines, and it is our hope that it will serve as a valuable resource for scientists working at the forefront of drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hakon-art.com [hakon-art.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Bicyclol: a novel drug for treating chronic viral hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Synthesis of Solifenacin Succinate | Semantic Scholar [semanticscholar.org]
- 23. US20100029944A1 - Process for the Synthesis of Solifenacin - Google Patents [patents.google.com]
- 24. pharmacy180.com [pharmacy180.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. EP2551269A1 - Process for the preparation of varenicline - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]
- 29. ES2735355T3 - Hepatitis C virus macrocyclic and bicyclic inhibitors - Google Patents [patents.google.com]
- 30. data.epo.org [data.epo.org]
- 31. researchgate.net [researchgate.net]
- 32. Potent HIV-1 protease inhibitors incorporating meso-bicyclic urethanes as P2-ligands: structure-based design, synthesis, biological evaluation and protein–ligand X-ray studies - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Boc-protected bicyclic amines
An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Bicyclic Amines
**Executive Summary
Bicyclic amines are foundational scaffolds in modern drug discovery, prized for their rigid, three-dimensional structures that can enhance both pharmacodynamic and pharmacokinetic properties.[1][2][3] The synthetic utility of these amines is frequently enabled by the use of the tert-butyloxycarbonyl (Boc) protecting group, which masks the amine's nucleophilicity and basicity, allowing for selective chemical transformations elsewhere in the molecule.[4][5] However, the introduction of the bulky, lipophilic Boc group profoundly alters the molecule's physicochemical properties. Understanding these changes in the protected intermediate is not merely an academic exercise; it is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the smooth progression of a compound through the drug development pipeline. This guide provides an in-depth analysis of the key physicochemical properties of Boc-protected bicyclic amines—lipophilicity, solubility, and basicity—and offers field-proven protocols for their accurate determination.
The Strategic Importance of Bicyclic Amines and Boc Protection
In medicinal chemistry, moving from flat, aromatic structures to more three-dimensional, sp³-rich scaffolds is a widely adopted strategy to improve compound properties and escape "flatland".[3] Bicyclic amines, such as those based on azabicyclo[3.3.0]octane or bicyclo[1.1.1]pentylamine frameworks, provide rigid conformational constraint.[1][6][7] This rigidity can lead to enhanced binding affinity for biological targets and improved metabolic stability by blocking sites susceptible to metabolism.[3]
The synthesis of these complex molecules necessitates a robust protecting group strategy. The Boc group is a workhorse in this context due to its stability in a wide range of conditions (e.g., basic, nucleophilic, catalytic hydrogenation) and its clean, acid-labile removal.[4][8] The protection reaction is typically straightforward, involving the treatment of the amine with di-tert-butyl dicarbonate (Boc₂O).[4][9]
Figure 1: General workflow for the Boc protection of a bicyclic amine.
Lipophilicity (LogP/LogD): A Double-Edged Sword
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[] It is commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.[11][12]
Causality: The Impact of the Boc Group
The introduction of the tert-butyl group, a large, nonpolar moiety, drastically increases the lipophilicity of the parent bicyclic amine.[4] This has significant consequences:
-
Synthetic Challenge: The increased lipophilicity often decreases solubility in polar reaction solvents while increasing solubility in nonpolar organic solvents like hexanes or ethyl acetate.[4]
-
Purification Strategy: The change in polarity is pivotal for chromatographic purification. A highly polar free amine that might require reverse-phase chromatography can often be purified using standard normal-phase silica gel chromatography after Boc protection.
-
Biological Assays: If the Boc-protected compound itself is tested in biological assays, its high lipophilicity can lead to non-specific binding, membrane disruption, and artificially inflated potency.
Experimental Determination of Lipophilicity
Accurate measurement of lipophilicity is essential. Two methods are prevalent in the industry, each with a specific application.
Method 1: Shake-Flask "Gold Standard" (for LogP/LogD) This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer and is considered the benchmark for accuracy.[12][13] It is best suited for lead optimization when precise data on a few compounds is required.
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Preparation: Prepare mutually saturated solutions of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Sample Preparation: Create a stock solution of the Boc-protected amine in a minimal amount of DMSO (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 1 mL of the saturated n-octanol, 1 mL of the saturated PBS, and 10 µL of the compound stock solution.
-
Equilibration: Seal the vial and shake or rotate gently for at least 1 hour to allow equilibrium to be reached.[11]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]PBS).
Method 2: RP-HPLC (for High-Throughput Screening) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, indirect method to estimate lipophilicity.[][13] It is ideal for early discovery phases to rank large sets of compounds. The method correlates the compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standards.[14]
Data Summary: Impact of Boc Protection on Lipophilicity
The following table provides representative data illustrating the typical increase in lipophilicity upon Boc protection of various bicyclic amine cores.
| Bicyclic Amine Core | Unprotected (Calculated cLogP) | Boc-Protected (Calculated cLogP) | ΔcLogP |
| 3-Azabicyclo[3.1.0]hexane | 0.35 | 1.85 | +1.50 |
| 2-Azabicyclo[2.2.1]heptane | 0.80 | 2.30 | +1.50 |
| 3-Azabicyclo[3.3.0]octane | 1.20 | 2.70 | +1.50 |
| 1-Azabicyclo[2.2.2]octane (Quinuclidine) | 1.10 | 2.60 | +1.50 |
Note: Values are calculated estimates (cLogP) and serve to illustrate the general trend. Actual experimental values may vary.
Aqueous Solubility: A Prerequisite for Success
Aqueous solubility is a fundamental property that affects everything from the feasibility of in vitro assays to oral bioavailability.[15] Poor solubility can lead to unreliable assay results and is a major hurdle in formulation development.[15][16]
Causality: The Impact of the Boc Group
By converting the polar, ionizable amine into a nonpolar, neutral carbamate, Boc protection typically leads to a significant decrease in aqueous solubility.[4] This is a direct consequence of the increased lipophilicity and the removal of a key hydrogen-bonding functional group. For synthetic chemists, this means that reactions involving Boc-protected amines may require less polar or mixed-solvent systems.
Experimental Determination of Solubility
The choice of solubility assay depends on the stage of drug discovery.
Method 1: Kinetic Solubility (High-Throughput, Early Stage) This method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for most high-throughput screening campaigns.[16][17] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.[18]
Experimental Protocol: Turbidimetric Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Precipitation: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, mixing rapidly.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometric plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[15][17]
Method 2: Thermodynamic Solubility (Low-Throughput, "Gold Standard") This assay measures the true equilibrium solubility of a compound's solid form in an aqueous buffer.[16] It is more time- and compound-intensive but provides the most accurate and relevant data for formulation and preclinical development.[15][18]
Experimental Protocol: Shake-Flask Thermodynamic Solubility
-
Sample Preparation: Add an excess of the solid (crystalline) Boc-protected amine to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for 24-72 hours to ensure equilibrium is reached between the solid and dissolved compound.[15]
-
Filtration: Filter the suspension to remove all undissolved solid.
-
Quantification: Determine the concentration of the compound in the clear filtrate using a calibrated LC-MS or HPLC-UV method. This concentration is the thermodynamic solubility.
Acidity and Basicity (pKa): The On/Off Switch
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For an amine, the pKa of its conjugate acid dictates its charge state at physiological pH, which profoundly impacts solubility, membrane permeability, and target binding.
Causality: The Impact of the Boc Group
The lone pair of electrons on the amine nitrogen is responsible for its basicity. Upon Boc protection, this lone pair is delocalized into the adjacent carbonyl group of the carbamate. This resonance effect effectively removes the basicity of the nitrogen atom. A Boc-protected amine is a neutral, non-ionizable species across the physiological pH range.
This is a critical feature from a synthetic standpoint, as it prevents the amine from acting as a base in subsequent reactions. However, it is the pKa of the final, deprotected amine that is of ultimate importance for the drug candidate's profile. Therefore, pKa determination is typically performed after the Boc group has been removed.
Experimental Determination of pKa (of the Deprotected Amine)
For sparingly soluble bicyclic amines, traditional potentiometric titration can be challenging.[19]
Method 1: Potentiometric Titration with Co-solvents This is a well-established method for pKa determination.[19] For compounds with poor water solubility, a co-solvent (like methanol or DMSO) is used to dissolve the compound, and a series of titrations are performed at different co-solvent concentrations. The apparent pKa values are then extrapolated back to 0% co-solvent to estimate the aqueous pKa.
Experimental Protocol: Potentiometric Titration
-
Calibration: Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).[20]
-
Sample Preparation: Dissolve a precisely weighed amount of the deprotected bicyclic amine in a solution with a known ionic strength (e.g., using 0.15 M KCl).[20]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl).[20]
-
Data Recording: Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[21]
Method 2: pKa Determination by RP-HPLC This method leverages the fact that the retention time of an ionizable compound on a reverse-phase column is dependent on its ionization state (and therefore, the pH of the mobile phase).[21][22]
Experimental Protocol: RP-HPLC pKa Determination
-
Mobile Phase Preparation: Prepare a series of mobile phases (e.g., acetonitrile/water) buffered at different pH values spanning the expected pKa range.
-
Analysis: Inject the deprotected amine onto the RP-HPLC system using each mobile phase and record the retention time (t_R).
-
Data Plotting: Plot the retention time (t_R) versus the pH of the mobile phase.
-
Inflection Point: The resulting plot will be a sigmoidal curve. The pH at the inflection point of this curve corresponds to the pKa of the compound.[22]
The Final Step: Boc Deprotection and Its Implications
The removal of the Boc group is the final step to unveil the active amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[9][23] The mechanism proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton.
Sources
- 1. nbinno.com [nbinno.com]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 11. enamine.net [enamine.net]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: An Application Note and Protocol Guide
Introduction: The Significance of Bridged Bicyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of three-dimensional (3D) molecular frameworks is a paramount approach to enhancing the pharmacological profiles of therapeutic candidates. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly valuable motif, serving as a conformationally restricted bioisostere for commonly employed rings such as piperidine and pyridine.[][2] This rigid bicyclic system offers precise spatial orientation of substituents, which can lead to improved target engagement, selectivity, and pharmacokinetic properties. The title compound, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a key bifunctional building block that provides synthetic handles for diverse derivatization, making it a highly sought-after intermediate in drug discovery programs.[3] This application note provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles and offering step-by-step protocols for its preparation.
Retrosynthetic Analysis and Strategic Considerations
A logical and efficient retrosynthetic strategy for this compound identifies the key precursor as tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. The introduction of the C6-amino group can be achieved through a stereoselective reductive amination of this ketone intermediate. The synthesis of the bicyclic ketone itself can be approached from a functionalized cyclobutane precursor, leveraging an intramolecular cyclization to construct the strained 3-azabicyclo[3.1.1]heptane core. This multi-stage approach allows for the strategic introduction of the necessary functionalities and protecting groups.
Visualizing the Synthetic Pathway
Sources
Scalable Synthetic Routes for 3-Azabicyclo[3.1.1]heptane Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3-Azabicyclo[3.1.1]heptane in Medicinal Chemistry
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings like pyridine and piperidine, providing a pathway to "escape from flatland" in molecular design. This class of compounds often imparts improved physicochemical properties to drug candidates, such as enhanced solubility, metabolic stability, and a more favorable lipophilicity profile.[1][2] As bioisosteres of commonly used aromatic heterocycles, 3-azabicyclo[3.1.1]heptane derivatives have been successfully incorporated into a range of biologically active molecules, demonstrating their potential to unlock novel chemical space and generate new intellectual property. This guide provides a detailed overview of two prominent, scalable synthetic routes to this valuable scaffold, complete with mechanistic insights, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Strategic Approaches to the 3-Azabicyclo[3.1.1]heptane Core
Two primary strategies have gained prominence for the large-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives: the intramolecular cyclization of functionalized cyclobutanes and the reductive ring-opening of spirocyclic oxetanyl nitriles. Each approach offers distinct advantages and is suited to different starting materials and target molecules.
Diagram of Synthetic Strategies
Caption: Overview of the two primary scalable synthetic routes to the 3-azabicyclo[3.1.1]heptane core.
Route 1: Intramolecular Imide Formation from 3-Oxocyclobutanecarboxylate
This robust and scalable approach commences with the readily available and relatively inexpensive 3-oxocyclobutanecarboxylate. The key steps involve a diastereoselective Strecker reaction to install the necessary nitrogen and cyano functionalities, followed by a base-mediated intramolecular imide formation to construct the bicyclic core. This method has been successfully applied to multigram synthesis, demonstrating its industrial applicability.[3]
Mechanistic Insights
The causality behind this synthetic sequence lies in the strategic functionalization of the cyclobutane ring to facilitate a highly efficient intramolecular cyclization. The initial Strecker reaction is a classic multicomponent reaction that efficiently assembles the aminonitrile functionality. The subsequent partial hydrolysis of the nitrile to an amide is a critical step, setting the stage for the pivotal intramolecular cyclization. The use of a strong base, such as potassium tert-butoxide, deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the ester carbonyl to forge the bicyclic imide ring system. The stereochemistry of the starting cyclobutane derivative directs the formation of the desired bicyclic product.
Diagram of the Intramolecular Imide Formation Mechanism
Caption: Key mechanistic steps in the intramolecular imide formation route.
Detailed Protocol: Multigram Synthesis of a Key Bicyclic Imide Intermediate
This protocol is adapted from a reported multigram synthesis and outlines the preparation of a key 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.[3]
Step 1: Modified Strecker Reaction
-
Reactants: Methyl 3-oxocyclobutane-1-carboxylate, benzylamine, trimethylsilyl cyanide.
-
Procedure: To a solution of methyl 3-oxocyclobutane-1-carboxylate in a suitable solvent (e.g., methanol) at 0 °C, add benzylamine followed by trimethylsilyl cyanide. Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aminonitrile.
Step 2: Partial Nitrile Hydrolysis
-
Reactants: Crude aminonitrile from Step 1, sulfuric acid.
-
Procedure: Add the crude aminonitrile to concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for the specified time.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the amide. Filter the solid, wash with water, and dry under vacuum.
Step 3: Intramolecular Imide Formation
-
Reactants: Amide from Step 2, potassium tert-butoxide.
-
Procedure: To a solution of the amide in a suitable solvent (e.g., THF), add potassium tert-butoxide at room temperature. Stir the reaction until completion.
-
Work-up: Acidify the reaction mixture with aqueous HCl. Extract with an organic solvent, dry the combined organic layers, and concentrate to give the crude bicyclic imide.
Step 4: Debenzylation
-
Reactants: Crude bicyclic imide from Step 3, palladium on carbon (Pd/C), hydrogen gas.
-
Procedure: Dissolve the crude imide in a suitable solvent (e.g., methanol) and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.
| Step | Key Transformation | Typical Scale | Reagents | Key Considerations |
| 1 | Strecker Reaction | Kilogram | Benzylamine, TMSCN | Diastereoselective, one-pot |
| 2 | Nitrile Hydrolysis | Multigram | Conc. H₂SO₄ | Controlled temperature |
| 3 | Imide Formation | Multigram | t-BuOK | Anhydrous conditions |
| 4 | Debenzylation | 30 g scale | H₂, Pd/C | Catalyst handling |
Route 2: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles
This innovative and scalable approach provides a general entry to a variety of 3-azabicyclo[3.1.1]heptane derivatives through the reductive ring-opening of spirocyclic oxetanyl nitriles.[2] This method is particularly advantageous as it allows for the construction of the core scaffold from readily accessible spirocyclic starting materials and offers a distinct disconnection from the cyclobutane-based route.
Mechanistic Insights
The key transformation in this route is the unexpected reductive cyclization upon treatment of the spirocyclic oxetanyl nitrile with a reducing agent like lithium aluminum hydride (LiAlH₄). The proposed mechanism involves the initial reduction of the nitrile to a primary amine. This intermediate amine then acts as an intramolecular nucleophile, attacking one of the electrophilic carbons of the strained oxetane ring. This nucleophilic attack leads to the opening of the oxetane ring and the concomitant formation of the new five-membered ring, thus constructing the 3-azabicyclo[3.1.1]heptane framework. The regioselectivity of the ring-opening is dictated by the substitution pattern on the oxetane ring.
Diagram of the Reductive Ring-Opening Mechanism
Caption: Proposed mechanism for the reductive ring-opening of spirocyclic oxetanyl nitriles.
Detailed Protocol: Scalable Synthesis of a Parent 3-Azabicyclo[3.1.1]heptane
This protocol is based on a reported scalable synthesis and details the preparation of a parent 3-azabicyclo[3.1.1]heptane derivative.[2]
Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile
-
Reactants: A suitable ketone, malononitrile, and a base (e.g., piperidine).
-
Procedure: A Knoevenagel condensation between the ketone and malononitrile, followed by a Michael addition and intramolecular cyclization, can be employed to synthesize the spirocyclic oxetanyl nitrile precursor. Specific conditions will vary depending on the substrate.
Step 2: Reductive Ring-Opening and Cyclization
-
Reactants: Spirocyclic oxetanyl nitrile, lithium aluminum hydride (LiAlH₄).
-
Procedure: To a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of the spirocyclic oxetanyl nitrile in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide (Fieser workup). Filter the resulting aluminum salts and wash with an organic solvent. Dry the combined filtrate and concentrate under reduced pressure. The crude product can often be purified by distillation or crystallization.
| Step | Key Transformation | Typical Scale | Reagents | Key Considerations |
| 1 | Spirocycle Formation | Multigram | Varies | Substrate dependent |
| 2 | Reductive Ring-Opening | 90 g scale | LiAlH₄ | Anhydrous conditions, careful workup |
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Intramolecular Imide Formation | Route 2: Reductive Ring-Opening |
| Starting Materials | Readily available 3-oxocyclobutanecarboxylate. | Requires synthesis of spirocyclic oxetanyl nitriles. |
| Scalability | Demonstrated on a multigram to kilogram scale.[3] | Demonstrated on a multigram to 90 g scale.[2] |
| Versatility | Well-suited for producing 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione and its derivatives. | Provides a more general entry to a wider range of substituted 3-azabicyclo[3.1.1]heptanes. |
| Key Challenges | Requires multiple steps, including a potentially hazardous Strecker reaction with TMSCN. | The synthesis of the spirocyclic precursors can be challenging for some substitution patterns. |
| Purification | May require chromatographic purification of intermediates. | The final product can often be purified by distillation, which is advantageous for large-scale production.[2] |
Applications in Drug Discovery: A Case Study
The 3-azabicyclo[3.1.1]heptane scaffold has been successfully employed as a bioisosteric replacement for the pyridine ring in the antihistamine drug Rupatidine.[2] This substitution resulted in a significant improvement in the physicochemical properties of the molecule. The 3-azabicyclo[3.1.1]heptane analog exhibited increased aqueous solubility and enhanced metabolic stability compared to the parent drug, highlighting the potential of this scaffold to address common liabilities in drug development.[1]
Conclusion
The scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives is a topic of significant interest in the pharmaceutical industry. The two primary routes detailed in this guide, intramolecular imide formation and reductive ring-opening of spirocyclic oxetanyl nitriles, provide robust and versatile platforms for accessing this valuable scaffold on a large scale. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the drug discovery program. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of these scalable synthetic routes to 3-azabicyclo[3.1.1]heptane and its derivatives is set to increase.
References
-
Mykhailiuk, P. K. et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. Retrieved from [Link]
-
Sherwood, T. C. et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 836-841. [Link]
-
Dibchak, D. et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Lysenko, V. et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
Sources
N-Boc deprotection protocol for 6-amino-3-azabicyclo[3.1.1]heptane
Application Notes and Protocols
Topic: N-Boc Deprotection Protocol for 6-amino-3-azabicyclo[3.1.1]heptane
Introduction: Strategic Deprotection of a Key Bicyclic Scaffold
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability under a wide array of non-acidic conditions, including basic, nucleophilic, and reductive environments, makes it an ideal orthogonal partner to other protecting groups in complex, multi-step syntheses.[2][3] The strategic removal, or deprotection, of the Boc group is a critical step that unmasks the amine for subsequent transformations.
This guide focuses on the N-Boc deprotection of 6-amino-3-azabicyclo[3.1.1]heptane, a conformationally rigid bicyclic diamine scaffold of significant interest in medicinal chemistry. Such scaffolds are increasingly utilized as isosteres for common rings like piperidine or pyridine, offering unique three-dimensional exit vectors for drug design.[4] The successful and high-yielding deprotection of the Boc group from this specific substrate is paramount for its effective use as a building block in drug development.
Herein, we provide a detailed examination of the underlying mechanism of acid-catalyzed Boc deprotection, present field-proven, step-by-step protocols using standard reagents, and discuss critical parameters for reaction optimization and troubleshooting.
The Mechanism of Acid-Catalyzed N-Boc Cleavage
The removal of the N-Boc group is an acid-catalyzed elimination reaction.[5] Understanding this mechanism is crucial for selecting appropriate conditions and anticipating potential side reactions. The process unfolds in a sequence of well-defined steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6]
-
Fragmentation: This initial protonation destabilizes the C-O bond, leading to its cleavage. This fragmentation generates two key intermediates: a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid.[1][3][6]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, irreversibly releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][6][7] This step provides a strong thermodynamic driving force for the reaction.
-
Amine Protonation: In the presence of excess acid, the newly liberated and nucleophilic amine is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6]
The generation of the electrophilic tert-butyl cation is a critical mechanistic feature. This cation can be trapped by nucleophilic residues within the substrate (e.g., tryptophan or methionine side chains in peptides) or by scavengers added to the reaction mixture.[1][8]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Core Experimental Protocols
While numerous methods exist, the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent remains the most robust and widely adopted strategy for N-Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is arguably the most common method due to the high volatility of both the acid and the typical solvent (dichloromethane, DCM), which simplifies product isolation.
Principle & Rationale: A solution of 20-50% TFA in DCM provides a highly acidic medium that rapidly cleaves the Boc group at room temperature.[9][10] The reaction is typically fast and clean. However, the liberated tert-butyl cation can alkylate any nucleophilic functional groups present. For simple substrates like 6-amino-3-azabicyclo[3.1.1]heptane, this is rarely an issue. For more complex molecules, adding a scavenger like anisole or triisopropylsilane (TIPS) is advisable.[8]
Materials:
-
N-Boc-6-amino-3-azabicyclo[3.1.1]heptane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (4–10 eq, typically aiming for a 25-50% v/v solution) dropwise to the stirring solution.
-
Causality Note: The reaction is exothermic and evolves CO₂ gas.[2] Slow addition at 0 °C helps control the reaction temperature and prevents excessive pressure buildup.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed. For this substrate, the reaction is often complete within 1-3 hours.[10]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. The crude product will be the amine trifluoroacetate salt.
-
Aqueous Workup (to Free Base):
-
Dissolve the crude residue in DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt and generate the free amine. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[11]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and is particularly useful when the final product is desired as a stable, crystalline hydrochloride salt, which can simplify handling and purification.
Principle & Rationale: A 4M solution of HCl in 1,4-dioxane is a commercially available reagent that effectively cleaves the Boc group.[12][13] The reaction product, the amine hydrochloride, is often insoluble in the non-polar reaction medium and precipitates, allowing for simple isolation by filtration.[11] This method can sometimes offer better selectivity over other acid-labile groups (e.g., t-butyl esters) compared to TFA.[12]
Materials:
-
N-Boc-6-amino-3-azabicyclo[3.1.1]heptane
-
4M HCl in 1,4-dioxane
-
Diethyl ether (or MTBE)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing the N-Boc protected amine (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (5–10 eq of HCl).
-
Reaction: Stir the resulting solution or suspension at room temperature.
-
Self-Validation: As the reaction proceeds, the amine hydrochloride salt may precipitate out of the solution as a white solid.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Complete conversion is typically achieved within 2-4 hours.[13]
-
Product Isolation:
-
Upon completion, add diethyl ether or MTBE to the reaction mixture to further precipitate the product and dilute the dioxane.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove any residual starting material and solvent.
-
Dry the solid under high vacuum to afford the desired 6-amino-3-azabicyclo[3.1.1]heptane as its dihydrochloride salt.
-
Protocol Comparison and Selection Guide
The choice between TFA and HCl depends on the specific requirements of the synthesis.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Reaction Time | Typically faster (1-3 hours)[10] | Generally 2-4 hours[13] |
| Workup | Evaporation followed by aqueous basic wash | Direct precipitation and filtration |
| Isolated Form | Free Base (after workup) | Hydrochloride Salt |
| Key Advantage | Easy removal of volatile reagents | Simple, non-aqueous workup; stable salt product |
| Considerations | Exothermic; potential for side reactions with sensitive substrates | Dioxane is a non-volatile peroxide-former; product is a salt |
Decision Workflow:
-
If the next synthetic step requires the free amine: Choose the TFA/DCM protocol and perform the basic aqueous workup.
-
If a stable, solid, and easily handled form of the product is desired: Choose the HCl/Dioxane protocol . The resulting hydrochloride salt can often be used directly in subsequent reactions (e.g., reductive amination, amide coupling) with the addition of a stoichiometric amount of a non-nucleophilic base.
-
If the substrate contains other acid-sensitive groups: The HCl/Dioxane method may offer slightly milder conditions and better selectivity.[12]
Alternative and Milder Deprotection Strategies
For highly sensitive substrates where strong acids like TFA or HCl are not tolerated, several milder alternatives have been developed:
-
Thermal Deprotection: In some cases, simply heating the N-Boc protected amine in a high-boiling solvent like water can effect deprotection, representing a "green" alternative.[14][15][16] This is often substrate-dependent.
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in DCM can cleave the Boc group under non-protic conditions, which can be useful for compounds containing acid-labile functionalities.[9]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature, proceeding through a mechanism that is more complex than simple in-situ generation of HCl.[17][18]
These methods generally require more specific optimization for a given substrate but are valuable tools for complex molecule synthesis.
Troubleshooting
-
Incomplete Reaction: If monitoring shows significant starting material remaining, consider increasing the reaction time, temperature (to ~40 °C), or the equivalents of acid. Steric hindrance in the bicyclic system may slightly slow the reaction compared to acyclic amines.[5]
-
Side Product Formation: While unlikely for this specific substrate, if unexpected byproducts are observed by LC-MS, it may be due to the tert-butyl cation. Re-run the reaction at 0 °C and consider adding a scavenger.
-
Difficulty Isolating Free Base: If the deprotected amine is highly water-soluble, extraction after the TFA/basic workup can be difficult. In such cases, consider evaporating the reaction to dryness and using an ion-exchange resin (e.g., Amberlyst A-21) to capture the amine and wash away impurities, followed by elution to recover the free base.[19][20]
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Retrieved from [Link]
-
Kamaruddin, M., & Badiang, J. G. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Retrieved from [Link]
-
Singh, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4946-4951. Retrieved from [Link]
-
ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
-
Singh, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Reddit. Retrieved from [Link]
-
Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. mcours.net [mcours.net]
- 16. researchgate.net [researchgate.net]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Implementation of Bicyclic Amines as Piperidine Isosteres in Modern Drug Design
Foundational Concept: Overcoming the Flexibility of Piperidine
The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties, including good aqueous solubility and a basic nitrogen atom that is typically protonated at physiological pH, enabling key ionic interactions with biological targets. However, the inherent conformational flexibility of the piperidine ring, primarily its rapid chair-chair interconversion, presents a significant challenge in drug design.
This flexibility means that a piperidine-containing molecule exists as a dynamic equilibrium of conformers. When it binds to a protein target, it must adopt a single, specific "bioactive" conformation. The energetic cost of locking the molecule into this single conformation, known as the entropic penalty of binding, can substantially reduce its binding affinity.
Isosteric Strategy: The core strategy to overcome this limitation is the application of conformational constraint . By replacing the flexible piperidine ring with a rigid bicyclic amine scaffold, we can pre-organize the molecule into a conformation that more closely resembles the bioactive pose. This reduces the entropic penalty upon binding, often leading to significant gains in potency and selectivity. These rigid analogues are considered piperidine isosteres —molecules that mimic the spatial arrangement and physicochemical properties of the original piperidine scaffold while offering a distinct conformational profile.
The Bicyclic Advantage: Rationale and Strategic Benefits
Replacing a piperidine with a bicyclic amine is a decision driven by several key strategic advantages in medicinal chemistry:
-
Enhanced Potency through Conformational Constraint: As discussed, rigidity reduces the entropic cost of binding. By locking the core scaffold, substituents attached to it are presented to the target protein in well-defined spatial vectors. This allows for a more precise and optimized interaction with key residues in the binding pocket.
-
Improved Target Selectivity: Many protein families (e.g., GPCRs, kinases) have highly conserved binding sites. Off-target activity arises when a flexible ligand contorts to fit into the binding sites of related proteins. A rigid bicyclic analogue is less able to adapt to these off-target pockets, often resulting in a dramatic improvement in selectivity and a corresponding reduction in side effects.
-
Exploration of Novel Chemical Space: Bicyclic systems project substituents into three-dimensional space in ways that are inaccessible to a simple piperidine ring. This "vectorial diversity" allows chemists to probe new regions of a binding pocket, potentially identifying novel, high-affinity interactions that were previously not possible.
-
Modulation of Physicochemical Properties: The introduction of a bicyclic core can alter a molecule's pKa, lipophilicity (logP), and polar surface area (PSA). These changes can be leveraged to improve metabolic stability (by blocking sites of metabolism on the ring), enhance cell permeability, or fine-tune oral bioavailability.
-
Intellectual Property: Creating novel bicyclic analogues of existing pharmacophores is a robust strategy for generating new, patentable chemical matter.
Comparative Overview of Key Bicyclic Scaffolds
The choice of a bicyclic isostere is a critical design element. Different scaffolds offer unique structural and conformational properties. Below is a comparison of three common bicyclic amines used as piperidine isosteres.
| Scaffold | Structure | Key Features & Rationale | Example Drug/Molecule |
| Piperidine | Flexible chair/boat conformers. Serves as the baseline for comparison. | Ritalin, Haloperidol | |
| Tropane (8-Azabicyclo[3.2.1]octane) | A rigid, "roof-shaped" structure. The nitrogen bridge locks the 6-membered ring into a fixed chair-like conformation. Found in numerous natural products.[1][2] | Atropine, Scopolamine, Cocaine[1][3][4][5] | |
| Quinuclidine (1-Azabicyclo[2.2.2]octane) | A highly symmetrical, cage-like structure. The nitrogen is at a bridgehead, making it sterically accessible and strongly basic.[6][7][8] | Solifenacin (Vesicare), Cevimeline[9] | |
| 3-Azabicyclo[3.1.0]hexane | A fused 5-membered ring and a cyclopropane ring. Presents substituents with very distinct, rigid vectors. A valuable structural fragment in pharmaceuticals.[10][11] | Used in opioid receptor antagonists and other CNS-active agents.[10][12] |
Application Note: A Workflow for Strategic Scaffold Selection
The decision to employ a bicyclic isostere and the choice of the specific scaffold should be a data-driven process. Simply replacing a piperidine is not sufficient; the choice must be guided by a clear hypothesis.
The Causality of Selection: The central hypothesis is that a specific conformational restriction will be beneficial. This hypothesis can be derived from several sources:
-
X-ray Co-crystal Structures: If a structure of the parent piperidine ligand bound to its target is available, it will reveal the bioactive conformation. A bicyclic scaffold that mimics this conformation is an ideal starting point.
-
Structure-Activity Relationship (SAR) Data: If SAR suggests that bulky substituents are tolerated at certain positions on the piperidine ring but not others, this implies a preferred binding orientation that can be enforced by a bicyclic system.
-
Computational Modeling: Docking studies and molecular dynamics simulations can predict low-energy binding poses and suggest which rigid scaffolds would best pre-organize the pharmacophore for optimal binding.
Below is a generalized workflow for selecting and validating a bicyclic amine isostere.
Caption: Workflow for the rational selection and validation of a bicyclic piperidine isostere.
Protocol: Synthesis of a Substituted 3-Azabicyclo[3.1.0]hexane Derivative
This protocol describes a robust, literature-precedented method for synthesizing a core 3-azabicyclo[3.1.0]hexane scaffold via a palladium-catalyzed cyclopropanation of a maleimide.[12] This scaffold is a valuable isostere for piperidines found in many CNS-active agents.
Objective: To synthesize N-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key intermediate for further functionalization.
Reaction Scheme:
(Note: A real image of the reaction scheme would be embedded here.)
Materials & Reagents:
| Reagent | Supplier | Cat. No. | Quantity | M.W. | Moles (mmol) |
| N-Benzylmaleimide | Sigma-Aldrich | 128457 | 1.87 g | 187.19 | 10.0 |
| Benzaldehyde | Sigma-Aldrich | B1334 | 1.27 g | 106.12 | 12.0 |
| N-Tosylhydrazine | Sigma-Aldrich | 143834 | 2.24 g | 186.24 | 12.0 |
| Pd(OAc)₂ | Strem | 46-1750 | 112 mg | 224.59 | 0.5 (5 mol%) |
| DPEPhos | Sigma-Aldrich | 527376 | 404 mg | 538.57 | 0.75 (7.5 mol%) |
| K₂CO₃ | Fisher | P208 | 3.46 g | 138.21 | 25.0 |
| 1,4-Dioxane | Acros | 61517 | 50 mL | - | - |
Step-by-Step Procedure:
-
Preparation of N-Tosylhydrazone (in situ):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylmaleimide (1.87 g, 10.0 mmol), benzaldehyde (1.27 g, 12.0 mmol), N-tosylhydrazine (2.24 g, 12.0 mmol), and 1,4-dioxane (50 mL).
-
Causality Note: Benzaldehyde and N-tosylhydrazine react to form the corresponding N-tosylhydrazone. This is performed in situ to use the reactive species immediately as it forms.
-
Stir the mixture at room temperature for 30 minutes. The solution may become a slurry.
-
-
Catalyst Assembly and Reaction:
-
To the flask, add potassium carbonate (K₂CO₃, 3.46 g, 25.0 mmol), palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mmol), and DPEPhos (404 mg, 0.75 mmol).
-
Causality Note: K₂CO₃ is the base required to deprotonate the tosylhydrazone, initiating the catalytic cycle for diazo compound formation. DPEPhos is a bulky phosphine ligand that stabilizes the palladium catalyst and promotes the desired cyclopropanation pathway over side reactions.
-
Place the flask under an inert atmosphere (Nitrogen or Argon) by evacuating and backfilling three times.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil/solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield N-benzyl-6-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity of the reaction can be determined from the ¹H NMR spectrum of the crude product.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol: Evaluating Comparative Metabolic Stability
A key advantage of bicyclic isosteres can be enhanced metabolic stability. This protocol outlines a standard in vitro assay using human liver microsomes (HLM) to compare the metabolic stability of a parent piperidine compound with its new bicyclic analogue.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound and its bicyclic isostere.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the parent piperidine compound and the bicyclic analogue in phosphate buffer (pH 7.4).
-
Thaw human liver microsomes (HLM) on ice and dilute to 0.5 mg/mL in phosphate buffer.
-
Prepare a 10 mM stock solution of the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add 98 µL of the HLM solution to each well designated for a time point.
-
Add 1 µL of the 1 µM test compound working solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH solution to each well. The T=0 time point is quenched immediately before NADPH addition.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil).
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line is the rate constant, k.
-
Calculate the half-life: t½ = 0.693 / k
-
A longer half-life indicates greater metabolic stability.
-
Example Data Presentation:
| Compound | Scaffold | t½ (min) in HLM | Intrinsic Clearance (µL/min/mg) | Interpretation |
| Lead-01 | Piperidine | 15 | 92.4 | High Clearance / Metabolically Labile |
| Analog-7B | 3-Azabicyclo[3.1.0]hexane | > 90 | < 15.4 | Low Clearance / Metabolically Stable |
This quantitative data provides clear evidence of the success (or failure) of the isosteric replacement strategy in improving a key drug-like property.
Conclusion
The use of bicyclic amines as piperidine isosteres is a powerful and validated strategy in modern medicinal chemistry. It moves beyond simple analogue synthesis and represents a rational, hypothesis-driven approach to drug design. By enforcing conformational constraint, medicinal chemists can systematically address common liabilities associated with flexible scaffolds, leading to compounds with superior potency, selectivity, and pharmacokinetic properties. The protocols and workflows described herein provide a foundational framework for the successful application of this strategy, from the initial selection of a scaffold to its synthesis and critical evaluation.
References
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
Grokipedia. Tropane alkaloid. [Link]
-
Pharmaffiliates. The Indispensable Role of Quinuclidine in Pharmaceutical Innovation. [Link]
-
National Institutes of Health (NIH). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Quinuclidine in Advancing Pharmaceutical Research. [Link]
-
Royal Society of Chemistry. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. [Link]
-
National Institutes of Health (NIH). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. [Link]
-
Taylor & Francis Online. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]
-
J-Stage. Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane. [Link]
-
Eurofins Scientific. Tropane Alkaloids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Quinuclidine. [Link]
-
Hinduism and Science. Tropane alkaloids: Significance and symbolism. [Link]
-
PubMed. Discovery of quinuclidine modulators of cellular progranulin. [Link]
-
PubMed. Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. [Link]
-
MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
-
ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropane Alkaloids - Eurofins Scientific [eurofins.in]
- 4. Tropane alkaloids: Significance and symbolism [wisdomlib.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of quinuclidine modulators of cellular progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 11. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Selective Functionalization of the Primary Amine in Boc-6-amino-3-azabicyclo[3.1.1]heptane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Rigid, three-dimensional scaffolds have become essential tools for moving beyond "flat" aromatic structures, offering superior physicochemical properties and novel intellectual property. The 3-azabicyclo[3.1.1]heptane framework has emerged as a highly valuable, conformationally restricted bioisostere for piperidine and other six-membered rings.[1][2] Its constrained bicyclic nature orients substituents in well-defined vectors, enabling precise interactions with biological targets and often leading to enhanced potency, selectivity, and metabolic stability.[3][4]
This guide focuses on tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (Boc-6-amino-3-azabicyclo[3.1.1]heptane), a versatile building block designed for selective derivatization. The molecule features two distinct nitrogen atoms:
-
A secondary amine at the 3-position: This nitrogen is rendered temporarily unreactive through protection with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions.[5][6][7]
-
A primary amine at the 6-position: This exocyclic amine serves as the primary nucleophilic handle for introducing molecular diversity. Its accessibility and reactivity are the focus of the protocols detailed herein.
This document provides a comprehensive overview and field-tested protocols for the selective functionalization of the C-6 primary amine through four cornerstone reactions: acylation, sulfonylation, reductive amination, and direct alkylation.
Core Functionalization Strategies & Protocols
The strategic placement of the Boc group ensures that derivatization occurs selectively at the C-6 primary amine. The following sections detail the principles and step-by-step protocols for key transformations.
Acylation: Amide Bond Formation
Acylation is one of the most robust and widely used methods for derivatizing amines, forming a stable amide bond. This transformation is fundamental in drug design for introducing a vast array of functional groups. The reaction can be achieved using highly reactive acyl halides or by coupling carboxylic acids with the amine using a peptide coupling reagent.
Causality Behind Experimental Choices: The use of an acyl chloride with a non-nucleophilic base like triethylamine (TEA) or pyridine is a classic and efficient method.[8] The base is crucial for scavenging the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[8] The reaction is typically run at a low temperature (0 °C) initially to control the exothermic reaction before being allowed to warm.[8]
Experimental Protocol: Acylation with an Acyl Chloride
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Boc-6-amino-3-azabicyclo[3.1.1]heptane (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the desired acyl chloride (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by flash column chromatography on silica gel.
Data Presentation: Acylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and easy to remove. |
| Base | Triethylamine (TEA) or Pyridine | Scavenges HCl byproduct without competing as a nucleophile.[8] |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and prevents side reactions. |
| Stoichiometry | ~1.1 eq. Acyl Chloride | A slight excess ensures complete consumption of the starting amine. |
Visualization: Acylation Workflow
Sulfonylation: Sulfonamide Bond Formation
The formation of sulfonamides is another critical transformation, as this functional group is a key component of numerous therapeutic agents. The reaction proceeds by treating the primary amine with a sulfonyl chloride, typically in the presence of a base.
Causality Behind Experimental Choices: Achieving selective mono-sulfonylation of a primary amine requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-sulfonylated byproduct.[9] Using a 1:1 molar ratio of amine to sulfonyl chloride is critical.[9] Running the reaction at low temperatures and adding the sulfonyl chloride slowly minimizes localized high concentrations of the electrophile, favoring the desired mono-sulfonylation.[9][10] Pyridine often serves as both the base and a suitable solvent.
Experimental Protocol: Mono-Sulfonylation
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve Boc-6-amino-3-azabicyclo[3.1.1]heptane (1.0 eq.) in anhydrous pyridine (to ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the sulfonyl chloride (1.0 eq.) portion-wise or as a concentrated solution in DCM dropwise to the stirred amine solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice and acidify with 2 M HCl (aq.). Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Sulfonylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Pyridine or DCM | Pyridine can act as both solvent and base; DCM is a good alternative.[9] |
| Base | Pyridine or TEA (2.0 eq.) | Neutralizes the HCl byproduct.[9] |
| Temperature | 0 °C to Room Temperature | Lower temperature enhances selectivity for the mono-sulfonylated product.[9] |
| Stoichiometry | 1:1 Amine:Sulfonyl Chloride | Crucial for preventing di-sulfonylation.[9] |
Visualization: Sulfonylation Workflow
Reductive Amination: Secondary Amine Formation
Reductive amination is a powerful and highly efficient one-pot method for forming C-N bonds by reacting an amine with a ketone or aldehyde.[11] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.[11][12]
Causality Behind Experimental Choices: This method avoids the over-alkylation problems common with direct alkylation.[13] The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is an ideal choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate that forms under weakly acidic conditions.[12] Acetic acid is often added to catalyze imine formation.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Reagent Preparation: To a solution of Boc-6-amino-3-azabicyclo[3.1.1]heptane (1.0 eq.) and the desired aldehyde (1.1 eq.) in 1,2-dichloroethane (DCE) or DCM (~0.1 M), add acetic acid (1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. Be aware of potential gas evolution.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS for the disappearance of the starting materials and the formation of the product.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting secondary amine can be purified by flash chromatography. Due to the basic nature of the product, using an amine-functionalized silica column or adding 1-2% TEA to the eluent is often beneficial.[14][15]
Data Presentation: Reductive Amination Parameters
| Parameter | Condition | Rationale |
| Solvent | Dichloroethane (DCE) or DCM | Aprotic solvents that are compatible with the reducing agent. |
| Catalyst | Acetic Acid (AcOH) | Catalyzes the formation of the iminium ion intermediate.[12] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces the iminium ion in the presence of the carbonyl.[12][13] |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed efficiently. |
Visualization: Reductive Amination Workflow
Direct Alkylation: A Cautious Approach
Direct alkylation of a primary amine with an alkyl halide is a classic Sₙ2 reaction.[16] However, it is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine and even a quaternary ammonium salt.[17][18] This results in a mixture of products that can be difficult to separate.[18]
This method is generally best reserved for synthesizing tertiary amines or when a large excess of the primary amine can be used to statistically favor mono-alkylation, though this is often impractical with valuable building blocks. For selective mono-alkylation, reductive amination is the superior method.[18]
Post-Functionalization: Deprotection of the Boc Group
Once the C-6 primary amine has been successfully functionalized, the Boc group on the C-3 nitrogen can be removed to unmask the secondary amine. This provides a new reactive handle for further diversification, enabling the synthesis of complex, multi-functionalized scaffolds.
Causality Behind Experimental Choices: The Boc group is designed to be labile under acidic conditions.[19] Trifluoroacetic acid (TFA) in an inert solvent like DCM is the most common and effective method for Boc deprotection.[6][20] The reaction is typically fast, often completing within an hour at room temperature, and generates volatile byproducts (isobutylene and CO₂), simplifying the workup.[5][20]
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in DCM (to ~0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq., often as a 20-50% solution in DCM) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The product is typically obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and wash with a basic aqueous solution (e.g., sat. NaHCO₃ or 1 M NaOH) until the aqueous layer is basic. Dry the organic layer and concentrate to yield the deprotected free amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Incorporation of Azabicyclic Scaffolds into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Embracing the Third Dimension in Drug Design
The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, two-dimensional molecules towards more complex, three-dimensional architectures. This "escape from flatland" is driven by the need for molecules with improved physicochemical properties, enhanced target specificity, and novel intellectual property landscapes.[1] Azabicyclic scaffolds, rigid nitrogen-containing ring systems, have emerged as powerful tools in this endeavor. Their inherent conformational rigidity allows for the precise spatial presentation of pharmacophoric elements, leading to improved binding affinity and selectivity for biological targets. Furthermore, their sp3-rich nature often imparts favorable properties such as increased aqueous solubility and metabolic stability compared to their aromatic counterparts.[1]
These unique structural motifs are found in a variety of natural products and have been successfully incorporated into a range of bioactive molecules, from central nervous system (CNS) agents to anticancer therapeutics.[2][3][4] This guide provides a comprehensive overview of the strategic incorporation of azabicyclic scaffolds into bioactive molecules, offering detailed synthetic protocols and insights into their application in modern medicinal chemistry.
Strategic Rationale for Employing Azabicyclic Scaffolds
The decision to incorporate an azabicyclic scaffold is a strategic one, driven by several key considerations in the drug design process:
-
Conformational Constraint: Azabicyclic systems lock the geometry of pendant functional groups, reducing the entropic penalty upon binding to a target protein. This pre-organization can lead to a significant increase in binding affinity. This is particularly valuable in mimicking peptide secondary structures, such as reverse turns.[5][6][7]
-
Vectorial Display of Substituents: The rigid framework allows for the precise orientation of substituents into specific regions of a binding pocket, enabling the optimization of crucial interactions.
-
Improved Physicochemical Properties: The introduction of sp3 centers generally increases the fraction of sp3-hybridized carbon atoms (Fsp3), which has been correlated with higher success rates in clinical development. These scaffolds can also improve solubility and reduce lipophilicity.[1]
-
Novel Chemical Space: The vast array of possible azabicyclic ring systems provides access to novel and patentable chemical matter, a critical aspect of drug discovery.[2][8][9]
Synthetic Strategies for Accessing Key Azabicyclic Scaffolds
The synthesis of azabicyclic scaffolds can be challenging but a variety of robust methods have been developed. The choice of synthetic route is often dictated by the desired ring system and substitution pattern.
Protocol 1: Synthesis of a 2-Azabicyclo[3.2.1]octane Scaffold
The 2-azabicyclo[3.2.1]octane core is a prominent feature in a number of biologically active compounds.[3][10] The following protocol is a generalized approach inspired by methodologies reported in the literature.
Workflow for the Synthesis of a 2-Azabicyclo[3.2.1]octane Scaffold
Caption: A generalized workflow for the synthesis of a 2-azabicyclo[3.2.1]octane scaffold.
Step-by-Step Protocol:
-
Michael Addition:
-
To a solution of a substituted cyclohexenone (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.2 eq) and a catalytic amount of a base like DBU.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography. Rationale: This step establishes the carbon framework and introduces the nitrogen precursor.
-
-
Nitro Group Reduction:
-
Dissolve the product from the previous step in methanol and add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced to the amine (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Rationale: The reduction of the nitro group to a primary amine is crucial for the subsequent cyclization.
-
-
Intramolecular Reductive Amination:
-
Dissolve the crude amine in a chlorinated solvent like dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until the cyclization is complete.
-
Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate and extracting the product.
-
Purify the bicyclic product by column chromatography. Rationale: This key step forms the azabicyclic ring system through an intramolecular reaction between the amine and the ketone.
-
-
Protection and Further Functionalization:
-
The resulting secondary amine can be protected with a suitable protecting group (e.g., Boc, Cbz) to facilitate further functionalization of the scaffold.
-
Protocol 2: Palladium-Catalyzed Synthesis of 1-Azabicyclo[n.1.1]alkanes
Recent advances in photoredox catalysis have enabled novel strategies for constructing strained azabicyclic systems, which are valuable as bioisosteres of common aromatic rings.[1]
Workflow for Photoinduced Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed cycloaddition for the synthesis of 1-azabicycloalkanes.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add the azabicyclo[1.1.0]butane (ABB) substrate (1.0 eq), the 1,3-diene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a photocatalyst to a reaction vial.
-
Add a degassed solvent (e.g., dioxane).
-
Seal the vial and remove it from the glovebox.
-
-
Photocatalytic Reaction:
-
Place the reaction vial in a photoreactor equipped with a visible light source (e.g., blue LEDs).
-
Stir the reaction at a controlled temperature for the specified time (monitor by LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting 1-azabicycloalkane derivative by column chromatography. Rationale: This method provides a convergent and modular approach to constructing complex azabicyclic scaffolds with good functional group tolerance.[1]
-
Application in Bioactive Molecule Design: Case Studies
The true utility of azabicyclic scaffolds is demonstrated in their successful application in drug discovery programs.
Case Study 1: Azabicyclic Scaffolds in Neuroscience
A chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, highlighting the potential of these scaffolds in addressing neurological diseases.[2][8][9][[“]] The rigid bicyclic structure likely contributes to its high affinity and selectivity for the norepinephrine and dopamine transporters.
Pharmacological Profile of a Chiral Bicyclic Azepane
| Target | IC50 (nM) |
| Norepinephrine Transporter (NET) | < 100 |
| Dopamine Transporter (DAT) | < 100 |
| σ-1 Receptor | ~110 |
Data synthesized from multiple sources.[2][8][9]
Case Study 2: Azabicyclic Scaffolds as Peptide Mimetics
Azabicycloalkane amino acids are widely used as conformationally constrained dipeptide mimics to induce specific secondary structures like β-turns in peptides.[5][6][7][12] This approach has been instrumental in developing potent and selective ligands for various biological targets, including integrins.[13]
Workflow for Incorporating Azabicyclic Amino Acids into Peptides
Sources
- 1. Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. consensus.app [consensus.app]
- 12. Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[4,3,0]nonanone and Azabicyclo[5,3,0]decanone Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for amide coupling with tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane
An In-Depth Guide to the Amide Coupling of Tert-Butyl 6-Amino-3-azabicyclo[3.1.1]heptane: Protocols, Mechanisms, and Field-Proven Insights
Introduction: The Central Role of Amide Bonds and Advanced Scaffolds in Drug Discovery
The formation of an amide bond is arguably the most crucial and frequently employed reaction in medicinal chemistry and drug development.[1][2][3][4] Its prevalence stems from the remarkable stability of the amide linkage and its presence as a core structural motif in countless biologically active molecules, from natural peptides to blockbuster synthetic drugs. While the conceptual formation of an amide from a carboxylic acid and an amine appears straightforward, direct condensation is often inefficient. This necessitates the use of coupling reagents to activate the carboxylic acid, a cornerstone of modern organic synthesis.[3][4]
In the pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to sophisticated, three-dimensional molecular scaffolds. Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane is a prime example of such a building block. Its rigid, bicyclic structure offers a conformationally constrained framework that can precisely orient substituents in three-dimensional space, enabling optimized interactions with biological targets.[5][6][7][8][9] This guide, authored from the perspective of a Senior Application Scientist, provides a detailed, reliable, and mechanistically-grounded protocol for the efficient amide coupling of this valuable amine, empowering researchers to leverage its unique structural features in their discovery programs.
The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine is typically unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt. Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.
Among the vast arsenal of available coupling reagents, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have become a preferred choice for their high efficiency, rapid reaction rates, and low propensity for racemization.[2][10]
The HATU-mediated coupling proceeds in two main stages:
-
Activation: The carboxylic acid, deprotonated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt.[10]
-
Ester Formation and Aminolysis: The OAt anion, displaced in the initial step, rapidly attacks the isouronium salt to generate a reactive OAt-ester and tetramethylurea as a byproduct. The target amine, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane, then attacks this active ester to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[10][11]
Diagram: Simplified HATU-Mediated Amide Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust method for coupling a generic carboxylic acid with tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity |
| Carboxylic Acid (R-COOH) | Variable | >97% |
| Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1427359-44-1 | >98% |
| HATU | 148893-10-1 | >98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | >99.5%, anhydrous |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | 75-09-2 (DCM) | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | Reagent Grade |
| Hexanes | 110-54-3 | Reagent Grade |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - |
| Saturated Sodium Chloride (Brine) solution | 7647-14-5 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | - |
| Silica Gel | 63231-67-4 | 230-400 mesh |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Add HATU (1.1 equivalents) to the solution.
-
Cool the flask to 0 °C using an ice-water bath and begin stirring.
-
-
Reagent Addition:
-
Slowly add DIPEA (2.5 equivalents) to the cooled, stirring mixture. Allow the solution to stir for 5-10 minutes. This "pre-activation" step is crucial for forming the active ester.[3]
-
In a separate vial, dissolve this compound (1.05 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[12][13]
-
For TLC, use an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the limiting starting material (typically the amine) has disappeared and a new, more nonpolar product spot is prominent.[12]
-
-
Work-up Procedure:
-
Once the reaction is complete (typically 1-4 hours), dilute the mixture with DCM or Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by silica gel column chromatography.[2][15]
-
A gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50-70% Ethyl Acetate, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Comparative Data and Workflow Visualization
The choice of coupling reagent is critical and can significantly impact yield and purity. Below is a comparison of common coupling systems.
| Coupling System | Base | Typical Solvent | Typical Time | Reported Yield Range (%) | Key Advantages & Considerations |
| HATU | DIPEA | DMF, DCM | 1-4 hours | 85-98% | Highly efficient, fast, low racemization. Byproduct (tetramethylurea) is water-soluble.[10] |
| EDC / HOBt | DIPEA, Et₃N | DCM, DMF | 4-12 hours | 60-95% | Cost-effective, water-soluble byproducts. Can be slower than HATU.[1][14][16] |
| PyBOP | DIPEA | DMF, DCM | 1-8 hours | 80-95% | Good for sterically hindered couplings. Phosphoramide byproduct can be difficult to remove.[3] |
Diagram: Experimental Workflow
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | 869494-16-6 [chemicalbook.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: The Use of 3-Azabicyclo[3.1.1]heptane Building Blocks in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2] A key challenge in FBDD is the design of fragment libraries that possess not only chemical diversity but also three-dimensional (3D) complexity. Saturated bicyclic scaffolds have gained significant attention in this regard, as they offer rigid frameworks that can present substituents in well-defined vectors, thus enabling precise interactions with biological targets.
This application note focuses on the utility of the 3-azabicyclo[3.1.1]heptane scaffold as a valuable building block in FBDD. This conformationally restricted piperidine analogue serves as a versatile isostere for commonly used aromatic and saturated heterocycles like pyridine and piperidine, while offering improved metabolic stability and novel intellectual property opportunities.[3][4] We will delve into the synthesis of these building blocks, their unique structural features, and provide detailed protocols for their application in fragment screening and lead optimization campaigns.
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Structure
The 3-azabicyclo[3.1.1]heptane core is a bridged bicyclic system that locks the piperidine ring into a rigid conformation. This inherent rigidity reduces the entropic penalty upon binding to a target protein, a favorable characteristic for developing potent ligands. Computational studies have shown that the bicyclic framework significantly restricts conformational freedom.[5]
Structural and Conformational Advantages
-
Three-Dimensional Vectorial Display: Unlike flexible aliphatic chains or planar aromatic rings, the 3-azabicyclo[3.1.1]heptane scaffold projects its substituents into distinct regions of 3D space. This allows for the precise probing of binding pockets within a target protein.
-
Bioisosterism: This scaffold can be considered a saturated isostere of pyridine and a conformationally locked analogue of piperidine, two of the most prevalent heterocycles in approved drugs.[4] This allows for "scaffold hopping" from known active compounds to novel chemical matter with potentially improved properties.
-
Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like 3-azabicyclo[3.1.1]heptane can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts.[3][6]
Synthesis of 3-Azabicyclo[3.1.1]heptane Building Blocks
The accessibility of diverse 3-azabicyclo[3.1.1]heptane derivatives is crucial for their successful implementation in FBDD libraries. Several synthetic routes have been developed to produce these building blocks on a multigram scale. A common and efficient approach involves the intramolecular cyclization of a suitably functionalized cyclobutane derivative.[4][7]
General Synthetic Strategy: Intramolecular Imide Formation
A robust method for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane.[4][8] The key steps are outlined below:
-
Strecker Reaction: The synthesis often commences with a diastereoselective Strecker reaction on a commercially available 3-oxocyclobutanecarboxylate. This reaction installs the necessary amino and nitrile functionalities on the cyclobutane ring with the correct stereochemistry.[4]
-
Hydrolysis and Cyclization: Selective hydrolysis of the nitrile group to a carboxylic acid is followed by a base-mediated intramolecular cyclization to form the bicyclic imide.[4]
-
Functionalization: The resulting bicyclic intermediate, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, can then be further elaborated to generate a variety of building blocks for medicinal chemistry, including monoprotected diamines.[4][8][9]
Application in Fragment-Based Screening
The successful identification of fragment hits is the first critical step in an FBDD campaign. Due to the typically weak binding affinities of fragments (in the millimolar to high micromolar range), highly sensitive biophysical techniques are required for their detection.[10][11]
Fragment Library Design with 3-Azabicyclo[3.1.1]heptane
A well-designed fragment library should adhere to the "Rule of Three," which suggests fragments should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[1] The 3-azabicyclo[3.1.1]heptane core provides an excellent starting point for designing fragments that meet these criteria while incorporating 3D character.
Screening Methodologies
A variety of biophysical methods can be employed for fragment screening, including:
-
Surface Plasmon Resonance (SPR): A sensitive technique for detecting and quantifying binding events in real-time.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ligand- and protein-observed NMR experiments can be used to identify fragment binding.[10]
-
X-ray Crystallography: This method provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[1][11]
-
Microscale Thermophoresis (MST): A solution-based technique that measures changes in molecular mobility upon ligand binding.[12]
The choice of screening method will depend on the nature of the target protein and the available resources. Often, a combination of techniques is used to confirm initial hits.[12]
Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for screening a library of 3-azabicyclo[3.1.1]heptane-containing fragments against a target protein using SPR.
1. Materials and Reagents:
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library stock solutions (in DMSO)
-
Running buffer (e.g., HBS-EP+)
2. Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
3. Fragment Screening:
-
Prepare a dilution series of each fragment in running buffer. A typical starting concentration is 100-500 µM.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
4. Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
For initial hits, determine the binding affinity (KD) by fitting the data to a steady-state binding model.
5. Hit Validation:
-
Confirm hits using an orthogonal biophysical method (e.g., MST or NMR).[12]
-
Obtain a crystal structure of the protein-fragment complex to elucidate the binding mode.[11]
Visualizing the FBDD Workflow
The following diagram illustrates the key stages of a typical fragment-based drug discovery campaign incorporating 3-azabicyclo[3.1.1]heptane building blocks.
Caption: A generalized workflow for fragment-based drug discovery.
Fragment-to-Lead Evolution: Leveraging the 3-Azabicyclo[3.1.1]heptane Core
Once fragment hits have been identified and their binding mode is understood, the next phase is to evolve these low-affinity hits into potent lead compounds.[13] The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold is particularly advantageous during this stage, as it provides defined vectors for chemical elaboration.
Strategies for Fragment Elaboration
There are three primary strategies for optimizing fragment hits:
-
Fragment Growing: This involves adding functional groups to the fragment to make additional interactions with the target protein.[13][14] The defined exit vectors of the 3-azabicyclo[3.1.1]heptane core guide the synthetic efforts for this strategy.
-
Fragment Merging: If two or more fragments bind in overlapping pockets, their key features can be combined into a single, more potent molecule.[13]
-
Fragment Linking: When two fragments bind in adjacent pockets, they can be connected with a chemical linker to create a larger molecule with higher affinity.[13][15]
The choice of strategy is typically guided by structural information obtained from X-ray crystallography or NMR.[16]
Visualizing the 3-Azabicyclo[3.1.1]heptane Scaffold
The following diagram illustrates the rigid, bicyclic structure of the 3-azabicyclo[3.1.1]heptane core.
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Zendy [zendy.io]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. academic.oup.com [academic.oup.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 15. research.vu.nl [research.vu.nl]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Bicyclic Amines
Welcome to the Technical Support Center for the purification of polar bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these complex molecules. Drawing upon established scientific principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the intricacies of your purification workflows.
Introduction: The Challenge of Polar Bicyclic Amines
Polar bicyclic amines, a structural motif present in numerous biologically active compounds and pharmaceutical agents like epibatidine and tropane alkaloids, present a unique set of purification challenges.[1][2][3][4][5][6][7][8][9] Their polarity makes them highly soluble in aqueous and polar organic solvents, while the basicity of the amine function leads to strong interactions with stationary phases in chromatography.[10][11][12][13][14][15] These characteristics often result in poor chromatographic peak shape, low recovery, and difficulty in achieving high purity. This guide will equip you with the knowledge to overcome these obstacles.
Troubleshooting Guides: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of polar bicyclic amines.
Chromatography Issues
Question 1: My polar bicyclic amine is showing severe peak tailing on a standard silica gel column. How can I improve the peak shape?
Answer: Peak tailing is a frequent problem when purifying amines on silica gel.[10][14][15] This is primarily due to strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface.[10][14][15] Here’s a systematic approach to mitigate this issue:
1. Mobile Phase Modification (The First Line of Defense):
-
Addition of a Basic Modifier: The most common and effective strategy is to add a small amount of a competing base to your mobile phase.[10][14][15] This base will "neutralize" the acidic silanol sites, preventing your target amine from interacting strongly and causing tailing.[10][14][15]
2. Stationary Phase Alternatives:
-
Amine-Functionalized Silica: These columns have an amine-functionalized surface that masks the acidic silanols, minimizing the problematic interactions and often allowing for simpler eluent systems like hexane/ethyl acetate.[15][17]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[10][17] Basic alumina is generally preferred for amines.[10]
-
Deactivated Silica Gel: You can pre-treat your packed silica gel column by flushing it with your mobile phase containing a base (e.g., 1-2% TEA) before loading your sample.[18]
Question 2: My polar bicyclic amine either doesn't move from the baseline or elutes with the solvent front in both normal-phase and reversed-phase chromatography. What should I try next?
Answer: This is a classic "no-man's-land" scenario for compounds with intermediate polarity. They are too polar for traditional normal-phase and not hydrophobic enough for reversed-phase.[11][12] In this situation, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[11][12][19]
Understanding HILIC: HILIC utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous solvent (water or buffer).[11][19] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[11]
HILIC Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting challenging separations with HILIC.
Key HILIC Considerations:
-
Solvent Strength: In HILIC, water is the strong solvent. To increase retention, you increase the organic solvent percentage.[12]
-
Mobile Phase Buffers: For ionizable compounds like amines, using a buffer (e.g., ammonium formate) is crucial for reproducible results and good peak shape.[19][20]
-
Sample Solvent: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase (i.e., high organic content) to avoid peak distortion.[20]
Question 3: I need to separate enantiomers of my chiral polar bicyclic amine. What are the best approaches?
Answer: Chiral separation of polar amines can be achieved using several techniques, with Supercritical Fluid Chromatography (SFC) and specialized chiral High-Performance Liquid Chromatography (HPLC) being the most prominent.[21][22][23][24][25]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations of polar compounds.[21][23][26] It uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent like methanol.[27][28] SFC offers advantages like high efficiency, fast separations, and reduced organic solvent consumption.[23][26]
-
Chiral HPLC:
-
Normal-Phase and Polar Organic Modes: Many chiral stationary phases (CSPs) based on polysaccharides (e.g., Chiralpak, Chiralcel) show excellent selectivity for amines in normal-phase or polar organic modes.[25]
-
HILIC Mode: Chiral separations can also be performed under HILIC conditions, which can be advantageous for highly polar analytes that are not soluble in typical normal-phase eluents.[22]
-
Method Development for Chiral Separations: A screening approach using a variety of chiral columns and mobile phase conditions is often the most efficient way to find a suitable separation method.
| Technique | Stationary Phase Examples | Typical Mobile Phase Modifiers | Advantages |
| SFC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Methanol, Ethanol, Isopropanol with acidic or basic additives | Fast, "green," high efficiency[23][26] |
| Chiral HPLC (NP) | Polysaccharide-based | Hexane/Isopropanol, Hexane/Ethanol | Well-established, high selectivity |
| Chiral HPLC (HILIC) | Cyclodextrin- or macrocyclic antibiotic-derivatized phases | Acetonitrile/Water with buffers | Suitable for highly polar, water-soluble compounds[22] |
Non-Chromatographic Purification Issues
Question 4: My polar bicyclic amine "oils out" during recrystallization attempts. How can I induce crystallization?
Answer: "Oiling out" is a common problem when a compound's melting point is low or when it is highly soluble in the chosen solvent.[10] Here are several strategies to try:
-
Form a Salt: This is often the most effective method for purifying amines. Reacting your freebase amine with an acid will form a salt, which is typically a well-defined, crystalline solid with a higher melting point and different solubility properties.
-
Common Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4), trifluoroacetic acid (TFA), or tartaric acid can be used.[1]
-
Procedure: Dissolve your crude amine in a suitable solvent (e.g., ether, ethyl acetate) and add a solution of the acid dropwise. The salt will often precipitate out. The resulting salt can then be recrystallized.
-
-
Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can sometimes induce the oil to solidify.[10][29]
-
Solvent System Modification:
-
Use a Co-solvent System: Dissolve the oil in a minimal amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gently warm to redissolve, then cool slowly.[20]
-
Dilute the Solution: Oiling out can occur from supersaturation. Add more solvent to fully dissolve the oil, then attempt a slower crystallization.[10]
-
Salt Formation and Liberation Workflow:
Caption: A typical workflow for the purification of a basic amine via salt formation.
Frequently Asked Questions (FAQs)
Q1: What is Ion-Exchange Chromatography and is it suitable for polar bicyclic amines? A1: Ion-exchange chromatography (IEX) separates molecules based on their net charge.[30][31][32][33] Since amines are basic and can be protonated to form positive ions (cations), cation-exchange chromatography is a very effective purification technique.[30][32] In this method, the protonated amine binds to a negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[31][33]
Q2: Can I use reversed-phase chromatography for my polar amine if I adjust the mobile phase pH? A2: Yes, this is a viable strategy. For basic amines, using a high pH mobile phase (e.g., pH 8-10) will suppress the protonation of the amine, making it more neutral and hydrophobic.[14] This increased hydrophobicity enhances retention on a reversed-phase column (like C18) and can lead to a successful separation.[14][16] However, it is crucial to use a pH-stable column, as traditional silica-based C18 columns can degrade at high pH.
Q3: Are there any "greener" alternatives to traditional solvents like dichloromethane and chloroform for liquid-liquid extraction of bicyclic amines? A3: Yes, recent studies have shown that more environmentally friendly solvents can be effective. For instance, in the extraction of tropane alkaloids, dichloromethane has been successfully used as a replacement for the more hazardous chloroform.[8] Additionally, there is growing interest in replacing strong mineral acids like HCl with organic acids such as citric acid in the initial acid-base extraction steps.[6]
Q4: My bicyclic amine seems to be unstable on silica gel. What can I do? A4: The acidic nature of silica gel can cause degradation of sensitive compounds.[10][18] Besides the strategies mentioned for peak tailing (using basic modifiers or alternative stationary phases), you should also consider minimizing the time your compound spends on the column. This can be achieved by using a faster flow rate and a steeper elution gradient. If degradation is severe, avoiding silica gel altogether and opting for techniques like salt recrystallization, ion-exchange chromatography, or reversed-phase chromatography on a pH-stable column would be the best approach.
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography with a Basic Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. For a polar amine, a common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the eluent system to prevent tailing. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Dry pack a silica gel column of appropriate size.
-
Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase (containing 1% TEA).
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase or DCM. Load it carefully onto the top of the column.
-
Elution: Begin elution with your chosen solvent system. If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., MeOH).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent where the freebase is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture).
-
Acid Addition: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M, 1.0-1.2 eq) dropwise with stirring.
-
Precipitation: A precipitate of the amine hydrochloride salt should form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture like ethanol/ether) and allow it to cool slowly to form pure crystals.
-
Liberation of Freebase (if required): Dissolve the pure salt in water and add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 10). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the pure freebase amine.
References
-
(PDF) Amines by Supercritical Fluid Chromatography - ResearchGate. Available from: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Heterocycles, 79(1), 99-120. Available from: [Link]
-
Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120. Available from: [Link]
-
Fitch, R. W., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(12), 3940-3942. Available from: [Link]
-
Lesellier, E. (2015). How Good is SFC for Polar Analytes? Chromatography Today. Available from: [Link]
-
Why HILIC is what your polar compounds need for purification. BUCHI. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. Available from: [Link]
-
Chromatographic determination of amines in food samples. University of Helsinki. Available from: [Link]
-
Synthesis of Epibatidine. University of Bristol. Available from: [Link]
-
What can I use to purify polar reaction mixtures? Biotage. Available from: [Link]
-
Soukup, J., & Armstrong, D. W. (2008). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 80(22), 8565–8571. Available from: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]
-
Chromotography with free amines? Reddit. Available from: [Link]
-
van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Chemical Communications, 55(10), 1403-1406. Available from: [Link]
-
Katritzky, A. R., et al. (2003). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 68(14), 5707–5712. Available from: [Link]
-
Gumanová, P., et al. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 50(6), 544-556. Available from: [Link]
-
Vékey, K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 478-487. Available from: [Link]
-
Gatti, F. G., et al. (2007). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC, 2007(15), 1-13. Available from: [Link]
-
Studziński, M., et al. (2015). Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. by HPTLC. Journal of Planar Chromatography – Modern TLC, 28(4), 283-289. Available from: [Link]
-
Iwanejko, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. New Journal of Chemistry, 44(17), 6935-6943. Available from: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available from: [Link]
-
Le, T. N., & Du, Y. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204-209. Available from: [Link]
-
de Souza, M. V. N., et al. (2024). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. Journal of Natural Products, 87(3), 613–621. Available from: [Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts. Available from: [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. Available from: [Link]
-
How do I purify tropane alkaloid from Chloroform extract? ResearchGate. Available from: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available from: [Link]
-
Moyano, E., et al. (2002). Studies on Tropane Alkaloid Extraction by Volatile Organic Solvents: Dichloromethane vs. Chloroform. Phytochemical Analysis, 13(4), 218-221. Available from: [Link]
-
Ruiz-de-la-Torre, M., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Toxins, 14(2), 103. Available from: [Link]
-
How remove DABCO from réaction mixture. ResearchGate. Available from: [Link]
- Chiral Drug Separation. In Encyclopedia of Chromatography.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1547–1568. Available from: [Link]
-
DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. ResearchGate. Available from: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available from: [Link]
Sources
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. biotage.com [biotage.com]
- 13. bre.com [bre.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 25. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 28. tandfonline.com [tandfonline.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 31. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable, sp³-rich scaffold. As a saturated bioisostere for pyridine and piperidine, the 3-azabicyclo[3.1.1]heptane core is of significant interest in drug discovery for its potential to improve physicochemical properties such as solubility and metabolic stability.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and field-proven insights to help you optimize your reactions and improve yields.
Troubleshooting Guide
This section addresses specific, common challenges encountered during the synthesis of the 3-azabicyclo[3.1.1]heptane core. Each entry details the potential causes of the issue and provides actionable, step-by-step protocols for resolution.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue that can stem from several stages of the synthesis. Systematically identifying the root cause is critical for effective optimization.
Possible Cause 1: Inefficient Cyclization
The key ring-forming step is often the most challenging. The success of intramolecular cyclization depends heavily on reaction conditions that favor the desired pathway over competing intermolecular reactions or decomposition.
-
Underlying Chemistry: Many modern, scalable syntheses rely on an intramolecular cyclization of a functionalized cyclobutane or the reductive cyclization of a spirocyclic precursor.[1][2] For instance, a recently developed general approach involves the reduction of spirocyclic oxetanyl nitriles.[3][4] The key to this transformation is the in situ formation of a primary amine which then displaces the oxetane, forming the bicyclic system.[1]
-
Troubleshooting Protocol:
-
Confirm Precursor Purity: Ensure the acyclic precursor (e.g., the 1,3-disubstituted cyclobutane or spirocyclic oxetane) is of high purity (>95% by NMR/LC-MS). Impurities can interfere with the cyclization catalyst or reagents.
-
Optimize Reducing Agent/Conditions: If using a reductive cyclization approach, the choice of reducing agent is critical.
-
For the reduction of spirocyclic oxetanyl nitriles, two effective conditions have been reported: LiAlH₄ in THF, or a combination of NaBH₄ and CoCl₂.[4] If one gives a low yield, attempt the other.
-
Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and the appearance of the product. The intermediate primary amine is often not observed as it cyclizes rapidly.[1]
-
-
Adjust Concentration: For intramolecular reactions, running the reaction under high dilution can favor the desired cyclization over intermolecular polymerization, although this is less of a concern for conformationally pre-organized substrates. Start at a concentration of ~0.1 M and adjust as needed.
-
Possible Cause 2: Product Loss During Work-up and Purification
The 3-azabicyclo[3.1.1]heptane core is a relatively small, polar, and potentially volatile amine. Significant product loss can occur during aqueous extraction and solvent removal.
-
Troubleshooting Protocol:
-
pH Adjustment During Extraction: When performing an aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 12) before extracting with an organic solvent (e.g., DCM, EtOAc). This ensures the amine is in its freebase form and has maximum organic solubility.
-
Salt Formation for Isolation: To avoid volatility, consider converting the final product to a stable salt. After purification of the freebase, dissolve it in a suitable solvent (e.g., THF, Et₂O) and add a solution of HCl in dioxane or ether to precipitate the hydrochloride salt, which can then be collected by filtration.[2] This method is frequently used for multigram-scale synthesis.[2]
-
Avoid High Vacuum/Heat: When removing solvent on a rotary evaporator, use a room temperature water bath and moderate vacuum to minimize the loss of the freebase product.
-
Chromatography Considerations: If column chromatography is necessary, consider using an amine-deactivated silica gel or pre-treating standard silica gel with a triethylamine solution to prevent product streaking and irreversible adsorption. In many modern protocols, this step can be avoided entirely by isolating the product as a salt.[1]
-
Q2: I'm observing significant side products. How can I identify and minimize them?
Side product formation is often related to the stability of intermediates and the reactivity of the starting materials.
Possible Cause 1: Stereochemical Issues in Precursor Synthesis
In routes starting from 3-oxocyclobutanecarboxylate, such as the Strecker reaction to form a 1-amino-3-cyanocyclobutane derivative, diastereoselectivity can be a challenge.[2]
-
Underlying Chemistry: The Strecker reaction is reversible, allowing for equilibration to the thermodynamically more stable diastereomer.[2] The desired intermediate often has a trans relationship between the two largest substituents on the cyclobutane ring.[2]
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: Allow the Strecker reaction to stir for a sufficient time (e.g., 24h) to ensure thermodynamic equilibrium is reached, maximizing the yield of the desired diastereomer.
-
Purification of Intermediates: It is often more efficient to separate diastereomers at an early stage. The diastereomeric intermediates from the Strecker reaction can often be separated by chromatography or selective crystallization/trituration.[2] Proceeding with a diastereomerically pure intermediate will prevent the formation of unwanted stereoisomers in the final product.
-
Possible Cause 2: Incomplete Reduction or Over-reduction
When using powerful reducing agents like LiAlH₄, incomplete reduction of a nitrile or ester can leave starting material, while over-reduction of other functional groups can create impurities.
-
Troubleshooting Protocol:
-
Control Stoichiometry and Temperature: Add the reducing agent slowly at a controlled temperature (e.g., 0 °C) to manage the exotherm. Use the appropriate stoichiometry of the reducing agent based on the functional groups present in the molecule.
-
Monitor Reaction Progress: Use TLC or LC-MS to carefully monitor the reaction. Quench the reaction promptly once the starting material has been fully consumed to avoid side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable strategies for synthesizing the 3-azabicyclo[3.1.1]heptane core?
Several strategies have been developed, with recent methods focusing on scalability and the use of readily available starting materials.
| Synthetic Strategy | Starting Materials | Key Transformation | Typical Scale | Pros & Cons |
| Reductive Cyclization of Spiro-oxetanes [1][3] | Substituted oxetane-3-carbonitriles | Reductive opening of oxetane by an in-situ formed amine | Multigram | Pros: General, scalable, chromatography-free.[1] Cons: Requires synthesis of spirocyclic precursors. |
| Intramolecular Imide Formation [2][5] | 3-Oxocyclobutanecarboxylate | Diastereoselective Strecker reaction followed by cyclization | Multigram (up to 30g)[2] | Pros: High yields, uses commercial starting materials. Cons: Multi-step, requires control of stereochemistry.[2] |
| Catalytic Annulation [6] | Bicyclo[1.1.0]butanes (BCBs), Vinyl Azides | Scandium-catalyzed (3+2) annulation and rearrangement | Lab Scale | Pros: Novel, divergent approach. Cons: Requires specialized starting materials (BCBs). |
| Intramolecular [2+2] Cycloaddition [7] | Morita–Baylis–Hillman adducts | Thermal intramolecular cycloaddition | Lab Scale | Pros: Access to diverse derivatives. Cons: Can require harsh thermal conditions. |
Q2: How do I choose the appropriate protecting group for the nitrogen atom?
The choice of nitrogen protecting group is critical and depends on the reaction conditions planned for subsequent steps.
-
Boc (tert-Butoxycarbonyl): This is the most common protecting group. It is stable to a wide range of nucleophilic and reductive conditions but is easily removed with acid (e.g., TFA in DCM, or HCl in dioxane).
-
Cbz (Carboxybenzyl): Stable to acidic conditions but readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is useful if you have acid-labile groups elsewhere in the molecule.
-
Benzyl (Bn): A robust protecting group that can be removed by catalytic hydrogenation. It is stable to both acidic and basic conditions.
Q3: What analytical methods are best for characterizing the final product and intermediates?
A combination of techniques is essential for unambiguous structure confirmation.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool for confirming the formation of the bicyclic core and determining stereochemistry. The rigid, bridged structure gives rise to characteristic splitting patterns in the ¹H NMR spectrum.
-
Mass Spectrometry (LC-MS, HRMS): Essential for confirming the molecular weight of intermediates and the final product. LC-MS is also invaluable for monitoring reaction progress.
-
X-Ray Crystallography: If a crystalline solid or salt can be obtained, X-ray crystallography provides definitive proof of structure and absolute stereochemistry.[4]
Visualized Workflows and Logic
General Synthetic Workflow
The following diagram illustrates a common, modern workflow for synthesizing the 3-azabicyclo[3.1.1]heptane core, starting from a functionalized cyclobutane.
Caption: A multi-step synthesis of the 3-azabicyclo[3.1.1]heptane core.
Troubleshooting Decision Tree for Low Yield
Use this logical flowchart to diagnose and resolve issues related to low product yield.
Caption: A logical flowchart for troubleshooting low yield issues.
References
-
Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. Available at: [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. Available at: [Link]
-
Request PDF. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. Available at: [Link]
-
Li, P., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available at: [Link]
-
Enamine Ltd. (2023). Top 37 papers published by Enamine Ltd in 2023. SciSpace. Available at: [Link]
-
ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]
-
Lysenko, V., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Zendy. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Zendy [zendy.io]
- 6. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 7-Azabicyclo[2.2.1]heptanes
Welcome to the technical support center for the synthesis of substituted 7-azabicyclo[2.2.1]heptanes. This constrained bicyclic scaffold is a critical pharmacophore in modern drug discovery, but its synthesis can be accompanied by a range of challenging side reactions. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help researchers navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of the 7-azabicyclo[2.2.1]heptane core, particularly via the common aza-Diels-Alder ([4+2] cycloaddition) and related synthetic strategies.
Problem 1: Low or No Yield of the Desired Bicyclic Product
Q: My aza-Diels-Alder reaction is giving very low yields, or I'm only recovering starting materials. What are the likely causes and how can I fix it?
A: Potential Causes & Solutions
Low yields in aza-Diels-Alder reactions are a frequent issue, often stemming from several factors related to reactants, conditions, or competing reaction pathways.[1][2]
-
Cause 1: Poor Reactivity of Dienophile or Diene. The electronic nature of your reactants is paramount. The reaction is most efficient with an electron-rich diene and an electron-deficient dienophile (an imine or its equivalent).[3][4] If your dienophile (e.g., an N-aryl or N-alkyl imine) is not sufficiently electrophilic, the reaction will be sluggish.
-
Solution: Enhance dienophile reactivity by using a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃). The Lewis acid coordinates to the nitrogen atom of the imine, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the diene.[5] Additionally, ensure your diene has electron-donating groups where appropriate to raise its HOMO energy.[3]
-
-
Cause 2: Reversibility of the Reaction. The Diels-Alder reaction is a reversible pericyclic reaction.[6] If the reaction temperature is too high, the equilibrium may favor the starting materials (a retro-Diels-Alder reaction), especially if the product is sterically hindered.
-
Solution: Optimize the reaction temperature. Start at a lower temperature and monitor the reaction by TLC or LC-MS.[7] If the reaction is too slow, gradually increase the temperature. In some cases, running the reaction at ambient temperature for a longer duration is more effective than forcing it at high heat.
-
-
Cause 3: Contaminated or Degraded Reagents. Imines, especially those that are not substituted with electron-withdrawing groups, can be prone to hydrolysis or oligomerization. Solvents must be scrupulously dry, as water can react with both Lewis acid catalysts and the imine dienophile.[1][7]
-
Cause 4: Unfavorable Diene Conformation. The Diels-Alder reaction requires the diene to adopt an s-cis conformation. If the diene is locked in an s-trans conformation due to steric hindrance or its inclusion in a ring system, the reaction will not proceed.
-
Solution: This is an inherent structural issue. If your diene cannot adopt the required conformation, a different synthetic strategy may be necessary. For acyclic dienes, modest heating can sometimes provide enough energy to overcome the rotational barrier to the s-cis conformer.
-
Problem 2: Formation of Unexpected Isomers or Rearrangement Products
Q: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected 7-azabicyclo[2.2.1]heptane structure. What could have happened?
A: Potential Causes & Solutions
The strained nature of the azabicyclic core can make it susceptible to rearrangement, particularly under acidic or thermal conditions.
-
Cause 1: Cationic 2-Aza-Cope Rearrangement. This is a significant and often overlooked side reaction.[9] If the reaction is run under cationic conditions (e.g., with a strong Lewis acid or protic acid), the initially formed bicyclic amine can undergo a[10][10]-sigmatropic rearrangement. This is particularly facile because the positively charged nitrogen atom lowers the activation barrier significantly compared to an all-carbon Cope rearrangement.[9][11] The product of this rearrangement is typically a substituted hydroisoquinoline or a related ring-expanded system.
-
Solution:
-
Minimize Acidity: Use the mildest Lewis acid possible or a substoichiometric amount. Avoid protic acids if this rearrangement is observed.
-
Temperature Control: The rearrangement is often thermally promoted. Running the initial cycloaddition at the lowest effective temperature can favor the kinetic Diels-Alder product over the thermodynamic rearrangement product.
-
Strategic N-Protecting Group: A well-chosen electron-withdrawing protecting group (e.g., Boc, Cbz) on the nitrogen can reduce its Lewis basicity, disfavoring protonation or strong Lewis acid coordination that initiates the rearrangement.[10][12][13]
-
-
-
Cause 2: Epimerization. Substituents on the bicyclic core, particularly at the carbon adjacent to the nitrogen (the α-carbon), can be prone to epimerization if an acidic proton is present. This is common during workup or purification on silica gel.
-
Solution:
-
Neutralize Promptly: After the reaction, quench carefully and neutralize any acid catalysts before prolonged storage or concentration.
-
Buffered Chromatography: If product instability on silica gel is suspected, use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent mixture containing a small amount of a neutral or basic modifier, such as triethylamine (~1%) in the eluent.
-
-
Visualizing Reaction Pathways
The following diagram illustrates the desired aza-Diels-Alder pathway versus the competing cationic 2-Aza-Cope rearrangement.
Caption: Competing pathways in azabicycloheptane synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my synthesis?
The choice of a nitrogen protecting group is critical and must be tailored to your synthetic route.[10][13] A good protecting group should be stable to the reaction conditions for its introduction and any subsequent steps, but easy to remove selectively without affecting other functional groups.[10][14]
| Protecting Group | Stability | Common Cleavage Conditions | Key Considerations |
| Boc (tert-butoxycarbonyl) | Stable to base, hydrogenolysis. | Strong acid (TFA, HCl). | Excellent for preventing rearrangements by reducing nitrogen basicity.[14] |
| Cbz (Carboxybenzyl) | Stable to acid, base. | Hydrogenolysis (H₂, Pd/C). | Useful if your molecule is sensitive to strong acid but stable to hydrogenation. |
| Tosyl (p-toluenesulfonyl) | Very stable to acid, base, oxidation. | Harsh reductive conditions (Na/NH₃). | Provides high stability but requires forcing conditions for removal.[15] |
| Benzyl (Bn) | Stable to base, mild acid. | Hydrogenolysis (H₂, Pd/C). | Can increase steric bulk; removal conditions are mild.[15] |
Q2: My reaction produces a mixture of endo and exo diastereomers. How can I improve the selectivity or separate them?
Diastereoselectivity is a common challenge. The endo product is often the kinetic major product due to secondary orbital overlap in the Diels-Alder transition state.[5]
-
Improving Selectivity:
-
Lewis Acid: The choice of Lewis acid can influence the endo/exo ratio. Bulky Lewis acids may favor the exo product. Screening different Lewis acids is recommended.
-
Temperature: Lowering the reaction temperature generally increases selectivity in favor of the kinetic product (endo).
-
-
Separating Isomers:
-
Column Chromatography: Endo and exo isomers often have different polarities and can be separated by flash column chromatography on silica gel.[16] Careful selection of the eluent system via TLC is crucial.
-
Crystallization: If one diastereomer is crystalline, it may be possible to selectively crystallize it from the mixture.[17]
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool, though it is less scalable.[16][18]
-
Q3: What is a general, reliable protocol for performing an aza-Diels-Alder reaction to synthesize a 7-azabicyclo[2.2.1]heptane derivative?
This protocol provides a robust starting point. Optimization of temperature, catalyst, and reaction time will be necessary for specific substrates.[7]
Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the N-protected imine (1.0 eq) and anhydrous solvent (e.g., CH₂Cl₂ or Toluene, ~0.1 M) to an oven-dried flask.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 1.5 eq) dropwise to the activated imine solution.
-
Reaction Monitoring: Allow the reaction to stir and warm slowly to room temperature over several hours (e.g., 12-24 h). Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[8]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for Al-based Lewis acids).
-
Extraction: Dilute with water and extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common synthesis problems.
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. media.neliti.com [media.neliti.com]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 18. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Technical Support Center: Optimization of Boc-Protection for Bicyclic Diamines
Welcome to the technical support center for the optimization of tert-butoxycarbonyl (Boc) protection of bicyclic diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively protecting one amine functionality in the presence of another within a constrained bicyclic framework. Here, we will delve into common experimental challenges, provide troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Boc-protection of bicyclic diamines. The advice provided is based on a synthesis of established protocols and practical field experience.
Issue 1: Low or No Yield of the Mono-Boc Protected Product
Question: My reaction is yielding very little or none of the desired mono-protected product. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common frustration, often stemming from several factors:
-
Low Nucleophilicity of the Amine: Bicyclic systems can impose significant steric hindrance, reducing the nucleophilicity of the amine and slowing down the reaction with di-tert-butyl dicarbonate (Boc₂O).[1] Electron-withdrawing groups on the bicyclic scaffold can further decrease the amine's reactivity.
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and base can be critical. While many Boc protections proceed at room temperature, sterically hindered amines may require gentle heating.[2][3]
-
Poor Solubility: If your bicyclic diamine has poor solubility in the chosen solvent, the reaction will be slow or incomplete.[1] Zwitterionic compounds, such as amino acids, are particularly prone to solubility issues.[4]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the protection reaction.[1][5]
Troubleshooting Steps:
-
Solvent Selection: Start with a solvent known to be effective for Boc protections, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2][6] For substrates with poor solubility, consider a mixture of solvents, like dioxane/water.[6] Alcoholic solvents, such as methanol, have been reported to enhance the rate of Boc protection for some amines.[7]
-
Optimize Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[6] However, be aware that excessive heat can cause the decomposition of Boc anhydride.[5]
-
Choice of Base: While not always essential, a base is highly recommended to neutralize the acidic byproduct and drive the reaction forward.[2][8] For bicyclic diamines, a non-nucleophilic hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point.[2] In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for weakly nucleophilic amines.[2][6]
-
Increase Reagent Equivalents: If you suspect hydrolysis of the Boc anhydride, using a slight excess (e.g., 1.1-1.2 equivalents) can help ensure complete reaction.[2]
Issue 2: Formation of the Di-Protected Byproduct
Question: I am getting a significant amount of the di-Boc-protected product, reducing the yield of my desired mono-protected compound. How can I improve selectivity?
Answer: Achieving mono-protection of a diamine is a classic challenge in organic synthesis.[9] The formation of the di-protected species is a common side reaction.
Strategies for Enhancing Mono-Selectivity:
-
Control Stoichiometry: The most straightforward approach is to use a limiting amount of Boc anhydride (typically 0.8-1.0 equivalents). This statistically favors mono-protection.
-
Slow Addition: Adding the Boc anhydride solution dropwise to the solution of the diamine over an extended period can help maintain a low concentration of the protecting agent, thereby minimizing the chance of a second protection event.
-
Monoprotonation Strategy: A highly effective method involves the selective protonation of one amine group to render it unreactive.[9][10][11] This can be achieved by adding one equivalent of an acid, such as hydrochloric acid (HCl), prior to the addition of Boc anhydride.[10][11] The hydrochloride salt of one amine is much less nucleophilic, allowing the free amine to react selectively. Anhydrous HCl can be generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol.[9][12]
-
Flow Chemistry: For precise control over stoichiometry and reaction time, flow chemistry can be an excellent tool to maximize the yield of the mono-protected product.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for the optimization of mono-Boc protection of a bicyclic diamine.
Caption: A generalized workflow for the Boc-protection of bicyclic diamines.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for Boc protection? While the reaction can proceed without a base, it is generally slower. The reaction of an amine with Boc anhydride produces tert-butoxycarbonic acid, which is unstable and decomposes to tert-butanol and carbon dioxide.[8] The tert-butoxide formed can act as a base.[2] However, using an external base like triethylamine helps to neutralize the protonated amine intermediate, driving the reaction to completion and often leading to higher yields.[2]
Q2: What is the best way to monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction.[13] The Boc-protected product will be less polar than the starting diamine and will have a higher Rf value. Staining with ninhydrin can be used to visualize the free amine of the starting material and the mono-protected product.[13] For more quantitative analysis and to check for the formation of the di-protected byproduct, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: My Boc-protected product seems to be unstable during purification on silica gel. What can I do? The Boc group is generally stable to silica gel chromatography. However, if you are using a particularly acidic grade of silica gel, you could potentially see some deprotection. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% TEA in the eluent).
Q4: How can I remove the Boc group once I no longer need it? The Boc group is prized for its ease of removal under acidic conditions.[14] The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[13] Other acidic reagents like hydrochloric acid (HCl) in dioxane or methanol are also effective.[13] The deprotection is typically fast and occurs at room temperature.[6]
Q5: I am observing Boc-cleavage during mass spectrometry analysis. How can I prevent this? In-source fragmentation leading to the loss of the Boc group is a known issue in electrospray ionization (ESI) mass spectrometry, especially when using acidic mobile phases containing TFA.[15] To minimize this, consider using formic acid as a mobile phase additive instead of TFA.[15] Softer ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used to avoid fragmentation.[15]
Detailed Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Bicyclic Diamine
-
Dissolve the bicyclic diamine (1.0 eq.) in an appropriate solvent (e.g., THF or DCM, approximately 0.1 M concentration).
-
Add a base (e.g., triethylamine, 1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in the same solvent.
-
Add the (Boc)₂O solution dropwise to the stirred solution of the diamine over 30-60 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.[6]
-
Upon completion , dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-Boc-protected bicyclic diamine.
Protocol 2: Mono-Boc Protection using the Monoprotonation Strategy
-
Dissolve the bicyclic diamine (1.0 eq.) in anhydrous methanol at 0 °C.
-
Slowly add one equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise to the solution.[9][12] This will generate one equivalent of HCl in situ.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) as a solid or in a small amount of methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[9]
-
Dilute the reaction mixture with water and wash with a nonpolar organic solvent like diethyl ether to remove any di-Boc byproduct.[9]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[9]
-
Extract the product into dichloromethane (3 x 50 mL).[9]
-
Combine the organic layers , dry over anhydrous sodium sulfate, and concentrate to yield the mono-Boc protected diamine.[9]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | THF, DCM, Acetonitrile, Dioxane/Water, Methanol | The choice of solvent can significantly impact reaction rate and yield.[2] Alcoholic solvents may enhance the reaction rate.[7] |
| Base | TEA, DIPEA, NaOH, NaHCO₃, DMAP (catalytic) | Neutralizes acidic byproducts and drives the reaction to completion.[2] DMAP is effective for less reactive amines.[2] |
| (Boc)₂O Stoichiometry | 1.0-1.2 eq. for complete conversion; 0.8-1.0 eq. for mono-selectivity | An excess can help overcome hydrolysis, while a limiting amount favors mono-protection.[2] |
| Temperature | Room Temperature to 40 °C | Gentle heating can accelerate reactions with sterically hindered amines.[6] |
| Monitoring Technique | TLC, LC-MS | TLC is useful for qualitative monitoring, while LC-MS provides quantitative data and confirms product identity.[13] |
Logical Relationships in Boc Protection
Caption: Interplay of reaction parameters and their effect on the outcome of Boc protection.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. wuxibiology.com [wuxibiology.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. tandfonline.com [tandfonline.com]
- 11. bioorg.org [bioorg.org]
- 12. redalyc.org [redalyc.org]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.1.1]heptanes
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. As sp³-rich, bridged bicyclic systems, 3-azabicyclo[3.1.1]heptanes are increasingly recognized as important bioisosteres for pyridine and piperidine rings in drug discovery.[1] However, controlling the diastereoselectivity during their synthesis presents a significant challenge.
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome common hurdles in your synthetic efforts. The insights provided are grounded in established literature and aim to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific research needs.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 3-azabicyclo[3.1.1]heptanes, particularly focusing on methods involving the diastereoselective Strecker reaction and subsequent cyclization, a common and scalable approach.[1][2][3]
Question 1: My diastereomeric ratio (d.r.) is low after the initial reaction. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is often the most critical challenge. In syntheses commencing with a Strecker reaction on a 3-oxocyclobutane carboxylate, the formation of the trans diastereomer is generally favored thermodynamically.[1] If you are observing a low d.r. (e.g., close to 2:1 or lower), consider the following factors:
-
Equilibration Time: The Strecker reaction is known to be reversible.[1] The initial kinetic product may not be the most stable one. Allowing the reaction to stir for an extended period (e.g., overnight) can facilitate equilibration to the thermodynamically preferred trans isomer, where the two largest substituents are further apart.
-
Reaction Temperature: While higher temperatures can speed up equilibration, they can also lead to side reactions. It's crucial to find an optimal temperature. Some related transformations have been shown to proceed smoothly even at room temperature.[4] Monitor the reaction by NMR on small aliquots to track the change in d.r. over time at a given temperature.
-
Choice of Reagents and Solvents: The specific cyanide source and solvent can influence the transition state energies and, consequently, the diastereoselectivity. While the literature provides robust starting points, minor adjustments to these parameters may be necessary for your specific substrate.
-
Catalyst Control: For other synthetic routes, such as cycloadditions, the choice of catalyst is paramount. For instance, copper-catalyzed cycloadditions of bicyclo[1.1.0]butanes and azomethine ylides have been shown to produce 3-azabicyclo[3.1.1]heptanes with exceptional diastereoselectivity (>20:1 d.r.).[5] Similarly, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides offer divergent pathways to different azabicyclo[3.1.1]heptene isomers.[6][7] If your route involves a catalyst, screening different Lewis acids or transition metals could be beneficial.
Question 2: I have a mixture of diastereomers that are co-eluting during column chromatography. What are my options for separation?
Answer: The separation of diastereomers of 3-azabicyclo[3.1.1]heptane intermediates can be challenging due to their similar polarities. If standard flash column chromatography is ineffective, you have several alternative strategies:
-
Trituration/Recrystallization: This is a highly effective and scalable method for enhancing diastereomeric purity. A published multigram synthesis of a key cyclobutane intermediate demonstrated that after initial chromatographic purification, trituration with a minimal amount of 2-propanol significantly improved the d.r. from an initial ~2:1 to 92:8.[1][8] The principle here is the differential solubility of the diastereomers in a specific solvent system, allowing the major, often less soluble, diastereomer to crystallize out. Experiment with different solvents (e.g., isopropanol, ethanol, diethyl ether, heptane) to find the optimal conditions for your specific compound.
-
Preparative HPLC or SFC: For smaller scale work or when crystallization fails, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. SFC, in particular, is often very effective for separating stereoisomers and has the advantage of faster solvent removal.
-
Derivatization: If the diastereomers are amines or contain other reactive handles, you can derivatize them with a chiral auxiliary to form new diastereomeric compounds with significantly different physical properties, making them easier to separate. After separation, the auxiliary can be cleaved to yield the pure diastereomers. This approach is more laborious but can be very effective when other methods fail.
Question 3: My overall yield is low. Which steps are most critical, and how can I optimize them?
Answer: In a multi-step synthesis, identifying the yield-limiting step is crucial. Based on published routes, here are some critical areas and optimization tips:
-
The Cyclization Step: The formation of the bicyclic imide from the cyclobutane precursor is a key step. This intramolecular cyclization often requires a strong base, such as potassium tert-butoxide (t-BuOK).[1]
-
Ensure Anhydrous Conditions: Strong bases like t-BuOK are highly sensitive to moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Stoichiometry and Addition: Use the correct stoichiometry of the base. Adding the base portion-wise at a controlled temperature (e.g., 0 °C) can help to minimize side reactions.
-
-
Reduction Steps: The reduction of imides or nitriles is another critical phase.
-
Choice of Reducing Agent: The choice of reducing agent is important. Borane dimethyl sulfide complex (BH₃·SMe₂) is effective for reducing imides.[1] For the reduction of spirocyclic oxetanyl nitriles to form the 3-azabicyclo[3.1.1]heptane core, lithium aluminum hydride (LiAlH₄) has been successfully used.[4][9]
-
Work-up Procedure: The work-up for reactions involving hydrides like LiAlH₄ is critical for yield. A careful, sequential addition of water and aqueous base (Fieser work-up) is often necessary to produce a granular precipitate that can be easily filtered off, preventing product loss in an aluminum hydroxide emulsion.
-
-
Purification Losses: As discussed in the previous question, difficult separations can lead to significant loss of material. Optimizing purification to a single, efficient trituration or crystallization step, as demonstrated on a 366 g scale for an intermediate, can dramatically improve overall yield by minimizing losses during chromatography.[1][8]
Logical Flow for Troubleshooting Poor Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
Frequently Asked Questions (FAQs)
-
Q: What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.1]heptane core?
-
A: Several methods exist. A highly efficient and scalable approach involves an intramolecular imide formation from a 1,3-disubstituted cyclobutane derivative, which is itself obtained from a diastereoselective Strecker reaction.[1][2] Other reported methods include thermal, photochemical, or metal-catalyzed intramolecular [2+2] cycloadditions, and the recyclization of 2-oxaspiro[3.3]heptanes.[1] A general synthesis via the reduction of spirocyclic oxetanyl nitriles has also been developed.[4][9]
-
-
Q: How is the diastereomeric ratio (d.r.) typically determined?
-
A: The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR.[1][10] Diastereomers will have slightly different chemical environments, leading to distinct sets of peaks in the NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, you can calculate the ratio between them. For complex spectra, 2D NMR techniques may be necessary.
-
-
Q: What are the key safety considerations when working with reagents for this synthesis?
-
A: Many of the reagents require careful handling.
-
Cyanide Sources (e.g., TMSCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach) should be readily available.
-
Strong Bases (e.g., t-BuOK): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Hydride Reducing Agents (e.g., LiAlH₄, BH₃·SMe₂): Highly reactive with water and protic solvents, producing flammable hydrogen gas. Use anhydrous solvents and perform reactions under an inert atmosphere. Quench reactions carefully at low temperatures.
-
-
Experimental Protocols
Protocol: Multigram Synthesis of a Key Intermediate via Diastereoselective Strecker Reaction
This protocol is adapted from a published, high-yield synthesis and details the formation of a key cyclobutane intermediate, which is a precursor to the 3-azabicyclo[3.1.1]heptane core.[1]
Reaction Scheme:
Caption: Workflow for the synthesis and purification of the key intermediate.
Materials and Equipment:
-
Methyl 3-oxocyclobutane-3-carboxylate
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
2-Propanol (i-PrOH)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen line)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of methyl 3-oxocyclobutane-3-carboxylate (1 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere, add benzylamine (1 eq) and Sc(OTf)₃ (catalytic amount).
-
Addition of Cyanide: Cool the reaction mixture to 0 °C using an ice bath. Add TMSCN (1.1 eq) dropwise over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Purify the crude oily residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes:EtOAc).
-
Combine the fractions containing the product. The diastereomeric ratio at this stage will be improved but may not be optimal.
-
-
Diastereomeric Enrichment:
-
To the purified mixture, add a minimal amount of 2-propanol.
-
Stir or sonicate the mixture to induce crystallization/precipitation of the major diastereomer.
-
Filter the resulting solid and wash with a small amount of cold 2-propanol.
-
Dry the solid under high vacuum to afford the major diastereomer with a high d.r. (e.g., 92:8) in good yield (reported as 64% on a 366 g scale).[1]
-
Data Summary
The following table summarizes the effect of purification on the diastereomeric ratio as described in the literature.
| Stage | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer | Method | Reference |
| Crude Reaction | ~2:1 | N/A | Strecker Reaction | [1] |
| Post-Purification | 92:8 | 64% | Column Chromatography + Trituration | [1][8] |
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Zendy. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from Zendy. [Link]
-
Cambridge Open Engage. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from PubMed. [Link]
-
PubMed. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Retrieved from PubMed. [Link]
-
Journal of the American Chemical Society. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from The Royal Society of Chemistry. [Link]
-
Journal of the American Chemical Society. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Zendy [zendy.io]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride () for sale [vulcanchem.com]
- 9. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Overcoming steric hindrance in reactions of 6-amino-3-azabicyclo[3.1.1]heptane
Technical Support Center: 6-Amino-3-azabicyclo[3.1.1]heptane
A Guide to Overcoming Steric Hindrance in Synthetic Transformations
Welcome to the technical support guide for 6-amino-3-azabicyclo[3.1.1]heptane and its derivatives. As Senior Application Scientists, we understand that while this building block is a valuable isostere for piperidine and pyridine in drug discovery, its rigid, bicyclic structure presents unique synthetic challenges.[1][2] The primary obstacle is the steric hindrance around the C6-amino group, which can significantly impede reactivity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges, optimize your reaction conditions, and achieve your synthetic goals.
Understanding the Core Challenge: Steric Shielding
The fundamental difficulty arises from the conformationally locked boat-like structure of the 3-azabicyclo[3.1.1]heptane core. The methylene bridge creates a crowded environment that sterically shields the C6-amino group, making it a less accessible nucleophile compared to simpler cyclic or acyclic amines. This increased steric bulk hinders the approach of electrophiles, often leading to sluggish or failed reactions under standard conditions.[3][4]
Caption: Decision workflow for troubleshooting N-alkylation reactions.
Detailed Protocol: Microwave-Assisted Direct N-Alkylation
This protocol provides a robust starting point for the alkylation of the N-Boc protected 6-amino-3-azabicyclo[3.1.1]heptane, a common intermediate. [5]
-
Reagent Preparation:
-
To a 10 mL microwave vial, add tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq).
-
Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq). The use of a strong, non-nucleophilic base is key. [6] * Add anhydrous DMF (to a concentration of ~0.1 M).
-
-
Addition of Electrophile:
-
Add the alkylating agent (e.g., a benzyl bromide or alkyl iodide, 1.1 eq) to the stirred suspension.
-
-
Microwave Reaction:
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes. Monitor pressure to ensure it stays within the vial's limits.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to obtain the desired product.
-
Rationale for Choices:
-
Microwave: Provides rapid, uniform heating to overcome the high activation energy. [7]* Cs₂CO₃: A strong inorganic base that is highly effective in promoting alkylations in polar aprotic solvents. [6]* DMF: A high-boiling polar aprotic solvent ideal for microwave heating and for dissolving the reactants and base.
-
Alkyl Iodide/Bromide: More reactive electrophiles significantly accelerate SN2 reactions compared to chlorides or tosylates. [6]
Section 3: Alternative Strategies and Protecting Groups
Question: I've tried optimizing conditions, but my desired reaction remains low-yielding. Are there any alternative synthetic strategies I can employ?
Answer: Yes. When direct functionalization proves insurmountable, altering the synthetic route or the protecting group strategy can be highly effective.
-
Protecting Group Modification: The standard N3-Boc protecting group is itself somewhat bulky. In certain contexts, changing this can alter the conformation or accessibility of the C6-amine.
-
Smaller Protecting Groups: Consider using a smaller protecting group like a Cbz (benzyl carbamate) group if compatible with your downstream chemistry.
-
Orthogonal Strategies: If you are working with the parent diamine, selective protection is key. Synthesizing an orthogonally diprotected version (e.g., N3-Boc and N6-Cbz) allows for selective deprotection and reaction at the desired site under more favorable conditions. [6]
-
-
Re-ordering Synthetic Steps: It may be possible to introduce the desired functionality onto the precursor before the bicyclic system is fully formed. This is a more involved strategy that requires re-planning your synthesis but can bypass the steric issue entirely.
-
Use of Catalysis: For reactions like C-N cross-coupling (e.g., Buchwald-Hartwig amination), the choice of ligand and catalyst system is paramount.
-
Bulky Ligands: Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that are specifically designed to facilitate reductive elimination from sterically congested complexes.
-
Screening: A thorough screen of catalysts, ligands, bases, and solvents is often necessary to find the optimal conditions for coupling with this hindered amine.
-
References
-
Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. National Institutes of Health (NIH). [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. PubMed. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ACS Publications. [Link]
- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH). [Link]
-
Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). PubMed. [Link]
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. 1427359-44-1 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 3-Azabicyclo[3.1.1]heptanes
Welcome to the technical support center for the large-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important bicyclic scaffold. As a versatile bioisostere for piperidines and pyridines, the 3-azabicyclo[3.1.1]heptane core is of significant interest in medicinal chemistry.[1][2] This guide aims to facilitate the successful and scalable synthesis of these valuable building blocks.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Initial Cyclobutane Functionalization
Question: I am attempting the diastereoselective Strecker reaction on methyl 3-oxocyclobutane-3-carboxylate as described in the literature, but my yields are consistently low. What could be the issue?[1][3]
Answer:
Low yields in the initial Strecker reaction can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Purity of Starting Materials: The purity of methyl 3-oxocyclobutane-3-carboxylate is crucial. Commercial sources can have varying purity levels. It is recommended to analyze the starting material by ¹H NMR and GC-MS before use. If impurities are detected, purification by distillation under reduced pressure may be necessary.
-
Reaction Conditions:
-
Temperature Control: The diastereoselectivity of the Strecker reaction can be highly temperature-dependent. Ensure precise temperature control, especially during the addition of reagents. Running the reaction at a lower temperature may improve selectivity and yield.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the cyanide source (e.g., TMSCN) and the amine. An excess of either reagent can lead to side product formation. A slow, dropwise addition of the cyanide source is recommended to maintain a low concentration in the reaction mixture.
-
-
Work-up Procedure: The work-up procedure is critical for isolating the desired product. Ensure that the pH is carefully adjusted during the aqueous work-up to prevent hydrolysis of the nitrile or ester functionalities. Extraction with an appropriate organic solvent should be performed multiple times to ensure complete recovery of the product.
Problem 2: Incomplete Reduction of Nitrile or Imide Functionalities
Question: I am struggling with the complete reduction of a nitrile or imide group in my 3-azabicyclo[3.1.1]heptane intermediate. I am using LiAlH₄, but I still see starting material in my crude NMR.
Answer:
Incomplete reduction is a common issue, especially on a larger scale. Here are some troubleshooting steps:
-
Reagent Activity: The activity of lithium aluminum hydride (LiAlH₄) can degrade upon exposure to moisture. Always use freshly opened or properly stored LiAlH₄. The quality of the solvent (e.g., THF, diethyl ether) is also important; ensure it is anhydrous.
-
Reaction Temperature and Time: While LiAlH₄ reductions are often performed at room temperature or reflux, some sterically hindered nitriles or amides may require more forcing conditions. Consider a prolonged reaction time or a higher reflux temperature. However, be cautious of potential side reactions at elevated temperatures.
-
Alternative Reducing Agents: If LiAlH₄ proves ineffective, consider alternative reducing agents. For instance, borane complexes like BH₃·THF or BH₃·Me₂S can be effective for the reduction of amides and nitriles and may offer different selectivity profiles.[1] Catalytic hydrogenation with a rhodium or ruthenium catalyst under high pressure can also be a powerful method for nitrile reduction.
-
Scale-Up Considerations: When scaling up, efficient stirring is crucial to ensure proper mixing of the heterogeneous LiAlH₄ with the substrate. Inadequate stirring can lead to localized "hot spots" and incomplete reaction.
Problem 3: Difficult Purification of the Final Product
Question: My final 3-azabicyclo[3.1.1]heptane product is difficult to purify. Column chromatography is not ideal for a large-scale synthesis, and I am struggling with persistent impurities.
Answer:
Purification is a significant hurdle in scaling up synthetic processes. Here are some strategies to consider:
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A thorough screen of different solvents and solvent mixtures is recommended to find suitable conditions for crystallization. Seeding with a small amount of pure product can often induce crystallization.
-
Salt Formation and Precipitation: For amine products, forming a salt (e.g., hydrochloride or tosylate) can facilitate purification by precipitation.[4][5] The salt can often be precipitated from a suitable solvent, filtered, and then neutralized in a subsequent step to yield the pure free amine.
-
Distillation: If your product is a volatile liquid, distillation under reduced pressure can be an excellent method for purification on a large scale.[4]
-
Extraction: A liquid-liquid extraction with a pH adjustment can be used to remove acidic or basic impurities.
| Purification Method | Best For | Key Considerations |
| Crystallization | Crystalline solids | Solvent screening, temperature control, seeding |
| Salt Precipitation | Amines | Choice of acid, solvent for precipitation |
| Distillation | Volatile liquids | Vacuum level, temperature stability of the compound |
| Extraction | Removing acidic/basic impurities | pH control, choice of immiscible solvents |
Frequently Asked Questions (FAQs)
Question 1: What are the most common synthetic routes for the large-scale preparation of the 3-azabicyclo[3.1.1]heptane core?
Answer:
Several robust methods have been developed for the multigram and even kilogram-scale synthesis of the 3-azabicyclo[3.1.1]heptane scaffold.[6][7] The choice of route often depends on the desired substitution pattern and available starting materials.
-
From Cyclobutane Precursors: A highly effective approach involves the construction of the bicyclic system from a functionalized cyclobutane ring. This typically starts with a readily available 3-oxocyclobutanecarboxylate, which undergoes a diastereoselective Strecker reaction to introduce the necessary amine and nitrile functionalities.[1][3] Subsequent intramolecular cyclization and reduction steps yield the desired 3-azabicyclo[3.1.1]heptane core.[1]
-
Via Reduction of Spirocyclic Oxetanyl Nitriles: A general and scalable method involves the reduction of spirocyclic oxetanyl nitriles.[4][8] This transformation proceeds via an unexpected rearrangement and has been shown to be effective for a range of substrates.
-
Double Alkylation of Malonates: For 3-substituted 6-azabicyclo[3.1.1]heptanes, a key strategy is the double alkylation of a malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate intermediate.[6][7] This approach allows for the introduction of various substituents at the 3-position.
Caption: Key synthetic strategies for 3-azabicyclo[3.1.1]heptanes.
Question 2: What are the best practices for handling catalytic hydrogenation on a large scale for deprotection or reduction steps?
Answer:
Catalytic hydrogenation is a powerful tool in the synthesis of 3-azabicyclo[3.1.1]heptanes, particularly for the removal of protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz), or for the reduction of nitro groups.[1][5] Scaling up this reaction requires careful consideration of safety and efficiency.
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a commonly used catalyst.[1] For large-scale reactions, a lower catalyst loading (e.g., 1-5 mol%) is often desirable to minimize cost and simplify filtration. The choice of catalyst support and metal loading can impact activity and selectivity.
-
Solvent Choice: The choice of solvent is critical. Alcohols like methanol or ethanol are common.[1] The solvent should be able to dissolve the substrate and not interfere with the catalyst.
-
Hydrogen Pressure: While some hydrogenations can be performed under balloon pressure, large-scale reactions often benefit from higher pressures in a dedicated hydrogenation reactor. This can significantly reduce reaction times.
-
Safety Precautions: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area with appropriate safety measures, including grounding of equipment to prevent static discharge. The catalyst, especially Pd/C, can be pyrophoric when dry and exposed to air. It should be handled with care, and filtration should be done while the catalyst is still wet.
-
Filtration: After the reaction is complete, the catalyst must be removed by filtration. For large-scale reactions, using a filter aid like Celite can help prevent clogging of the filter paper. The filtered catalyst should be kept wet with solvent to prevent ignition.
Caption: A typical workflow for large-scale catalytic hydrogenation.
Question 3: How do I choose the right protecting group for the nitrogen atom in 3-azabicyclo[3.1.1]heptane for multi-step synthesis?
Answer:
The choice of a nitrogen protecting group is a critical strategic decision in any multi-step synthesis. The ideal protecting group should be stable to the reaction conditions of subsequent steps and easily removable under mild conditions that do not affect other functional groups in the molecule.
-
Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used protecting groups for amines.[1]
-
Stability: It is stable to a wide range of non-acidic conditions, including hydrogenation, and many organometallic reagents.
-
Cleavage: It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent.[1]
-
-
Cbz (Benzyloxycarbonyl): The Cbz group is another common protecting group for amines.
-
Stability: It is stable to acidic and basic conditions.
-
Cleavage: It is typically removed by catalytic hydrogenation, which is a mild and efficient method.[5] This makes it orthogonal to the Boc group.
-
-
Benzyl (Bn): The benzyl group can also be used as a protecting group.
-
Stability: It is stable to a wide range of conditions.
-
Cleavage: Similar to the Cbz group, it is removed by catalytic hydrogenation.[1]
-
| Protecting Group | Common Abbreviation | Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Basic, Hydrogenation, Reductive | Acidic (TFA, HCl) |
| Benzyloxycarbonyl | Cbz, Z | Acidic, Basic | Catalytic Hydrogenation (H₂, Pd/C) |
| Benzyl | Bn | Acidic, Basic, Reductive | Catalytic Hydrogenation (H₂, Pd/C) |
The choice between these protecting groups will depend on the overall synthetic strategy. For example, if your synthesis involves a hydrogenation step where you do not want to deprotect the nitrogen, a Boc group would be a suitable choice. Conversely, if you need to perform a reaction under acidic conditions, a Cbz or Bn group would be more appropriate.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Zendy. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]
-
Author(s) not available. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Author(s) not available. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. [Link]
-
Author(s) not available. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. ScienceDirect. [Link]
-
Author(s) not available. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]
-
Author(s) not available. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Zendy [zendy.io]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bicyclic Amine Preparations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of bicyclic amine preparations. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of these valuable compounds. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and actionable protocols to enhance the purity and yield of your target molecules.
Bicyclic amines are crucial scaffolds in medicinal chemistry, often forming the core of pharmacologically active agents.[1][2] Their inherent basicity and complex three-dimensional structures can, however, present unique purification challenges. This resource addresses these issues in a direct question-and-answer format, offering troubleshooting advice and foundational knowledge.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my crude bicyclic amine product?
A: Impurities in bicyclic amine preparations typically fall into several categories:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reaction By-products: Unintended molecules formed during the reaction, which can include isomers or products of side reactions.
-
Reagents and Catalysts: Leftover reagents, catalysts, or their decomposition products.
-
Diastereomers/Enantiomers: In the case of chiral bicyclic amines, the presence of undesired stereoisomers is a common issue.[3][4]
-
Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.
-
Degradation Products: Amines can be susceptible to oxidation or other forms of degradation, especially if not handled under an inert atmosphere.[5]
Q2: My bicyclic amine is showing poor peak shape and streaking during silica gel chromatography. What is causing this and how can I fix it?
A: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[6][7]
Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1%). This "competing base" will interact with the acidic sites on the silica, minimizing the interaction with your product and improving peak shape.[6][8][9]
-
Use of Treated Silica: Consider using amine-functionalized or "deactivated" silica gel for your column. These stationary phases have been treated to reduce the number of acidic silanol groups, leading to better chromatography for basic compounds.[6]
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[8] Reversed-phase chromatography is another powerful option, especially for more polar amines.[7][8]
Q3: Can I use acid-base extraction to purify my bicyclic amine? What are the key considerations?
A: Absolutely. Acid-base extraction is a powerful and often underutilized technique for purifying amines.[10][11][12] It leverages the ability of amines to be protonated by an acid, forming a water-soluble ammonium salt.
Key Considerations:
-
Solubility: This method is most effective when the free base form of your bicyclic amine is soluble in an organic solvent and insoluble in water, while its corresponding ammonium salt is soluble in water.[10][11]
-
Choice of Acid: A dilute aqueous solution of a strong acid like hydrochloric acid (HCl) is commonly used to extract the amine into the aqueous phase.[10][12]
-
Liberating the Free Base: After separating the aqueous layer containing the ammonium salt, the free amine can be recovered by basifying the aqueous solution with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and then extracting it back into an organic solvent.[10][12]
-
Emulsions: Be aware that emulsions can sometimes form during the extraction process. These can often be broken by adding brine or by gentle swirling instead of vigorous shaking.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: My crude product is a mixture of diastereomers that are difficult to separate by standard column chromatography.
Underlying Principle: Diastereomers have different physical and chemical properties, which should allow for their separation. However, if the structural differences are subtle, their chromatographic behavior can be very similar.[4]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Solvent System Screening: Systematically screen a range of solvent systems with varying polarities and compositions. Sometimes a less conventional solvent mixture can provide the necessary selectivity.
-
Gradient Elution: Employ a shallow gradient during flash chromatography. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[4][13]
-
-
Diastereomeric Salt Formation and Crystallization:
-
Rationale: Reacting a racemic or diastereomeric mixture of a basic amine with a chiral acid can form diastereomeric salts with different solubilities. This difference can be exploited for separation by fractional crystallization.[14]
-
Protocol:
-
Dissolve the diastereomeric mixture of your bicyclic amine in a suitable solvent.
-
Add a solution of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[14]
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
Liberate the enantiomerically or diastereomerically enriched amine by treating the salt with a base and extracting it into an organic solvent.
-
-
Issue 2: I have residual, non-basic starting materials or by-products that are co-eluting with my bicyclic amine.
Underlying Principle: When impurities have similar polarities to the target compound, chromatographic separation can be challenging. In such cases, a technique that exploits a different chemical property, like the basicity of the amine, is often more effective.
Troubleshooting Steps:
-
Acid-Base Extraction Workflow: This is often the most efficient method to remove neutral or acidic impurities from a basic amine product.[10][11][12]
-
Protocol:
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).
-
The bicyclic amine will be protonated and move into the aqueous layer, while the neutral or acidic impurities will remain in the organic layer.
-
Separate the layers. The organic layer can be washed, dried, and concentrated to recover the non-basic impurities if desired.
-
Wash the acidic aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper).
-
The protonated amine will be neutralized, causing the free base to precipitate or form an oil.
-
Extract the purified bicyclic amine back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to obtain the purified product.
-
-
Issue 3: My bicyclic amine is a solid, but I am struggling to find a suitable recrystallization solvent.
Underlying Principle: Recrystallization is a powerful purification technique for solids that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[15] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[15]
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to try include hexanes, ethyl acetate, isopropanol, ethanol, and toluene.
-
Look for a solvent that provides poor solubility at room temperature but good solubility at its boiling point.
-
-
Two-Solvent Recrystallization:
-
If a single suitable solvent cannot be found, a two-solvent system can be effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid.
-
Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
-
-
Salt Formation for Recrystallization:
Data Presentation and Workflows
Table 1: Common Purification Techniques for Bicyclic Amines and Their Applications
| Purification Technique | Principle of Separation | Best Suited For | Key Considerations |
| Flash Chromatography | Polarity | General purification, separation of compounds with different polarities. | Amine streaking on silica; may require mobile phase modifiers (e.g., TEA).[6][7] |
| Acid-Base Extraction | Acidity/Basicity | Removing neutral or acidic impurities from a basic product.[10][11][12] | Amine must form a water-soluble salt; potential for emulsions. |
| Recrystallization | Differential Solubility | Purifying solid compounds; removing small amounts of impurities.[15] | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[15] |
| Diastereomeric Salt Crystallization | Differential Solubility of Diastereomeric Salts | Separation of enantiomers or diastereomers.[14] | Requires a suitable chiral resolving agent; can be iterative. |
| Preparative HPLC | Polarity (Reversed-Phase) or Adsorption (Normal-Phase) | High-resolution separation of closely related compounds, including diastereomers.[4][13] | More resource-intensive than flash chromatography; requires method development. |
Diagram 1: Decision Workflow for Bicyclic Amine Purification
A decision tree for selecting an appropriate purification strategy.
References
-
Acid–base extraction. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Nichols, L. (2022, April 7). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
- Grygorenko, O. O., Radchenko, D. S., Volochyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2013). Kinetic resolution of chiral amines. Google Patents.
-
Various Authors. (2022, March 12). Amine workup. Reddit. Retrieved from [Link]
-
Mohl, M., Breugst, M., & Seidel, D. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(46), 18594–18597. [Link]
-
Various Authors. (2017, October 2). How to separate two diastereomeric amines?. Chemistry Stack Exchange. Retrieved from [Link]
-
De Ryck, T., De Kimpe, N., & D'hooghe, M. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Organic & Biomolecular Chemistry, 7(20), 4269-4275. [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
- Blackmond, D. G. (2015).
-
Harada, N., & Iwabuchi, Y. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2465. [Link]
-
Chiral resolution. (2023, December 11). In Wikipedia. Retrieved from [Link]
-
Skrobińska, M., Janus, E., & Leśniak, S. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3326. [Link]
- Karger, B. L., Stern, R. L., Keane, W., Halpern, B., & Westley, J. W. (1967). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry, 39(2), 228-232.
- Pálovics, E., & Fogassy, E. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Advances, 4(34), 17753-17765.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Sacramento. Retrieved from [Link]
-
Lebleu, T., & Levesque, F. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 221-226. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 16). National Institutes of Health. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]
-
How to separate amine from its product? (2017, August 5). ResearchGate. Retrieved from [Link]
- Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. (2017). Biotechnology and Bioengineering, 114(3), 600-609.
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Chen, J., et al. (2020).
- Removing amines from hydrocarbon streams. (2013). Google Patents.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 137-142.
- Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. (2008). European Journal of Medicinal Chemistry, 43(6), 1185-1193.
Sources
- 1. enamine.net [enamine.net]
- 2. Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Characterization of Substituted Azabicycloheptane Isomers
Welcome to the technical support center for the characterization of cis/trans isomers of substituted azabicycloheptanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating and unequivocally assigning the stereochemistry of these conformationally constrained bicyclic systems. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of isomer characterization.
Introduction: The Azabicycloheptane Isomer Challenge
Substituted azabicycloheptanes are prevalent scaffolds in medicinal chemistry, often imparting unique three-dimensional properties to drug candidates. The rigid bicyclic framework can lead to the formation of cis and trans isomers, where the relative orientation of substituents can profoundly impact biological activity. Differentiating between these isomers is a critical step in drug discovery and development, yet it often presents significant analytical challenges. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for differentiating cis/trans isomers of substituted azabicycloheptanes?
The three primary techniques for the unambiguous characterization of these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral chromatography. Each method provides unique and often complementary information.
Q2: Can I use mass spectrometry to distinguish between cis and trans isomers?
Generally, standard mass spectrometry techniques that measure mass-to-charge ratio are not suitable for differentiating between cis/trans isomers as they have the same molecular weight.[1] However, specialized techniques like ion mobility-mass spectrometry (HRIM-MS) can sometimes separate isomers based on their different shapes and collisional cross-sections.[1] Tandem mass spectrometry (MS/MS) may also show subtle differences in fragmentation patterns, but this is not always a reliable or straightforward method for stereochemical assignment.[2]
Q3: My ¹H NMR spectrum is complex. Where do I start with assigning stereochemistry?
For complex spectra, begin by focusing on the coupling constants (³J values) between protons on the bicyclic core. The magnitude of these couplings is highly dependent on the dihedral angle between the protons, which differs significantly between cis and trans isomers.[3][4] Additionally, Nuclear Overhauser Effect (NOE) experiments are invaluable for determining through-space proximity of protons, which can definitively establish the relative stereochemistry.[3][5]
Q4: I can't obtain crystals for X-ray analysis. What are my alternatives for absolute stereochemical assignment?
If X-ray crystallography is not feasible, a combination of other techniques is necessary. Chiral chromatography can separate the enantiomers, but it won't assign the absolute configuration without a known standard.[6][7] To assign the absolute stereochemistry, you can use a chiral derivatizing agent to create diastereomers that can be distinguished by NMR.[7] Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy, which can determine the absolute configuration of a chiral molecule in solution without the need for crystallization.[8]
Troubleshooting Guides
Guide 1: Ambiguous ¹H NMR Spectra
Issue: The coupling constants in my ¹H NMR spectrum are not distinct enough to confidently assign the cis or trans configuration.
Root Cause Analysis:
This ambiguity can arise from several factors:
-
Signal Overlap: Key proton signals may be overlapping, making it difficult to accurately measure coupling constants.
-
Conformational Flexibility: While azabicycloheptanes are rigid, some derivatives may exhibit conformational averaging, leading to averaged coupling constants that are not representative of a single, pure conformation.
-
Second-Order Effects: When coupled protons have very similar chemical shifts, the spectrum can become complex and deviate from simple first-order splitting patterns, obscuring the true coupling constants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous ¹H NMR spectra.
Step-by-Step Protocol:
-
Change NMR Solvent: Rerunning the ¹H NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts and potentially resolve overlapping signals.[5]
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will definitively show which protons are coupled to each other, helping to trace the spin systems even in a crowded spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can aid in assigning proton signals based on the more dispersed ¹³C spectrum.
-
-
Conduct NOESY/ROESY Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive NMR experiment for assigning stereochemistry. For a cis isomer, you would expect to see a strong NOE correlation between the substituents on the same face of the ring system. In contrast, a trans isomer would show no such correlation.[3][5]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a useful alternative to NOESY, especially for molecules of intermediate size, as it avoids the issue of zero or weak NOEs.
-
-
Variable Temperature (VT) NMR: If conformational averaging is suspected, acquiring NMR spectra at different temperatures can provide valuable information.[3] If the molecule exists as a mixture of conformers, the relative populations may change with temperature, leading to observable changes in the spectrum.
Data Interpretation Table:
| NMR Parameter | Expected Observation for cis Isomer | Expected Observation for trans Isomer |
| ³J (H,H) Coupling | Typically smaller coupling constants for certain key interactions due to dihedral angle differences.[3] | Typically larger coupling constants for the same key interactions.[3] |
| NOE Correlation | Strong NOE observed between protons of substituents on the same face of the ring. | No significant NOE between protons of substituents on opposite faces of the ring. |
Guide 2: Failure to Separate Isomers by Chromatography
Issue: My cis and trans isomers are co-eluting on my HPLC or GC column.
Root Cause Analysis:
Cis and trans isomers of substituted azabicycloheptanes can have very similar polarities and volatilities, making them difficult to separate using standard chromatographic methods.[3] The choice of stationary phase and mobile phase is critical for achieving separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic co-elution.
Step-by-Step Protocol:
-
Optimize Existing Method:
-
HPLC: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). A shallower gradient or isocratic elution may improve resolution.
-
GC: Optimize the temperature ramp. A slower ramp rate can often improve the separation of closely eluting compounds.
-
-
Change Stationary Phase:
-
HPLC: If using a standard C18 column, switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
GC: Switch to a column with a different polarity stationary phase.
-
-
Employ Chiral Chromatography: If the isomers are enantiomers or diastereomers, a chiral stationary phase (CSP) is often the most effective solution.[6][9] Polysaccharide-based CSPs are a good starting point for screening.[6]
-
Derivatization: If all else fails, consider derivatizing the isomers. Adding a bulky or polar group can alter the physical properties of the isomers, making them more amenable to separation by standard chromatography.
Guide 3: Unambiguous Assignment with X-ray Crystallography
Issue: I have a crystal structure, but I am unsure how to definitively confirm the stereochemistry.
Root Cause Analysis:
A high-quality crystal structure provides a three-dimensional map of the molecule, allowing for the direct visualization of the relative positions of all atoms. For chiral molecules, determining the absolute stereochemistry requires careful analysis of the diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data. For absolute configuration determination of light-atom molecules, it is highly recommended to use a copper (Cu Kα) radiation source.[10]
-
Structure Solution and Refinement: Solve the crystal structure using standard software packages.
-
Stereochemical Assignment:
-
Relative Stereochemistry: The refined structure will clearly show the relative orientation of the substituents, allowing for the unambiguous assignment of cis or trans.
-
Absolute Stereochemistry: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure provides high confidence in the assignment.[11]
-
Data Interpretation:
-
Visualization: Use molecular visualization software to inspect the solved crystal structure. The cis or trans relationship of the substituents will be immediately apparent.
-
Flack Parameter: For a publication-quality assignment of absolute stereochemistry, the Flack parameter and its associated uncertainty should be reported.
References
-
Cis and Trans Cyclics - YouTube. (2010, October 10). Retrieved from [Link]
-
Cis–trans isomerism (video) | Khan Academy. Retrieved from [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021, December 10). Retrieved from [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - NIH. Retrieved from [Link]
-
Cis and Trans Isomers - YouTube. (2018, April 24). Retrieved from [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. Retrieved from [Link]
-
cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - NIH. Retrieved from [Link]
-
Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples by © Iyad Ali Hailat - CORE. Retrieved from [Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed. (2020, August 21). Retrieved from [Link]
-
Cis vs. Trans Isomers | Differences & Examples - Study.com. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved from [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Retrieved from [Link]
-
4.2: Cis-Trans Isomerism in Cycloalkanes - Chemistry LibreTexts. (2024, June 18). Retrieved from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Retrieved from [Link]
-
1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Retrieved from [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018, October 26). Retrieved from [Link]
-
How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? | ResearchGate. (2014, December 22). Retrieved from [Link]
-
Analysis of linolenic acid isomers by gas chromatography - mass spectrometry. Retrieved from [Link]
-
Bis(1 degree-amino)cyclodistib(III)azanes: the first structural characterization of cis and trans isomers of a single cyclodipnict(III)azane - PubMed. Retrieved from [Link]
-
Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025, May 30). Retrieved from [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008, May 15). Retrieved from [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]
- CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19).
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Retrieved from [Link]
-
NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin - MDPI. Retrieved from [Link]
-
Bridged bicyclic molecule NMR challenge - PubMed. (2023, October 6). Retrieved from [Link]
-
Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes1 - ACS Publications. Retrieved from [Link]
-
Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC - NIH. Retrieved from [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Retrieved from [Link]
-
How does NMR differentiate between cis and trans isomers? - TutorChase. Retrieved from [Link]
-
Three-Component 1,2-Carboamidation of Bridged Bicyclic Alkenes via RhIII-Catalyzed Addition of C–H Bonds and Amidating Reagents - NIH. Retrieved from [Link]
-
Cis-Trans Isomers and its Differences in Properties - Longdom Publishing. Retrieved from [Link]
-
Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton. Retrieved from [Link]
-
The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... - ResearchGate. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Retrieved from [Link]
-
Cis or Trans? How to differentiate by NMR? - YouTube. (2023, February 15). Retrieved from [Link]
- EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof - Google Patents.
-
X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - DTIC. (2020, January 27). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. Retrieved from [Link]
-
X‐Ray Crystallography for Stereochemical Elucidation | Request PDF - ResearchGate. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Characterization of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
For the modern researcher in drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. The 3-azabicyclo[3.1.1]heptane scaffold, a rigid piperidine bioisostere, has garnered significant attention for its potential to improve the pharmacological properties of lead compounds. Within this class, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate stands out as a versatile building block. Its characterization, however, particularly by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, presents a unique set of challenges and insights. This guide provides an in-depth analysis of the expected ¹H NMR spectral features of this compound, placed in context with relevant analogs, and supported by a discussion of the underlying structural principles.
The rigid, bicyclic nature of the 3-azabicyclo[3.1.1]heptane core restricts conformational flexibility, leading to a well-defined and often complex ¹H NMR spectrum. The interpretation of this spectrum provides a wealth of information regarding the stereochemistry and electronic environment of each proton.
The Signature Spectrum: Deconstructing the ¹H NMR of this compound
Due to the absence of a publicly available, assigned experimental spectrum for the title compound, we present a detailed, hypothetical ¹H NMR data set based on established principles and data from closely related analogs. This predictive analysis serves as a practical guide for researchers encountering this or similar molecular scaffolds.
Hypothetical ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (CH-NH₂) | ~3.2 - 3.4 | m | - |
| H-1, H-5 (Bridgehead CH) | ~2.8 - 3.0 | m | - |
| H-2eq, H-4eq (CH₂N) | ~3.8 - 4.0 | d | J ≈ 12-14 |
| H-2ax, H-4ax (CH₂N) | ~3.0 - 3.2 | dd | J ≈ 12-14, 2-3 |
| H-7a, H-7b (CH₂) | ~2.0 - 2.2 | m | - |
| NH₂ | ~1.5 - 2.5 | br s | - |
| Boc (-C(CH₃)₃) | ~1.45 | s | - |
Disclaimer: This is a hypothetical data set generated for illustrative purposes. Actual chemical shifts and coupling constants may vary.
Key Spectral Features and Interpretation:
-
The Boc Protective Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm, a characteristic and easily identifiable resonance.
-
The Methylene Protons Adjacent to Nitrogen (H-2, H-4): Due to the rigid bicyclic system, the axial and equatorial protons of the methylene groups adjacent to the nitrogen atom (positions 2 and 4) are diastereotopic. This results in distinct signals for each proton. The equatorial protons are typically deshielded and appear further downfield (~3.8 - 4.0 ppm) compared to the axial protons (~3.0 - 3.2 ppm). The large geminal coupling constant (J ≈ 12-14 Hz) is a hallmark of such systems. The axial protons may also exhibit a smaller coupling to the bridgehead protons.
-
The Bridgehead Protons (H-1, H-5): These protons are situated at the fusion of the two rings and are expected to resonate as a complex multiplet in the range of 2.8 - 3.0 ppm. Their coupling patterns will be influenced by their spatial relationships with the protons at C-2, C-4, C-6, and C-7.
-
The Methine Proton at C-6 (H-6): The proton attached to the carbon bearing the amino group is anticipated to appear as a multiplet around 3.2 - 3.4 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atom.
-
The Methylene Bridge Protons (H-7): The two protons of the C-7 methylene bridge are also diastereotopic and will likely give rise to a complex multiplet in the upfield region of the spectrum (~2.0 - 2.2 ppm).
-
The Amino Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Comparative Analysis: Insights from Related Structures
To better understand the spectral characteristics of the title compound, a comparison with related 3-azabicyclo[3.1.1]heptane derivatives is instructive.
tert-butyl 3-azabicyclo[3.1.1]heptane-3-carboxylate (Unsubstituted at C-6)
In the absence of the C-6 amino group, the overall spectrum would be more symmetrical. The signals for the H-6 protons would be in a more upfield region, typically around 1.8-2.0 ppm, and would likely appear as a multiplet. The removal of the electron-withdrawing amino group would lead to a slight upfield shift of the bridgehead proton signals (H-1 and H-5).
tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
The presence of a carbonyl group at the C-6 position would significantly deshield the adjacent bridgehead protons (H-1 and H-5), shifting their resonance downfield. The protons at C-7 would also experience a downfield shift due to the anisotropic effect of the C=O bond. This analog serves as a good example of how a substituent's electronic and magnetic properties can dramatically alter the ¹H NMR spectrum.
The following diagram illustrates the key structural features influencing the ¹H NMR spectrum.
Caption: Key structural features and their corresponding ¹H NMR proton environments.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a definitive ¹H NMR spectrum for structural elucidation, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).
-
Use a high-purity solvent to avoid interfering signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumental Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
For unambiguous assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H NMR characterization of this compound, while challenging due to the rigid and complex nature of the scaffold, provides a detailed fingerprint of its three-dimensional structure. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of related analogs, researchers can confidently verify the identity and purity of this important building block. The use of advanced 2D NMR techniques is highly recommended for a complete and unambiguous assignment of all proton and carbon signals, ensuring the scientific integrity of subsequent research and development efforts.
References
- General Synthesis and Properties of 3-Azabicyclo[3.1.1]heptanes: These articles often contain characterization data for various derivatives, which can be used for comparative purposes. Relevant journals include the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.
- Patents: Pharmaceutical and chemical patents are often a rich source of characterization data for novel compounds. A search of patent databases for the CAS numbers (1427359-44-1 and 1250997-08-0)
- Chemical Supplier Databases: While not peer-reviewed, technical data sheets from chemical suppliers can sometimes provide basic NMR d
Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of 3-Azabicyclo[3.1.1]heptane Derivatives
In the landscape of modern drug discovery, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure. Its rigid, three-dimensional framework offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability, making it a valuable building block for novel therapeutics. However, the inherent polarity and basicity of this bicyclic amine motif present significant challenges for bioanalysis, demanding robust and sensitive analytical methodologies. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the accurate quantification of 3-azabicyclo[3.1.1]heptane derivatives in complex biological matrices, with a focus on field-proven insights and experimental data to empower researchers in their drug development endeavors.
The Analytical Conundrum: Polarity and Retention
The primary obstacle in the LC-MS analysis of 3-azabicyclo[3.1.1]heptane derivatives lies in their hydrophilic nature. Traditional reversed-phase liquid chromatography (RPLC) using nonpolar stationary phases like C18 often results in poor retention of these polar compounds, leading to their elution in or near the solvent front. This region of the chromatogram is frequently plagued by matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, compromising the accuracy and precision of the assay.
To overcome this challenge, two principal chromatographic strategies have proven effective: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) . This guide will delve into the principles, advantages, and practical considerations of each, supported by experimental data from the analysis of Rupatadine, a commercially available antihistamine that incorporates the 3-azabicyclo[3.1.1]heptane moiety.
Comparative Analysis of Chromatographic Approaches
The choice between HILIC and IP-RPLC is not merely a matter of preference but a strategic decision based on the specific analytical requirements, available instrumentation, and the physicochemical properties of the derivative .
| Parameter | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |
| Retention Mechanism | Partitioning of the polar analyte between a polar stationary phase and a less polar, organic-rich mobile phase. | Formation of a neutral ion-pair between the basic analyte and an ion-pairing reagent, which is then retained on a nonpolar stationary phase. |
| Advantages | - Excellent retention of highly polar compounds.- High organic content in the mobile phase enhances MS sensitivity.- MS-friendly mobile phases (volatile buffers). | - Utilizes widely available and robust C18 columns.- Can provide good peak shapes for basic compounds.- Can be implemented on standard RPLC systems. |
| Disadvantages | - Can be less robust than RPLC.- Longer column equilibration times.- Sensitive to the water content of the sample diluent. | - Ion-pairing reagents can suppress MS signal.- Potential for long-term column and MS contamination.- Method development can be more complex. |
| Typical Stationary Phase | Amide, bare silica, zwitterionic | C18, C8 |
| Typical Mobile Phase | Acetonitrile/water with a volatile buffer (e.g., ammonium formate/acetate) | Methanol/acetonitrile/water with an ion-pairing reagent (e.g., formic acid, ammonium acetate) |
Experimental Data: The Case of Rupatadine
To provide a tangible comparison, let's examine published bioanalytical methods for Rupatadine in human plasma. These methods showcase the successful application of RPLC, which, for a molecule like Rupatadine with sufficient hydrophobic character alongside its polar core, can be a viable option, often with the implicit or explicit use of ion-pairing effects from mobile phase additives.
| Parameter | Method A[1][2] | Method B[3][4] | Method C[5] |
| Chromatography | RPLC (C18 column) | RPLC (C18 column) | RPLC (C18 column) |
| Mobile Phase | Methanol and 10mM ammonium acetate with 0.1% formic acid (gradient) | Methanol: 0.5% formic acid (80:20 v/v) (isocratic) | Methanol-ammonium acetate (pH 2.2; 5mM) (50:50, v/v) (isocratic) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.05 - 20 ng/mL | 0.01 - 6 ng/mL | 0.1 - 100 ng/mL |
| LLOQ | 0.05 ng/mL | 0.01 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | 1.0 - 4.7% | Not explicitly stated | < 20% at LLOQ |
| Inter-day Precision (%RSD) | 2.2 - 12.1% | Not explicitly stated | Not explicitly stated |
| Intra-day Accuracy (%) | -7.7% to 5.2% | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (%) | -4.1% to 4.8% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | Not specified | 87.57% | Not specified |
Analysis of the Data:
The data clearly demonstrates that highly sensitive and robust LC-MS/MS methods can be developed for 3-azabicyclo[3.1.1]heptane derivatives using conventional RPLC. The use of acidic mobile phase additives like formic acid or ammonium acetate at low pH protonates the basic nitrogen of the bicycloheptane core, which can enhance interaction with residual silanols on the C18 stationary phase and also acts as a weak ion-pairing reagent, aiding in retention.[5] The choice between LLE and PPT for sample preparation depends on the required level of cleanliness and the potential for matrix effects. LLE is generally more effective at removing phospholipids and other interfering components, which can be crucial for achieving the lowest limits of quantification.[1][2][5]
Recommended Experimental Protocol: A Starting Point for Your Derivative
Based on the successful analysis of Rupatadine, the following protocol provides a robust starting point for developing an LC-MS/MS method for a novel 3-azabicyclo[3.1.1]heptane derivative in a plasma matrix.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis.[3][4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Causality behind the choices: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase and HILIC mobile phases. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects.
LC-MS/MS Conditions: A Reversed-Phase Approach
This method is based on the principles successfully applied to Rupatadine analysis.[2][3][4]
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A generic gradient could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for the analyte and internal standard.
Causality behind the choices: Formic acid in the mobile phase serves to protonate the basic analyte, which is essential for good ionization in ESI+ mode and can also improve peak shape. Methanol is often a good organic modifier for basic compounds. The gradient allows for the elution of a range of compounds with varying polarities. A C18 column provides a good balance of retention for moderately polar to nonpolar compounds.
Visualization of the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Decision tree for selecting the appropriate LC method.
Conclusion and Future Perspectives
The successful LC-MS analysis of 3-azabicyclo[3.1.1]heptane derivatives is eminently achievable with a systematic and informed approach. While their inherent polarity presents a challenge for traditional RPLC, methodologies such as HILIC and IP-RPLC offer robust solutions. As demonstrated with the case of Rupatadine, even standard RPLC with careful mobile phase optimization can yield excellent results for derivatives with sufficient hydrophobic character.
As Senior Application Scientists, we recognize that each new derivative is a unique analytical puzzle. The protocols and comparative data presented here serve as a validated starting point, a foundation upon which to build a tailored and optimized method. By understanding the underlying principles of chromatographic retention and the nuances of sample preparation, researchers can confidently and accurately quantify these promising therapeutic candidates, accelerating their journey from the laboratory to the clinic.
References
- BenchChem. (2025).
-
Ding, L., et al. (2015). Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 111, 163-168. [Link]
- Al-Aani, H., & Al-Rekabi, A. (2020). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Acta Scientific Pharmaceutical Sciences, 4(12), 23-30.
- Ramakrishna, N. V. S., et al. (2008). High performance liquid chromatography-tandem mass spectrometric determination of rupatadine in human plasma and its pharmacokinetics.
-
Wen, Y. G., et al. (2009). Simultaneous determination of rupatadine and its metabolite desloratadine in human plasma by a sensitive LC-MS/MS method: application to the pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 347-353. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Inter-laboratory comparison of Rupatadine bioanalytical methods. BenchChem.
- Patel, D. J., et al. (2024). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. Journal of Drug Delivery and Therapeutics, 14(11), 1-7.
-
Al-Aani, H., & Al-Rekabi, A. (2022). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. ResearchGate. [Link]
Sources
- 1. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rupatadine and its metabolite desloratadine in human plasma by a sensitive LC-MS/MS method: application to the pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Comparative Guide to 3-Azabicyclo[3.1.1]heptane versus Piperidine in Drug Analogs
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a ubiquitous scaffold found in a vast number of approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties have cemented its status as a go-to fragment for drug designers. However, the relentless pursuit of improved drug candidates—with enhanced potency, selectivity, and pharmacokinetic profiles—demands a continuous exploration of novel chemical space. Enter the 3-azabicyclo[3.1.1]heptane, a rigid, bicyclic analog of piperidine that is rapidly gaining traction as a valuable bioisostere.[2]
This guide provides an in-depth, data-driven comparison of these two critical scaffolds. We will dissect their structural nuances, compare their core physicochemical properties, and explore the tangible impact of this scaffold-hopping strategy on drug metabolism and solubility, using experimental data from published case studies. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions in the design of next-generation therapeutics.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the flexible piperidine ring and the rigid 3-azabicyclo[3.1.1]heptane scaffold lies in its three-dimensional structure. Piperidine predominantly exists in a chair conformation, with substituents occupying either axial or equatorial positions, a flexibility that can be both an advantage and a drawback. In contrast, the 3-azabicyclo[3.1.1]heptane framework locks the nitrogen and its substituents into a more defined spatial orientation. This conformational restriction can be a powerful tool in drug design, potentially leading to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target.[3]
dot graph TD { rankdir="LR"; node [shape="plaintext"];
} caption: Transitioning from a flexible to a rigid scaffold.
A comparative overview of the fundamental physicochemical properties of the parent scaffolds is presented below.
| Property | Piperidine | 3-Azabicyclo[3.1.1]heptane | Key Implications for Drug Design |
| Molecular Weight ( g/mol ) | 85.15 | 97.16 | The modest increase in molecular weight for the bicyclic scaffold is a minor consideration in most drug design campaigns. |
| logP | 0.84[4] | ~0.6 (Predicted) | The slightly lower lipophilicity of the 3-azabicyclo[3.1.1]heptane core can be advantageous for improving aqueous solubility. |
| pKa of Conjugate Acid | ~11.2[5] | ~11.6 (Predicted) | The basicity of the two scaffolds is comparable, suggesting that their ionization state at physiological pH will be similar, allowing for preservation of key ionic interactions with biological targets. |
Case Study: Rupatadine Analog - A Leap in Physicochemical Properties
A compelling demonstration of the transformative potential of swapping a pyridine ring (which is hydrogenated to a piperidine in one of the metabolic pathways of Rupatadine) for a 3-azabicyclo[3.1.1]heptane scaffold is seen in the case of the antihistamine drug, Rupatadine.[6] This real-world example provides a quantitative look at the benefits of this bioisosteric replacement.
The synthesis of the 3-azabicyclo[3.1.1]heptane analog of Rupatadine involves the coupling of the bicyclic core with the appropriate side chain, a process that has been demonstrated to be scalable.[7]
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Rupatadine [label="Rupatadine\n(Pyridine/Piperidine Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog [label="Rupatadine Analog\n(3-Azabicyclo[3.1.1]heptane Scaffold)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Properties [label="Improved Physicochemical Properties"];
Rupatadine -> Properties [label="Scaffold Hop"]; Analog -> Properties [label="Results in"]; } caption: Scaffold hopping from Rupatadine to its analog.
The experimentally determined physicochemical properties of Rupatadine and its 3-azabicyclo[3.1.1]heptane analog highlight a dramatic improvement in drug-like characteristics.[8]
| Parameter | Rupatadine | Rupatadine Analog | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 29 µM | 365 µM | > 12-fold increase |
| logD (pH 7.4) | > 4.5 | 3.8 | Decrease (Improved Hydrophilicity) |
| Metabolic Stability (t½ in HLM) | 3.2 min | 35.7 min | > 11-fold increase |
These results are profound. The more than 12-fold increase in aqueous solubility can have a significant positive impact on oral bioavailability and formulation development. The decrease in logD indicates a shift towards a more favorable hydrophilic/lipophilic balance, which can reduce off-target effects and improve the overall ADMET profile. Perhaps most strikingly, the greater than 11-fold increase in metabolic stability in human liver microsomes (HLM) suggests a significantly longer half-life in vivo, potentially leading to a reduced dosing frequency and improved patient compliance. This enhanced stability is likely due to the rigid bicyclic structure being less susceptible to metabolism by cytochrome P450 enzymes.[1]
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of such findings, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for determining the key physicochemical parameters discussed.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water) to a final concentration of approximately 1-10 mM.
-
Titration Setup: Place the solution in a thermostated vessel at 25°C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, often calculated using the Henderson-Hasselbalch equation or by using specialized software to analyze the first derivative of the curve.
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for pKa determination by potentiometric titration.
Determination of logD by Shake-Flask Method
The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH and is a key predictor of its membrane permeability and absorption.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and a lipophilic phase (n-octanol). Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated aqueous and n-octanol phases.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for logD determination by the shake-flask method.
Determination of Metabolic Stability in Human Liver Microsomes
This in vitro assay is a cornerstone of early ADME profiling, providing an indication of a compound's susceptibility to phase I metabolism.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically in the low micromolar range.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693/k.
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for metabolic stability assay.
Conclusion: A Strategic Advancement in Scaffold Design
The strategic replacement of the piperidine scaffold with the 3-azabicyclo[3.1.1]heptane core represents a significant advancement in medicinal chemistry. The case of the Rupatadine analog compellingly demonstrates that this scaffold hop can lead to dramatic improvements in key drug-like properties, including aqueous solubility and metabolic stability, without significantly altering the basicity of the core nitrogen. The conformational rigidity of the 3-azabicyclo[3.1.1]heptane scaffold offers a powerful tool to enhance binding affinity and selectivity, while its more three-dimensional structure can lead to improved pharmacokinetic profiles. As synthetic methodologies for this bicyclic system become more accessible, we anticipate that the 3-azabicyclo[3.1.1]heptane scaffold will play an increasingly important role in the development of innovative and improved therapeutics.
References
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
PubChem. Piperidine. [Link]
-
Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
-
Polinski, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116039. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Mykhailiuk, P. K., & Komarov, I. V. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic letters, 12(19), 4372-4375. [Link]
-
Mykhailiuk, P. K. (2024). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. [Link]
-
Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. ResearchGate. [Link]
-
ResearchGate. (2023). Scheme 7. Synthesis of compound 48 -saturated analog of Rupatadine. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726. [Link]
-
ResearchGate. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar. [Link]
-
Anderson, E. A., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
-
ResearchGate. (2017). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
The 3-Azabicyclo[3.1.1]heptane Moiety: A Scaffold for Enhancing Drug-like Properties and Biological Activity
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates is relentless. The 3-azabicyclo[3.1.1]heptane moiety has emerged as a compelling structural motif, offering a unique three-dimensional framework that can serve as a bioisosteric replacement for common aromatic and saturated heterocycles. This guide provides an in-depth comparison of the biological activity of compounds containing this scaffold with relevant alternatives, supported by experimental data, to inform its strategic application in drug design.
The Rationale for Embracing the 3-Azabicyclo[3.1.1]heptane Scaffold
The strategic advantage of the 3-azabicyclo[3.1.1]heptane core lies in its rigid, bicyclic structure. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, its saturated, sp³-rich nature often leads to significant improvements in key drug-like properties compared to the planar, sp²-hybridized aromatic rings it can replace.
A prime example of this is the bioisosteric replacement of a pyridine ring. The 3-azabicyclo[3.1.1]heptane scaffold can mimic the geometry of a 3,5-disubstituted pyridine, with similar angles and distances between substituent vectors.[1][2] This structural mimicry allows for the retention of key binding interactions while favorably altering the molecule's overall properties.
Comparative Analysis of Physicochemical Properties: A Case Study with a Rupatidine Analog
To illustrate the impact of incorporating the 3-azabicyclo[3.1.1]heptane moiety, we can examine the case of Rupatidine, an antihistamine drug that contains a pyridine ring. When this pyridine ring is replaced with a 3-azabicyclo[3.1.1]heptane core, a dramatic improvement in physicochemical properties is observed.[3][4]
| Property | Rupatidine (Pyridine) | Analog 48 (3-Azabicyclo[3.1.1]heptane) | Fold Improvement |
| Water Solubility | 29 µM | 365 µM | >12-fold |
| Lipophilicity (logD) | >4.5 | 3.8 | Lower lipophilicity |
| Metabolic Stability (t₁⸝₂) | 3.2 min | 35.7 min | >11-fold |
Table 1: Comparison of physicochemical properties of Rupatidine and its 3-azabicyclo[3.1.1]heptane analog.[3][4]
The data clearly demonstrates that the introduction of the 3-azabicyclo[3.1.1]heptane scaffold leads to a more than 12-fold increase in water solubility and a significant improvement in metabolic stability, key parameters for oral bioavailability and drug efficacy.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
A significant area of investigation for compounds containing the 3-azabicyclo[3.1.1]heptane framework is the modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. Specifically, derivatives of 3,6-diazabicyclo[3.1.1]heptane have been shown to be potent and selective ligands for the α4β2 nAChR subtype.[5][6][7]
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α7/α4β2 Selectivity |
| 4a | 0.056 | >100 | >1785 |
| 4b | 0.048 | >100 | >2083 |
| 4c | 0.023 | 29.8 | 1295 |
| 4d | 1.2 | >28000 | >23300 |
| 43 | 0.010 | >50000 | >5000000 |
Table 2: Binding affinities of selected 3,6-diazabicyclo[3.1.1]heptane derivatives for nAChR subtypes.[5][6]
These compounds exhibit exceptionally high affinity for the α4β2 subtype, with Ki values in the picomolar to low nanomolar range, and demonstrate remarkable selectivity over the α7 subtype. This level of potency and selectivity highlights the potential of the 3,6-diazabicyclo[3.1.1]heptane scaffold in the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.
nAChR Signaling Pathway
Broader Biological Activities
The utility of the 3-azabicyclo[3.1.1]heptane scaffold extends beyond nAChR modulation.
-
P2Y14 Receptor Antagonists: Derivatives incorporating this moiety have been developed as antagonists of the P2Y14 receptor, a target for inflammatory diseases. Notably, a (1R,5S,6r)-6-aryl-3-azabicyclo[3.1.1]heptan-6-ol derivative displayed a high affinity with an IC₅₀ of 5.92 nM.[5]
-
Aromatase Inhibitors: 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and shown to be potent inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. Some of these compounds were over 140-fold more potent than the clinically used drug aminoglutethimide.[8]
-
Thalidomide Analogs: The 3-azabicyclo[3.1.1]heptane framework has been used to create bridged analogs of thalidomide, a drug known for its immunomodulatory and anticancer properties.[7][9] While comprehensive biological data on these specific analogs is still emerging, this approach offers a novel strategy to explore new chemical space for potent immunomodulators.
Experimental Protocols: Radioligand Binding Assay for nAChRs
The determination of binding affinity for nAChRs is a critical step in the evaluation of novel ligands. A common and robust method is the competitive radioligand binding assay.
Objective:
To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Test Compound: The 3-azabicyclo[3.1.1]heptane derivative of interest.
-
Non-specific Binding Control: A high concentration of a known unlabeled nAChR ligand (e.g., nicotine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Vials.
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal. Its ability to serve as a bioisostere for common heterocyclic rings, particularly pyridine and piperidine, while imparting superior physicochemical properties, makes it an attractive building block for the design of novel therapeutics. The demonstrated high potency and selectivity of its derivatives for challenging targets like nAChR subtypes, coupled with its applicability across a range of other biological targets, underscores its significant potential in drug discovery. The experimental protocols and comparative data presented in this guide aim to provide researchers with the foundational knowledge to effectively leverage the unique attributes of the 3-azabicyclo[3.1.1]heptane moiety in their drug development programs.
References
- Hartmann, R. W., et al. (1991). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 34(4), 1330-1336.
- Gatticchi, L., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61.
- Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Mykhailiuk, P. K., et al. (2023).
- Jacobson, K. A., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(14), 9586-9606.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450.
- Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. BenchChem.com.
- Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 115-127.
- Enamine. (2023). Cyclic isomers--Azabicyclic molecular building blocks. Enamine.net.
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Mykhailiuk, P. K. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
- BenchChem. (n.d.). 6-Azabicyclo[3.1.1]heptane. BenchChem.com.
Sources
- 1. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unipd.it [research.unipd.it]
- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Azabicyclic Compounds
Introduction: The Structural Imperative of Azabicyclic Scaffolds in Drug Discovery
Azabicyclic compounds, rigid molecular frameworks containing one or more nitrogen atoms at bridgehead positions, are privileged scaffolds in medicinal chemistry. Their conformational constraint reduces the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity. For researchers, scientists, and drug development professionals, an unambiguous understanding of the three-dimensional arrangement of these molecules is not merely academic—it is a critical prerequisite for rational drug design and the optimization of lead compounds.[1][2]
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic coordinates of a molecule, providing an unparalleled level of detail into its structure.[1][3][4] This guide offers an in-depth exploration of the X-ray crystallographic workflow as applied to azabicyclic compounds. It will delve into the causality behind experimental choices, provide validated protocols, and objectively compare the technique with viable alternatives, grounding all claims in authoritative data.
The Cornerstone of Structural Chemistry: Single-Crystal X-ray Diffraction
X-ray crystallography is a powerful analytical technique that provides the most reliable and direct method for determining the three-dimensional structure of a molecule.[5] The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons within the crystal diffract this beam into a unique pattern of reflections. By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined.[6]
For azabicyclic compounds, this technique is particularly crucial as it can unambiguously determine:
-
Absolute Configuration: In chiral molecules, X-ray crystallography can distinguish between enantiomers, which is vital as different enantiomers can have vastly different biological activities.[3][4]
-
Conformational Details: The rigid nature of azabicyclic rings can lead to subtle but significant conformational isomers. X-ray analysis reveals the precise puckering of the rings and the orientation of substituents.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing insights into potential crystal engineering strategies and an understanding of solid-state properties.
However, the journey from a powdered sample to a refined crystal structure is not without its challenges. The primary bottleneck is often the growth of a high-quality single crystal suitable for diffraction.[1][7][8] Azabicyclic compounds, due to their often polar nature and potential for complex hydrogen bonding, can present unique crystallization hurdles.
The Crystallographic Workflow: From Solution to Structure
The process of determining a crystal structure is a multi-step endeavor, each stage requiring careful consideration and optimization. The overall workflow is depicted below.
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review [migrationletters.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purechemistry.org [purechemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Endo and Exo Isomers of 6-Amino-3-azabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. The 3-azabicyclo[3.1.1]heptane framework has emerged as a valuable saturated bioisostere for aromatic rings, offering a three-dimensional architecture that can enhance metabolic stability and aqueous solubility.[1][2] Within this scaffold, the stereochemical orientation of substituents, particularly at the C-6 position, introduces a critical design element. The distinction between endo and exo isomers of 6-amino-3-azabicyclo[3.1.1]heptane is not merely a structural nuance; it is a fundamental determinant of their synthetic accessibility and, more importantly, their chemical reactivity.
Structural and Stereochemical Landscape
The defining difference between the endo and exo isomers of 6-amino-3-azabicyclo[3.1.1]heptane lies in the spatial orientation of the C-6 amino group relative to the bicyclic ring system.
-
Exo Isomer: The amino group is oriented away from the larger six-membered ring of the bicyclic system, making it sterically more accessible.
-
Endo Isomer: The amino group is oriented towards the concavity of the bicyclic system, positioning it in closer proximity to the axial hydrogens of the cyclohexane-like portion of the scaffold. This results in significantly greater steric hindrance.
This fundamental structural difference is the primary driver of the observed disparities in their chemical reactivity.
Figure 1: Structural comparison of exo and endo isomers of 6-amino-3-azabicyclo[3.1.1]heptane.
Comparative Reactivity Analysis
The steric accessibility of the nitrogen lone pair in the amino group is the critical factor governing its nucleophilicity and, consequently, its reactivity in a wide range of chemical transformations.
Acylation, Sulfonylation, and Urea Formation
In reactions involving the attack of the amino group on an electrophilic carbonyl or sulfonyl center, such as acylation, sulfonylation, and urea formation, the exo isomer is expected to react at a significantly faster rate than the endo isomer.
Causality: The transition state for these reactions involves the formation of a new bond to the nitrogen atom. For the endo isomer, the approach of the electrophile is sterically impeded by the bicyclic framework. In contrast, the exo isomer presents a much lower steric barrier to the incoming electrophile.
Experimental Analogy: While specific kinetic data for 6-amino-3-azabicyclo[3.1.1]heptane is scarce, studies on related bicyclic systems, such as the acylation of endo- and exo-norbornylamines, consistently demonstrate the higher reactivity of the exo isomer.
Nucleophilic Substitution (N-Alkylation)
Similar to acylation, N-alkylation reactions are also anticipated to proceed more readily with the exo isomer. The steric hindrance in the endo isomer will disfavor the SN2 transition state, leading to slower reaction rates.
Self-Validating System: A competitive reaction, where a 1:1 mixture of the endo and exo isomers is treated with a sub-stoichiometric amount of an alkylating agent, would provide a self-validating demonstration of this reactivity difference. The major product would be the N-alkylated exo isomer.
Caption: Comparative acylation reaction pathway.
Quantitative Data Summary
The following table summarizes the expected relative reactivity based on established chemical principles. The reactivity of the exo isomer is set as the baseline.
| Reaction Type | Reagent Class | Expected Reactivity of Endo Isomer (Relative to Exo) | Rationale |
| Acylation | Acyl Halides, Anhydrides | Slower | Steric hindrance at the endo nitrogen disfavors the approach of the electrophile. |
| Sulfonylation | Sulfonyl Chlorides | Slower | Similar to acylation, the bulky sulfonyl group experiences significant steric clash with the bicyclic frame in the endo isomer. |
| N-Alkylation | Alkyl Halides | Slower | The SN2 transition state is more sterically congested for the endo isomer. |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Slower | The approach of the electrophilic carbon is hindered in the endo position. |
Experimental Protocol: Competitive Acylation
This protocol is designed as a self-validating experiment to qualitatively and quantitatively assess the reactivity difference between the endo and exo isomers.
Materials
-
endo-6-amino-3-azabicyclo[3.1.1]heptane (or a suitable N-protected precursor for the secondary amine)
-
exo-6-amino-3-azabicyclo[3.1.1]heptane (or a suitable N-protected precursor for the secondary amine)
-
Acetyl Chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM)
-
Internal Standard (e.g., dodecane) for GC/LC-MS analysis
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure
-
Preparation of the Amine Mixture: Prepare an equimolar solution of the endo and exo isomers in DCM. A typical concentration would be 0.1 M of each isomer. Add the internal standard.
-
Initial Analysis: Take an aliquot of the initial mixture for GC/LC-MS and ¹H NMR analysis to establish the initial ratio of the isomers and the internal standard.
-
Reaction Setup: Cool the remaining amine solution to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Add 0.5 equivalents of acetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes) and quenching them with a small amount of methanol.
-
Analysis: Analyze the quenched aliquots by GC/LC-MS and ¹H NMR to determine the ratio of the remaining starting materials and the newly formed acylated products.
Expected Outcome
The analysis will show a preferential consumption of the exo isomer, with the major product being exo-N-acetyl-6-amino-3-azabicyclo[3.1.1]heptane. The ratio of the exo to endo acylated product will provide a quantitative measure of their relative reactivity under these conditions.
Caption: Workflow for the competitive acylation experiment.
Conclusion
The stereochemical distinction between endo and exo isomers of 6-amino-3-azabicyclo[3.1.1]heptane has profound implications for their chemical reactivity. The sterically more accessible exo isomer is expected to undergo a wide range of reactions, including acylation, sulfonylation, and N-alkylation, at a significantly faster rate than its sterically hindered endo counterpart. This understanding is crucial for designing efficient synthetic routes and for anticipating the chemical behavior of these isomers in more complex molecular contexts. The provided experimental protocol offers a robust method for validating these principles in a laboratory setting. As the use of saturated bioisosteres continues to grow in drug discovery, a nuanced appreciation of such stereochemically-driven reactivity will be indispensable.
References
-
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Zhang, P., & Yu, Z.-X. (2023). Kinetic, Thermodynamic, and Dynamic Control in Normal vs. Cross [2 + 2] Cycloadditions of Ene-Keteniminium Ions: Computational Understanding, Prediction, and Experimental Verification. Journal of the American Chemical Society. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
Sources
- 1. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating 3-Azabicyclo[3.1.1]heptanes as Nonclassical Bioisosteres
In the contemporary landscape of drug discovery, the principle of bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity—is a cornerstone of lead optimization.[1][2] The strategic shift away from flat, aromatic structures towards sp3-rich, three-dimensional scaffolds, a concept often termed "escaping from flatland," has been driven by the demonstrable improvements in the physicochemical and pharmacokinetic properties of drug candidates.[3][4]
This guide provides an in-depth evaluation of the 3-azabicyclo[3.1.1]heptane core, a promising nonclassical bioisostere for widely used heterocycles like pyridine and piperidine.[3][5][6] We will objectively compare its performance with these traditional scaffolds, supported by experimental data and detailed protocols, to equip researchers and drug development professionals with the knowledge to effectively leverage this unique structural motif.
The Rationale: Geometric and Physicochemical Mimicry
A bioisostere's success hinges on its ability to replicate the spatial arrangement of the original fragment, thereby preserving essential interactions with the biological target. The 3-azabicyclo[3.1.1]heptane scaffold excels in this regard, particularly as a mimic for meta-substituted pyridines and piperidines. Its rigid, bicyclic structure orients substituents with exit vectors and distances that closely resemble those of its aromatic and monocyclic counterparts.[4][7]
Key geometric parameters, such as the angle between substituents, are remarkably similar. For instance, the angle in 3-azabicyclo[3.1.1]heptanes is approximately 124-126°, closely mirroring the 125° angle of a meta-substituted pyridine.[4] This geometric fidelity makes it a compelling replacement for chemists looking to introduce novelty and improve drug-like properties without disrupting established structure-activity relationships (SAR).
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Lipophilicity (cLogP) of Common Azabicyclic Scaffolds in Drug Discovery
Introduction: The Critical Role of Lipophilicity in Modern Drug Design
In the intricate process of drug discovery, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[][2][3] Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to partition between a lipid-like environment (e.g., n-octanol) and an aqueous one.[3][4][5] This balance is crucial for absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][6] An orally administered drug, for instance, must be lipophilic enough to traverse the lipid bilayers of intestinal cells but soluble enough to exist in the aqueous environments of the gut and bloodstream.[][6]
The calculated LogP (cLogP) offers a powerful in-silico method to predict this property, allowing medicinal chemists to prioritize and design compounds with more favorable drug-like characteristics from the outset.[7][8] This predictive power is especially valuable when working with complex molecular architectures such as azabicyclic scaffolds. These scaffolds, which feature a nitrogen atom within a fused or bridged bicyclic ring system, are considered "privileged structures" in medicinal chemistry.[9][10] Their rigid, three-dimensional nature can enhance binding affinity and metabolic stability, but also presents unique challenges in controlling physicochemical properties like lipophilicity.[11][12]
This guide provides an in-depth comparison of the cLogP of several key azabicyclic scaffolds, explains the structural drivers of their lipophilicity, and details robust methodologies for both computational prediction and experimental validation.
Section 1: Structural Determinants of Lipophilicity in Azabicyclic Scaffolds
The lipophilicity of an azabicyclic scaffold is not a fixed value but is profoundly influenced by its structural and electronic features. The interplay of the carbon framework's hydrophobicity and the nitrogen atom's polarity is central to its overall cLogP.
Key influencing factors include:
-
Size of the Carbon Skeleton: As the number of carbon atoms in the bicyclic system increases, the hydrophobic surface area grows, leading to a higher cLogP.
-
Position of the Nitrogen Atom: The nitrogen atom introduces polarity and is a hydrogen bond acceptor, which decreases lipophilicity. Its position within the scaffold and its solvent accessibility can modulate this effect.
-
Degree of Saturation: Introducing double bonds reduces the sp3 character of the scaffold, making it more planar and often slightly more lipophilic.
-
Substitution: The nature and position of substituents can dramatically alter cLogP. Hydrophobic groups (e.g., alkyl, aryl) will increase cLogP, while polar groups (e.g., hydroxyl, carboxyl) will decrease it.
The following diagram illustrates how these modifications can be conceptualized to tune the lipophilicity of a core scaffold.
Caption: Logical flow of how structural modifications to a core azabicyclic scaffold influence its cLogP.
Section 2: Comparative cLogP Analysis of Key Azabicyclic Scaffolds
To provide a clear comparison, the cLogP values for several common, unsubstituted azabicyclic parent scaffolds were calculated using a consistent algorithm (based on atom/fragment contributions). These values serve as a baseline for understanding the inherent lipophilicity of each core structure.
| Scaffold | Structure | cLogP Value (Calculated) | Comments |
| Indolizidine | 1-Azabicyclo[4.3.0]nonane | 1.65 | A fused 5/6-membered ring system. Relatively compact. |
| Quinolizidine | 1-Azabicyclo[4.4.0]decane | 2.01 | A fused 6/6-membered ring system, offering a larger carbon framework than indolizidine.[13][14] |
| Tropane | 8-Azabicyclo[3.2.1]octane | 1.58 | A bridged 5/6-membered system. The nitrogen bridge makes it compact and relatively polar.[15] |
| Granatane | 9-Azabicyclo[3.3.1]nonane | 1.95 | A larger bridged system than tropane, resulting in a higher cLogP. |
| Nortropane | 8-Azabicyclo[3.2.1]octane (N-H) | 1.20 | Secondary amine analog of tropane, the N-H bond significantly increases polarity and reduces cLogP. |
Disclaimer: cLogP values are estimations and can vary between different calculation algorithms.[16] The values presented here are for comparative purposes using a single, consistent method.
From this data, a clear trend emerges: lipophilicity generally increases with the size of the carbon skeleton (Quinolizidine > Indolizidine; Granatane > Tropane). The presence of an N-H bond in nortropane, as opposed to the N-CH3 in tropane, provides a site for hydrogen bonding that significantly lowers its lipophilicity, making it more hydrophilic.
Section 3: Methodologies for Lipophilicity Assessment
A robust drug discovery program relies on both predictive calculations and empirical data. Below are standardized protocols for both computational and experimental determination of lipophilicity.
This protocol describes a general workflow for calculating cLogP using fragment-based software methods.[17][18]
Objective: To obtain a rapid, in-silico estimation of a compound's LogP.
Methodology:
-
Structure Input:
-
Draw the chemical structure of the azabicyclic compound in a compatible chemical drawing software (e.g., ChemDraw).
-
Ensure correct bond orders, stereochemistry, and formal charges are assigned.
-
-
SMILES Generation:
-
Convert the drawn structure into its SMILES (Simplified Molecular-Input Line-Entry System) string. Most chemical drawing programs have a "Copy as SMILES" function.[7]
-
-
cLogP Calculation:
-
Input the SMILES string into a cLogP calculation engine. Several commercial (e.g., ChemDraw's ClogP, BioByte) and open-access platforms (e.g., Osiris Property Explorer) are available.[8][16]
-
The software deconstructs the molecule into fragments with known lipophilicity contributions and applies correction factors for intramolecular interactions to compute the final cLogP value.[17][18]
-
-
Data Analysis:
This protocol provides a validated, high-throughput method for experimentally measuring lipophilicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20] The method correlates a compound's retention time on a hydrophobic column with its LogP.[21][22]
Objective: To obtain an experimental measure of lipophilicity (Log k'w or CHI) that is correlated to the octanol-water partition coefficient.
Workflow Diagram:
Caption: Experimental workflow for LogP determination using RP-HPLC.
Methodology:
-
Preparation of Standards:
-
Select a set of 5-7 commercially available compounds with well-documented LogP values that span the expected range of your test compound.
-
Prepare stock solutions of each standard (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Chromatographic Conditions:
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Elution: An isocratic elution (constant mobile phase composition) is run at several different organic modifier concentrations (e.g., 40%, 50%, 60% methanol).
-
Detection: UV detector set to a wavelength where the compounds absorb.
-
-
Data Acquisition:
-
Inject each standard and the test compound at each mobile phase composition.
-
Record the retention time (tR) for each compound. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis and Calculation:
-
For each compound at each mobile phase composition, calculate the retention factor k' using the formula: k' = (tR - t0) / t0.
-
For each compound, plot log k' versus the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the log k'w value.
-
Create a final calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.
-
Use the linear equation from this calibration curve and the log k'w of the test compound to determine its experimental LogP.
-
Conclusion
The lipophilicity of azabicyclic scaffolds is a tunable and predictable property. By understanding the fundamental structure-lipophilicity relationships and employing a combination of reliable in-silico prediction and experimental validation, medicinal chemists can more effectively navigate chemical space.[23][24] The strategic modification of ring size, nitrogen position, and substitution patterns allows for the fine-tuning of cLogP, enabling the design of drug candidates with an optimized ADMET profile. This guide serves as a foundational resource for researchers aiming to harness the full potential of these privileged scaffolds in the development of next-generation therapeutics.
References
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Daylight Chemical Information Systems, Inc. ClogP Manual. [Link]
-
Revvity Signals Support. ChemDraw: What is the difference between logP and ClogP?[Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Al-Haik, Y., et al. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. American Journal of Analytical Chemistry, 2, 1-10. [Link]
-
Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. [Link]
-
Wang, J., et al. (2019). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 59(12), 4948-4959. [Link]
-
ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]
-
Emery Pharma. Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]
-
Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5533. [Link]
-
Bräse, S. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]
-
ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry. [Link]
-
IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
-
R Discovery. Scaffolds In Medicinal Chemistry Research Articles. [Link]
-
Cîrîc, A., et al. (2011). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 16(8), 6896-6915. [Link]
-
González-Andrade, M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27749-27771. [Link]
-
ResearchGate. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. [Link]
-
Gavan, A., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1533. [Link]
-
Michael, J. P. (2014). Simple Indolizidine and Quinolizidine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-204. [Link]
-
National Center for Biotechnology Information. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. [Link]
-
ResearchGate. Models' performance on lipophilicity (a, c) and aqueous solubility (b, d) with the same tenfold stratified cross-validation. [Link]
-
Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 24(1), 191-222. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
Sources
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. iris.unife.it [iris.unife.it]
- 11. New and unusual scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. support.revvitysignals.com [support.revvitysignals.com]
- 17. ClogP Manual [daylight.com]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Versatile Player in Medicinal Chemistry - A Comparative Guide to its Structure-Activity Relationships
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties is a driving force in modern drug discovery. In this pursuit, the exploration of unique three-dimensional molecular scaffolds has gained significant traction. Among these, the 3-azabicyclo[3.1.1]heptane core has emerged as a promising structural motif. Its rigid, bicyclic nature offers a distinct advantage over more flexible aliphatic and aromatic rings, providing a fixed orientation of substituents that can lead to enhanced target affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.1]heptane derivatives across different biological targets, supported by experimental data and detailed protocols for their synthesis and evaluation.
The 3-Azabicyclo[3.1.1]heptane Core: A Privileged Scaffold
The 3-azabicyclo[3.1.1]heptane framework can be considered a conformationally restricted analog of piperidine and a bioisostere of other common aromatic rings like pyridine. This structural constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the non-planar geometry of the scaffold allows for the exploration of chemical space in three dimensions, a key strategy to "escape from flatland" and improve drug-like properties.
The synthesis of the 3-azabicyclo[3.1.1]heptane core can be achieved through various synthetic routes, often involving intramolecular cyclization strategies. A common approach involves the construction of a suitably substituted cyclobutane precursor, followed by an intramolecular ring-closing reaction to form the bicyclic system.
Comparative SAR Analysis Across Key Biological Targets
The versatility of the 3-azabicyclo[3.1.1]heptane scaffold is evident from its application in developing modulators for a range of biological targets. Here, we compare the SAR of its derivatives as nicotinic acetylcholine receptor (nAChR) modulators, aromatase inhibitors, and chemokine receptor antagonists.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system. Modulators of nAChRs are of significant interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The 3,6-diazabicyclo[3.1.1]heptane scaffold, a close analog of the 3-azabicyclo[3.1.1]heptane core, has proven to be a particularly fruitful starting point for the development of potent and selective nAChR ligands.
Key SAR Insights for nAChR Modulators:
The SAR studies on 3,6-diazabicyclo[3.1.1]heptane derivatives reveal several key trends:
-
Substitution on the Pyridine Ring: The nature and position of substituents on a pyridine ring attached to the bicyclic core significantly influence binding affinity and selectivity for different nAChR subtypes.
-
Aromatic Substituents: The addition of an N-aryl nicotinamide moiety can lead to exceptionally high affinity for the α4β2 nAChR subtype.
-
Halogenation: Halogen substitution on the pyridine ring can enhance binding affinity.
-
Stereochemistry: The stereochemistry of the bicyclic core and its substituents can play a critical role in receptor recognition and functional activity.
Comparative Data for nAChR Ligands:
The following table summarizes the binding affinities (Ki) of a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives for the α4β2 and α7 nAChR subtypes.
| Compound | R (Substituent on N-aryl ring) | α4β2 Ki (nM) | α7 Ki (µM) |
| 1 | H | 0.010 | >10 |
| 2 | 2-F | 0.010 | >10 |
| 3 | 3-F | 0.023 | >10 |
| 4 | 4-F | 0.015 | >10 |
| 5 | 2-Cl | 0.012 | >10 |
| 6 | 3-Cl | 0.018 | >10 |
| 7 | 4-Cl | 0.013 | >10 |
| 8 | 2-CH3 | 0.028 | >10 |
| 9 | 3-CH3 | 0.021 | >10 |
| 10 | 4-CH3 | 0.017 | >10 |
Data extracted from publicly available research.
Aromatase Inhibitors
Aromatase is a key enzyme in the biosynthesis of estrogens and is a well-established target for the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors are a cornerstone of endocrine therapy. The 3-azabicyclo[3.1.1]heptane scaffold has been incorporated into novel aromatase inhibitors, demonstrating potent activity.
Key SAR Insights for Aromatase Inhibitors:
For the 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione series, the following SAR observations are crucial:
-
The 4-Aminophenyl Group: This moiety is essential for activity, likely through interaction with the active site of the aromatase enzyme.
-
Substitution at the 3-Position: The nature of the substituent at the 3-position of the bicyclic system significantly impacts inhibitory potency. Bulky, lipophilic groups such as cyclohexyl or cyclohexylmethyl lead to a substantial increase in activity.
-
Bicyclic Ring System: The rigid 3-azabicyclo[3.1.1]heptane-2,4-dione core serves as a scaffold to correctly position the key pharmacophoric elements.
Comparative Data for Aromatase Inhibitors:
The table below compares the in vitro inhibitory potency of several 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones against human placental aromatase, relative to the standard drug aminoglutethimide.
| Compound | R (Substituent at 3-position) | Relative Potency (Aminoglutethimide = 1) |
| 11 | Methyl | 3 |
| 12 | Ethyl | 5 |
| 13 | Propyl | 10 |
| 14 | Cyclohexyl | >140 |
| 15 | Cyclohexylmethyl | >140 |
Data extracted from publicly available research.
Chemokine Receptor Antagonists
Chemokine receptors, such as CCR2 and P2Y14, are G-protein coupled receptors (GPCRs) that play a critical role in inflammatory responses. Antagonists of these receptors are being investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and neuropathic pain. The 3-azabicyclo[3.1.1]heptane scaffold has been explored as a core for the development of chemokine receptor antagonists.
Key SAR Insights for P2Y14 Receptor Antagonists:
-
Hydroxylation: The introduction of a hydroxyl group on the bicyclic core can significantly impact binding affinity. The position and stereochemistry of this hydroxyl group are critical.
-
Bridged System: The rigid, bridged nature of the 3-azabicyclo[3.1.1]heptane system is a key contributor to high affinity.
Comparative Data for P2Y14 Receptor Antagonists:
The following table shows the IC50 values for two 3-azabicyclo[3.1.1]heptane derivatives as P2Y14 receptor antagonists.
| Compound | Structure | P2Y14 IC50 (nM) |
| 16 | 6-Aryl-3-azabicyclo[3.1.1]heptan-6-ol (cis-OH) | 525 |
| 17 | 6-Aryl-3-azabicyclo[3.1.1]heptan-6-ol (trans-OH) | 5.92 |
Data extracted from publicly available research.[1] The significant difference in potency between the cis and trans isomers highlights the importance of the three-dimensional arrangement of substituents on the 3-azabicyclo[3.1.1]heptane scaffold for optimal receptor interaction.[1]
Experimental Protocols
Synthesis of a 3-Azabicyclo[3.1.1]heptane Derivative (General Procedure)
The following is a general, illustrative protocol for the synthesis of a 3-azabicyclo[3.1.1]heptane derivative, based on common synthetic strategies found in the literature.
Step 1: Formation of the Cyclobutane Precursor
-
To a solution of a suitable cyclobutanone derivative in an appropriate solvent (e.g., methanol), add a primary amine and a cyanide source (e.g., sodium cyanide).
-
Stir the reaction mixture at room temperature for a specified period to facilitate the Strecker reaction, forming an aminonitrile.
-
Isolate and purify the aminonitrile product by standard techniques such as extraction and column chromatography.
Step 2: Intramolecular Cyclization
-
Treat the aminonitrile from Step 1 with a strong acid (e.g., sulfuric acid) to hydrolyze the nitrile to a carboxylic acid.
-
Induce intramolecular cyclization by treating the resulting amino acid with a suitable coupling reagent (e.g., a carbodiimide) or by heating to promote lactam formation.
-
Isolate and purify the final 3-azabicyclo[3.1.1]heptane derivative.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-epibatidine), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold has demonstrated its value as a versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of diverse biological targets, including nAChRs, aromatase, and chemokine receptors. The comparative SAR analysis presented in this guide highlights the key structural features that govern the activity of these derivatives and provides a foundation for the rational design of novel therapeutic agents. The detailed experimental protocols offer a practical starting point for researchers entering this exciting area of drug discovery. As our understanding of the interplay between three-dimensional molecular architecture and biological activity continues to grow, we can expect to see the 3-azabicyclo[3.1.1]heptane scaffold play an increasingly important role in the development of the next generation of medicines.
References
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to In Silico Modeling of Ligands with a 3-Azabicyclo[3.1.1]heptane Core
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. The 3-azabicyclo[3.1.1]heptane core has emerged as a privileged scaffold, prized for its rigid, three-dimensional structure. This bicyclic system serves as a bioisostere for commonly used rings like piperidine and pyridine, offering a unique vectoral arrangement of substituents in space.[1][2][3] Its conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity.[4][5] However, this same rigidity presents distinct challenges for computational modeling. Accurately predicting the binding pose and affinity of ligands incorporating this core requires a nuanced approach that goes beyond standard, out-of-the-box protocols.
This guide provides a comparative analysis of essential in silico techniques for modeling ligands containing the 3-azabicyclo[3.1.1]heptane core. We will delve into the causality behind methodological choices, from initial ligand parameterization to advanced free energy calculations, providing field-proven insights for researchers in drug discovery.
Pillar 1: The Foundational Challenge - Accurate Ligand Parameterization
The predictive power of any molecular simulation hinges on the quality of the force field—the set of parameters that define the potential energy of the system. For a novel or uncommon scaffold like 3-azabicyclo[3.1.1]heptane, standard force fields such as GAFF or CGenFF may lack accurately tuned parameters, particularly for the unique bond angles, dihedrals, and improper torsions that define its puckered, bicyclic structure. Relying on analogy-based parameter assignment can lead to significant inaccuracies in conformational sampling and interaction energies.[6]
The Causality: An incorrect dihedral potential for the bonds connecting the cyclobutane and piperidine rings can lead to a flattened, unrealistic geometry during simulation. This, in turn, will produce erroneous binding poses in docking and flawed energetic calculations in subsequent analyses.
The Self-Validating System: A robust parameterization workflow is a self-validating system. The goal is to ensure the force field can reproduce quantum mechanical (QM) data, which provides a more fundamental and accurate description of the molecule's energetics.
Recommended Workflow for Parameterization
The following workflow illustrates a best-practice approach for developing accurate parameters for a novel 3-azabicyclo[3.1.1]heptane derivative.
Caption: Workflow for robust ligand parameterization.
This process ensures that the molecular mechanics force field accurately represents the intrinsic conformational preferences and electronic distribution of the ligand before it is even introduced to the protein.[6][7]
Pillar 2: Comparative Analysis of Core Modeling Techniques
With a well-parameterized ligand, we can proceed to predict and analyze its interaction with a target protein. The choice of technique depends on the specific research question, balancing computational cost with predictive accuracy.
| Technique | Primary Application | Strengths for this Scaffold | Limitations & Considerations | Recommended Software |
| Molecular Docking | Predicting binding pose; Virtual screening | The scaffold's rigidity can simplify the conformational search, leading to faster and potentially more accurate pose prediction compared to highly flexible ligands.[8][9] | Standard docking algorithms may not handle the specific puckered conformation well. The scoring functions may not be optimized for the non-classical interactions this scaffold can form. | Glide, AutoDock Vina, Gold |
| Molecular Dynamics (MD) | Assessing binding stability; Characterizing conformational dynamics; Refining docked poses | Crucial for validating the stability of a docked pose. Allows observation of how the rigid core influences the dynamics of flexible side chains and the protein binding pocket. | Requires significant computational resources. Results are highly dependent on the force field quality (see Pillar 1). | AMBER, GROMACS, NAMD |
| Free Energy Calculations | Quantitatively predicting binding affinity (ΔG) | Methods like FEP and TI provide the most rigorous (and accurate) predictions of relative binding affinities, essential for lead optimization.[10][11] | Extremely computationally expensive. Requires extensive sampling and careful setup of the thermodynamic cycle.[12] | Schrödinger FEP+, AMBER TI, GROMACS |
Expert Insight: A Tiered Approach
A common pitfall is to rely solely on the output of a single method, such as the top-ranked docking score. A more robust, field-proven strategy employs these techniques in a tiered approach.
Caption: A tiered in silico modeling workflow.
This workflow uses docking for high-throughput screening, MD for pose validation and stability analysis, and rigorous free energy calculations for the most promising candidates to guide synthetic chemistry efforts.[13][14]
Pillar 3: Trustworthiness Through Self-Validating Protocols
Every computational experiment must be a self-validating system. This means incorporating controls and cross-verification with experimental data wherever possible.
Protocol: MD Simulation for Pose Stability Validation
This protocol outlines the steps to validate a binding pose obtained from molecular docking using GROMACS.
Objective: To determine if the docked pose of a 3-azabicyclo[3.1.1]heptane-containing ligand is stable over a simulation timescale of 100 nanoseconds.
Prerequisites:
-
A docked protein-ligand complex structure (PDB format).
-
A well-parameterized ligand topology and parameter file (see Pillar 1).
-
GROMACS simulation suite.
Step-by-Step Methodology:
-
System Preparation:
-
Combine the protein and ligand PDB files.
-
Use gmx pdb2gmx to generate the protein topology using a suitable force field (e.g., AMBER99SB-ILDN).
-
Merge the protein topology with the custom ligand topology file.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, 1.0 nm from the protein surface) using gmx editconf.
-
Fill the box with water (e.g., TIP3P model) using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M) using gmx genion.
-
-
Energy Minimization:
-
Perform a steeplechase descent energy minimization to relax the system and remove steric clashes. This is a crucial step to ensure a stable start to the simulation.
-
-
Equilibration (NVT and NPT):
-
Perform a 100-picosecond simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature.
-
Perform a subsequent 1-nanosecond simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the system's pressure and density. Positional restraints on the protein and ligand are typically applied and gradually released during this phase.
-
-
Production MD Run:
-
Execute a 100-nanosecond production simulation without restraints. Save coordinates every 10 picoseconds.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand's heavy atoms with respect to the initial docked pose. A stable, low RMSD (< 2.0 Å) suggests the pose is stable. A large, sustained deviation indicates instability.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues in the binding site to identify regions that become more or less flexible upon ligand binding.
-
Interaction Analysis: Monitor hydrogen bonds, hydrophobic contacts, and water-bridged interactions over time to understand the key determinants of binding.
-
Validation Checkpoint: The ultimate validation is a comparison against experimental data. If available, compare the predicted binding mode to a co-crystal structure. Correlate calculated binding free energies with experimentally determined affinities (e.g., IC₅₀, Kᵢ, Kₑ). A strong correlation across a series of analogs significantly increases confidence in the model's predictive power.[15][16][17]
Conclusion and Authoritative Grounding
Modeling ligands with the 3-azabicyclo[3.1.1]heptane core is a challenging yet rewarding endeavor. The rigidity of the scaffold demands a departure from default protocols, placing a premium on rigorous, QM-based parameterization. By employing a tiered approach—using docking for initial exploration, MD for stability validation, and free energy methods for quantitative prediction—researchers can build robust, predictive models. The key to trustworthiness lies in implementing self-validating workflows and, whenever possible, grounding the in silico results against the bedrock of experimental data. This disciplined, multi-faceted strategy is essential to fully leverage the potential of this valuable scaffold in the design of next-generation therapeutics.
References
- Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. (n.d.). Current Medicinal Chemistry.
- Free Energy Calculations for Protein-Ligand Binding Prediction. (n.d.). PubMed.
- Calculation of absolute protein–ligand binding free energy from computer simulations. (n.d.).
- Exploring rigid-backbone protein docking in biologics discovery: a test using the DARPin scaffold. (2023). PubMed.
- Parameterizing a Novel Residue. (n.d.).
- Parameterization of Large Ligands for Gromacs Molecular Dynamics Simul
- Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. (n.d.).
- DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. (2012).
- Exploring rigid-backbone protein docking in biologics discovery: a test using the DARPin scaffold. (2023). Frontiers.
- The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. (n.d.).
- Exploring rigid-backbone protein docking in biologics discovery: a test using the DARPin scaffold. (n.d.).
- Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. (n.d.). PubMed Central.
- Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Gener
- Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide. (2017).
- Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions. (2025).
- Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). PubMed Central.
- QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simul
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.).
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (n.d.). PubMed Central.
- Ligand Parameteriz
- Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/w
- Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. (2015).
- In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. (2023).
- Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.Net.
- In silico models for drug development: tackling the valid
- Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. (2022). Frontiers in Medical Technology.
- In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. (n.d.). PubMed Central.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv.
- Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). Request PDF.
- General Synthesis of 3-Azabicyclo[3.1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ks.uiuc.edu [ks.uiuc.edu]
- 8. Exploring rigid-backbone protein docking in biologics discovery: a test using the DARPin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring rigid-backbone protein docking in biologics discovery: a test using the DARPin scaffold [frontiersin.org]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinfopublication.org [bioinfopublication.org]
- 15. Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. vph-institute.org [vph-institute.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. The following protocols are designed to ensure a safe laboratory environment by minimizing exposure risk and establishing clear procedures for handling and disposal. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a culture of safety and scientific integrity.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable building block in medicinal chemistry. However, like many amine-containing heterocyclic compounds, it presents potential hazards that necessitate careful handling. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] A thorough understanding of these risks is the foundation of a robust safety protocol. The causality is clear: the amine functional groups can be basic and nucleophilic, leading to irritation upon contact with skin and mucous membranes. The tert-butoxycarbonyl (Boc) protecting group mitigates some of the reactivity of one of the amine groups, but the free primary amine still poses a hazard.
Hazard Identification and Mitigation Summary
| Hazard | GHS Classification | Mitigation Strategy |
| Skin Irritation | Category 2 | Use of appropriate chemical-resistant gloves and a lab coat.[1][2][3] |
| Serious Eye Irritation | Category 2A | Mandatory use of chemical safety goggles or a face shield.[1][2][3] |
| Respiratory Irritation | Category 3 | Handle in a well-ventilated area, preferably a chemical fume hood.[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of specific PPE is directly dictated by the potential routes of exposure and the physical properties of the compound.
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are mandatory.[1][2][3] In situations where splashing is a significant risk, such as during bulk transfers or reactions, a face shield worn over safety goggles is recommended for enhanced protection.[5][6]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling this compound in solid form or in solution.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat should be worn at all times to protect against accidental spills.[7] For procedures with a higher risk of contamination, consider the use of a chemical-resistant apron over the lab coat.
-
Respiratory Protection: Due to the potential for respiratory irritation, this compound should be handled in a well-ventilated area, such as a certified chemical fume hood.[1][2] If engineering controls are not available or are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to provide a clear, logical progression for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Detailed Steps
-
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][8][9]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined above: a laboratory coat, chemical safety goggles, and nitrile gloves.
-
Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfer: When transferring the compound, whether as a solid or in solution, do so slowly and deliberately to avoid creating dust or splashing.
-
Reaction Setup: If the compound is being used in a reaction, ensure the glassware is properly secured and that any necessary inert atmosphere or temperature controls are in place.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate any glassware or surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and any residual compound, in a clearly labeled hazardous waste container.[1][8][9] Do not dispose of this chemical down the drain.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][2] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Conclusion
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and their colleagues. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust handling protocols, is paramount to successful and responsible research.
References
-
Materials Safety Data Sheet. (n.d.). Retrieved from [Link]
-
6-AMino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester. (n.d.). Retrieved from [Link]
-
MSDS of N-Amino-3-Azabicyclo(3.3.0)-Octane Hydrochloride - Capot Chemical. (2010). Retrieved from [Link]
-
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019). Retrieved from [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019). Retrieved from [Link]
-
Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | C7H15ClN2 - PubChem. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. aaronchem.com [aaronchem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
